molecular formula C10H20O5 B104581 15-Crown-5 CAS No. 33100-27-5

15-Crown-5

Cat. No.: B104581
CAS No.: 33100-27-5
M. Wt: 220.26 g/mol
InChI Key: VFTFKUDGYRBSAL-UHFFFAOYSA-N
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Description

15-Crown-5 (1,4,7,10,13-Pentaoxacyclopentadecane) is a cyclic pentamer of ethylene oxide that acts as a versatile complexing agent in supramolecular chemistry and materials science. Its molecular architecture provides a complementary cavity for sodium ions (Na+), demonstrating higher selectivity for Na+ over other cations, though it also forms complexes with potassium (K+) and first-row transition metal dications . This selective binding ability allows researchers to solubilize inorganic salts in organic solvents, facilitating various phase-transfer catalysis and synthetic applications . Recent advanced research highlights the value of this compound in cutting-edge applications. In energy storage, it serves as an efficient electrolyte additive in aqueous Zinc-ion batteries (ZIBs). By interfering with the solvation structure of Zn²⁺ and mitigating parasitic reactions, it significantly suppresses dendrite growth and stabilizes the zinc anode, leading to enhanced battery cycle life . In sensing and material science, supramolecular hydrogelators functionalized with a Benzo-15-crown-5 moiety have been developed for the selective detection of potassium ions (K+). This system enables detection through easily readable gelation and color change, which results from the formation of a B15C5/K+/B15C5 sandwich complex upon host-guest interaction . Furthermore, this compound and its derivatives are pivotal in separation science, showing high potential for the extraction of lithium from aqueous solutions, often in combination with ionic liquids as a more environmentally friendly alternative to traditional volatile organic solvents . Its role extends to fundamental studies, where it is used to isolate and characterize salts of various cations, including oxonium ions and transition metal complexes, often forming stable seven-coordinate species with metal perchlorates . This reagent is For Research Use Only (RUO) and is strictly prohibited for personal, pharmaceutical, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4,7,10,13-pentaoxacyclopentadecane
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InChI

InChI=1S/C10H20O5/c1-2-12-5-6-14-9-10-15-8-7-13-4-3-11-1/h1-10H2
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InChI Key

VFTFKUDGYRBSAL-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOCCOCCOCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H20O5
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DSSTOX Substance ID

DTXSID7067746
Record name 1,4,7,10,13-Pentaoxacyclopentadecane
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Molecular Weight

220.26 g/mol
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Physical Description

Clear colorless liquid; [Aldrich MSDS]
Record name 15-Crown-5
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Vapor Pressure

0.00144 [mmHg]
Record name 15-Crown-5
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CAS No.

33100-27-5
Record name 15-Crown-5
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Foundational & Exploratory

A Comprehensive Technical Guide to 15-Crown-5 for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a detailed overview of the fundamental properties, experimental protocols, and key applications of 15-Crown-5, a versatile macrocyclic ether essential for various scientific disciplines, including chemistry, biology, and materials science. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this important compound.

Core Properties of this compound

This compound, with the chemical formula (C₂H₄O)₅, is a cyclic pentamer of ethylene (B1197577) oxide.[1] It functions as a crown ether, a class of compounds known for their ability to selectively bind specific cations within their central cavity. This unique characteristic makes this compound an invaluable tool in a multitude of research and industrial applications.

Physical and Chemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueCitations
Molecular Formula C₁₀H₂₀O₅[2][3][4][5]
Molecular Weight 220.26 g/mol
Appearance Colorless to faintly yellow, clear viscous liquid
Density 1.113 g/mL at 20 °C
Boiling Point 93-96 °C at 0.05 mmHg
Melting Point -20 °C
Refractive Index (n20/D) 1.465
Solubility Miscible with water and various organic solvents
CAS Number 33100-27-5

Cation Binding and Selectivity

A defining feature of this compound is its ability to form stable complexes with various cations. The cavity of the this compound molecule is particularly well-suited for the sodium cation (Na⁺), leading to high selectivity for this ion. The stability of these complexes is quantified by the stability constant (log K), which is influenced by the solvent system.

Stability Constants (log K) of this compound with Alkali Metal Cations

The following table presents the logarithm of the stability constants for the 1:1 complexes of this compound with several alkali metal cations in different solvents.

CationSolventlog KCitations
Li⁺Propylene Carbonate>4
Na⁺Propylene Carbonate3.39
K⁺Propylene Carbonate2.64
Rb⁺Propylene Carbonate1.95
Cs⁺Propylene Carbonate1.65
Na⁺Acetonitrile3.28
K⁺Acetonitrile2.50
Na⁺Methanol3.33
K⁺Methanol2.68

Key Applications and Experimental Protocols

This compound is utilized in a wide range of applications, primarily due to its cation-binding capabilities. It is extensively used as a phase transfer catalyst, in the construction of ion-selective electrodes, and as a complexing agent in organic synthesis.

Phase Transfer Catalysis

This compound can facilitate reactions between reactants in immiscible phases (e.g., a solid and a liquid) by transporting a cation from one phase to another. This "solubilizes" the cation's counter-anion in the organic phase, rendering it highly reactive.

Phase_Transfer_Catalysis cluster_organic Organic Phase MX Insoluble Salt (M⁺X⁻) Crown_M [this compound-M]⁺ MX->Crown_M Complexation at Interface Crown This compound Crown->Crown_M Crown_M->Crown RX Organic Substrate (R-Y) Crown_M->RX Reaction Product Product (R-X) RX->Product MY Byproduct (M⁺Y⁻)

Caption: Mechanism of this compound as a phase transfer catalyst.

Experimental Protocol: Williamson Ether Synthesis using this compound

The Williamson ether synthesis is a classic organic reaction for the formation of ethers. The use of this compound as a phase transfer catalyst can significantly improve the reaction rate and yield, especially when using solid inorganic bases.

Materials:

  • Alkyl halide (e.g., 1-bromobutane)

  • Alcohol (e.g., benzyl (B1604629) alcohol)

  • Potassium hydroxide (B78521) (KOH) pellets

  • This compound

  • Anhydrous toluene

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Equipment for extraction and purification (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium hydroxide pellets (1.2 equivalents).

  • Add the alcohol (1.0 equivalent) and anhydrous toluene.

  • Add a catalytic amount of this compound (e.g., 0.05 equivalents).

  • Stir the mixture vigorously at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired ether.

Ion-Selective Electrodes

The selective binding of this compound to Na⁺ makes it an excellent ionophore for the fabrication of sodium-selective electrodes. These electrodes are used to measure the concentration of sodium ions in various samples, including biological fluids.

Ion_Selective_Electrode cluster_electrode Ion-Selective Electrode cluster_sample Sample Solution Membrane PVC Membrane This compound (Ionophore) Plasticizer Internal_Solution Internal Solution (Fixed [Na⁺]) Membrane->Internal_Solution Potential Difference Internal_Electrode Internal Reference Electrode (Ag/AgCl) Sample_Na Na⁺ ions Sample_Na->Membrane:f1 Selective Binding

Caption: Schematic of a this compound based ion-selective electrode.

Experimental Protocol: Determination of Cation Binding Constant by Conductometric Titration

Conductometric titration is a common method to determine the stability constant of a crown ether-cation complex. The principle relies on the change in molar conductivity of a salt solution upon the addition of the crown ether.

Materials:

  • A salt of the cation of interest (e.g., NaCl)

  • This compound

  • A suitable solvent (e.g., acetonitrile)

  • Conductivity meter and cell

  • Microburette

  • Volumetric flasks

Procedure:

  • Prepare a stock solution of the metal salt of a known concentration (e.g., 1 x 10⁻³ M) in the chosen solvent.

  • Prepare a stock solution of this compound of a known, higher concentration (e.g., 2 x 10⁻² M) in the same solvent.

  • Place a known volume of the metal salt solution into the conductivity cell and measure the initial molar conductivity.

  • Titrate the salt solution by adding small, precise aliquots of the this compound solution using a microburette.

  • Record the molar conductivity after each addition and equilibration.

  • Continue the titration until the molar ratio of [this compound]/[Cation] is approximately 2-3.

  • Plot the molar conductivity as a function of the molar ratio.

  • The stability constant (K) can be calculated by fitting the experimental data to a suitable binding model using non-linear regression analysis.

Conclusion

This compound is a powerful and versatile tool for researchers across numerous scientific fields. Its well-defined structure and selective cation binding properties enable a wide range of applications, from facilitating complex organic syntheses to the development of sensitive analytical devices. This guide provides a foundational understanding of its core properties and practical methodologies to aid in its effective application in the laboratory.

References

Unveiling the Selectivity of 15-Crown-5: A Technical Guide to Cation Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of 15-crown-5 cation binding selectivity and affinity. Crown ethers, with their unique macrocyclic structure, have become indispensable tools in various scientific disciplines, including supramolecular chemistry, phase-transfer catalysis, and the development of ion-selective sensors and drug delivery systems. At the forefront of this class of molecules is this compound, a cyclic pentamer of ethylene (B1197577) oxide, renowned for its preferential binding of specific cations. This guide provides a comprehensive overview of the quantitative aspects of this selectivity, details the experimental protocols for its determination, and visually represents the fundamental concepts and workflows.

Cation Binding Affinity and Selectivity: The Quantitative Landscape

The affinity of this compound for a particular cation is quantified by the stability constant (K) or its logarithm (log K) of the resulting complex. A higher value indicates a more stable complex and thus a stronger binding affinity. The selectivity of this compound for one cation over another is determined by the ratio of their respective stability constants.

The binding of this compound to cations is influenced by several factors, including the relative sizes of the cation and the crown ether's cavity, the charge density of the cation, and the nature of the solvent.[1][2][3] The cavity of this compound has a diameter ranging from 1.7 to 2.2 Å, which is particularly complementary to the ionic diameter of the sodium cation (Na⁺, ~2.04 Å).[2][3] This size-fit relationship is a primary determinant of its binding selectivity.

The following table summarizes the stability constants (log K) for the complexation of this compound with various alkali metal cations in different solvents.

CationSolventLog KReference
Li⁺Methanol2.1 - 4.2
Na⁺Methanol3.31
K⁺Methanol2.20
Rb⁺Acetonitrile-
Cs⁺Acetonitrile-
Na⁺Acetonitrile5.30
K⁺Acetonitrile3.90
Na⁺Propylene Carbonate-
K⁺Propylene Carbonate-

Note: The stability of the complexes is significantly influenced by the solvent. Generally, complex stability is inversely proportional to the solvent's Gutmann Donicity, which is a measure of its Lewis basicity.

Experimental Protocols for Determining Binding Affinity

The determination of stability constants for crown ether-cation complexes relies on monitoring changes in a physical property of the solution upon complex formation. The most common techniques are conductometric and calorimetric titrations.

Conductometric Titration

This method is based on the principle that the mobility of a cation changes upon complexation with a crown ether, leading to a change in the molar conductivity of the solution.

Methodology:

  • Preparation of Solutions: A standard solution of a metal salt (e.g., a perchlorate (B79767) or halide salt) with a known concentration is prepared in the desired solvent. A separate solution of this compound of a known concentration is also prepared in the same solvent.

  • Titration Setup: A conductometric cell is filled with a known volume of the metal salt solution. The cell is connected to a conductometer, and the initial molar conductance is recorded.

  • Titration: The this compound solution is incrementally added to the metal salt solution using a microburette. After each addition, the solution is stirred to ensure homogeneity, and the molar conductance is measured.

  • Data Analysis: The molar conductance is plotted against the molar ratio of this compound to the metal cation. The resulting titration curve will show a change in slope at the equivalence point, which corresponds to the stoichiometry of the complex (typically 1:1 for this compound and alkali metal cations).

  • Calculation of Stability Constant: The stability constant (K) is calculated from the molar conductance data using a suitable mathematical model and non-linear least-squares fitting procedures.

Calorimetric Titration

This technique directly measures the enthalpy change (ΔH°) associated with the complexation reaction.

Methodology:

  • Preparation of Solutions: As with conductometric titration, standard solutions of the metal salt and this compound are prepared in the chosen solvent.

  • Titration Setup: A reaction calorimeter is used, with the metal salt solution placed in the reaction vessel. The this compound solution is loaded into the titration syringe. The system is allowed to reach thermal equilibrium.

  • Titration: The this compound solution is injected into the metal salt solution in small, precise aliquots. The heat change accompanying each injection is measured.

  • Data Analysis: A titration curve is generated by plotting the heat change per injection against the molar ratio of the crown ether to the cation.

  • Calculation of Thermodynamic Parameters: The stability constant (K) and the enthalpy of complexation (ΔH°) are determined by fitting the titration curve to a suitable binding model. From these values, the Gibbs free energy (ΔG° = -RTlnK) and the entropy of complexation (ΔS° = (ΔH° - ΔG°)/T) can be calculated.

Visualizing Selectivity and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the core concepts of this compound cation binding and the experimental workflow for its characterization.

G Figure 1: Selective Cation Binding by this compound cluster_cations Cations cluster_crown This compound cluster_complex Complex Formation Na Na+ Crown This compound Cavity Na->Crown Good Size Fit K K+ K->Crown Poor Size Fit Complex_Na [Na(15C5)]+ Crown->Complex_Na High Affinity Complex_K [K(15C5)]+ Crown->Complex_K Low Affinity G Figure 2: Experimental Workflow for Determining Binding Affinity A Prepare Standard Solutions (Metal Salt & this compound) B Choose Titration Method (Conductometric or Calorimetric) A->B C Perform Titration: Incrementally add this compound to Metal Salt Solution B->C D Record Data: Molar Conductance or Heat Change C->D E Plot Titration Curve: (Property vs. Molar Ratio) D->E F Data Analysis: Non-linear Least-squares Fitting E->F G Determine Thermodynamic Parameters (log K, ΔH°, ΔS°) F->G

References

An In-depth Technical Guide to the Spectroscopy and Characterization of 15-Crown-5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Crown-5, a synthetic macrocyclic polyether, is a cornerstone of host-guest chemistry and supramolecular assembly. Its unique ability to selectively encapsulate cations, particularly sodium (Na⁺), has led to its widespread application in areas ranging from phase transfer catalysis to the development of ion-selective sensors and potential drug delivery systems. A thorough understanding of its structural and spectroscopic properties is paramount for its effective utilization. This technical guide provides a comprehensive overview of the core analytical techniques employed in the characterization of this compound and its complexes. It details the principles and experimental considerations for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. This document aims to serve as a practical resource for researchers and professionals engaged in the study and application of this versatile crown ether.

Introduction to this compound

This compound, with the chemical formula (C₂H₄O)₅, is a cyclic pentamer of ethylene (B1197577) oxide. Its structure, a 15-membered ring containing five oxygen atoms, creates a central cavity with a diameter ranging from 1.7 to 2.2 Å. This cavity size is particularly complementary to the ionic radius of the sodium cation (Na⁺), leading to a high degree of selectivity in forming stable host-guest complexes.[1] The complexation is primarily driven by ion-dipole interactions between the positively charged guest cation and the electron-rich oxygen atoms of the crown ether.

The synthesis of this compound can be achieved through a modified Williamson ether synthesis.[1] Its utility extends to solubilizing inorganic salts in organic solvents and forming complexes with a variety of metal ions.

Spectroscopic and Characterization Techniques

A multi-faceted analytical approach is essential for the comprehensive characterization of this compound and its complexes. This section details the application of key spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR are routinely employed.

2.1.1. ¹H NMR Spectroscopy

In the absence of a complexed cation, the ethylene protons of the this compound ring are chemically equivalent due to rapid conformational changes, resulting in a single, sharp singlet in the ¹H NMR spectrum. Upon complexation with a cation, this singlet can shift and may broaden or split depending on the dynamics of the complex and the solvent used.

Table 1: ¹H NMR Chemical Shift Data for this compound

Compound/ComplexSolventChemical Shift (δ, ppm)Reference
This compoundCDCl₃3.67 (s)[2]
4′-Aminobenzo-15-crown-5CDCl₃3.7-4.2 (m, ether protons)[3]
N-phenylaza-15-crown-5CD₃CNAromatic and ether protons observed[4]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃CN) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. Typical parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

2.1.2. ¹³C NMR Spectroscopy

Similar to ¹H NMR, the ¹³C NMR spectrum of free this compound typically shows a single resonance for the equivalent carbon atoms of the ethylene oxide units. Complexation with a cation will induce a shift in this resonance.

Table 2: ¹³C NMR Chemical Shift Data for this compound

Compound/ComplexSolventChemical Shift (δ, ppm)Reference
This compoundCDCl₃~70.8

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of deuterated solvent.

  • Instrumentation: Use a high-resolution NMR spectrometer equipped with a broadband probe.

  • Data Acquisition: Acquire the ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum and enhance sensitivity. A larger number of scans is usually required compared to ¹H NMR.

  • Data Processing: Process the data similarly to ¹H NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the vibrational modes of the this compound molecule and how they are affected by cation complexation. The C-O-C stretching vibrations are particularly sensitive to the conformational changes that occur upon binding a guest.

Table 3: Key IR Vibrational Frequencies for this compound and its Complexes

Vibrational ModeFree this compound (cm⁻¹)[Co(this compound)(H₂O)]²⁺ Complex (cm⁻¹)Reference
C-O-C stretch~11001052, 1066
CH₂ rock~950-
Ring breathing~850-

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: For liquid samples, a small drop can be placed directly on the ATR crystal. For solid samples, a small amount of the powder is pressed firmly against the crystal.

  • Instrumentation: Utilize a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.

  • Data Analysis: Identify and assign the characteristic absorption bands. Changes in band position and intensity upon complexation can be correlated with structural modifications.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight of this compound and for studying the stoichiometry of its complexes. Electrospray ionization (ESI) is a particularly gentle ionization technique that allows for the observation of intact non-covalent complexes in the gas phase.

Table 4: Mass Spectrometry Data for this compound and its Complexes

SpeciesIonization Methodm/z (observed)Expected m/zReference
This compound (M)Electron Ionization220220.26
[this compound + Na]⁺ESI243243.25
[this compound + K]⁺ESI259259.24
[Co(this compound)(H₂O)]²⁺ESI148148.5

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the this compound or its complex in a suitable solvent that is compatible with ESI, such as methanol (B129727) or acetonitrile, at a concentration of approximately 1-10 µM.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

  • Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum in positive ion mode to observe protonated molecules or cation complexes.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and any complex ions. The mass-to-charge ratio (m/z) will confirm the identity of the species.

Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique is invaluable for understanding the coordination geometry of this compound complexes.

Table 5: Selected Crystallographic Data for this compound Complexes

ComplexCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
(H₇O₃)[AuCl₄]·this compoundMonoclinicP2₁/n----

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the this compound complex of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Carefully mount a selected crystal on a goniometer head.

  • Data Collection: Use a single-crystal X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and structural parameters.

Host-Guest Chemistry: The Logic of Molecular Recognition

The interaction between this compound and a cation is a classic example of host-guest chemistry, governed by the principles of molecular recognition. The "signaling" in this context refers to the specific binding event that can be detected through the spectroscopic changes described above.

The Principle of Preorganization and Complementarity

The cyclic structure of this compound "preorganizes" the oxygen donor atoms in a conformation that is favorable for cation binding. The principle of complementarity dictates that the host will bind most strongly to a guest that has a complementary size, shape, and electronic character. The cavity of this compound is an excellent fit for the Na⁺ ion, leading to high binding affinity and selectivity.

Ion Selectivity

While this compound can bind other alkali metal ions such as K⁺, the stability of the complex is generally lower than that with Na⁺. This is because the K⁺ ion is slightly too large for the cavity, leading to a less optimal fit. This size-based selectivity is a fundamental aspect of its function in applications like ion-selective electrodes. It has been shown that this compound can form a 2:1 "sandwich" complex with potassium ions.

HostGuestInteraction cluster_host Host: this compound cluster_guest Guest: Cations cluster_complex Host-Guest Complex Host Preorganized Cavity (1.7-2.2 Å diameter) Complex_Na [this compound • Na]+ Complex (High Stability) Host->Complex_Na High Complementarity Complex_K [this compound • K]+ Complex (Lower Stability) Host->Complex_K Size Mismatch Oxygen 5 Oxygen Donor Atoms Na_ion Na+ Ion (Ionic Radius ~1.02 Å) Na_ion->Complex_Na Strong Ion-Dipole Interactions K_ion K+ Ion (Ionic Radius ~1.38 Å) K_ion->Complex_K Weaker Interactions

Host-guest recognition of cations by this compound.

Experimental Workflow for Characterization

A logical workflow is crucial for the efficient and thorough characterization of this compound and its derivatives.

CharacterizationWorkflow Synthesis Synthesis & Purification of this compound Derivative Initial_Char Initial Characterization (¹H NMR, MS) Synthesis->Initial_Char Complexation Complexation with Target Cation Initial_Char->Complexation Spectroscopic_Analysis Spectroscopic Analysis of Complex (NMR, IR, MS) Complexation->Spectroscopic_Analysis Structural_Analysis Structural Elucidation (X-ray Crystallography) Spectroscopic_Analysis->Structural_Analysis Data_Interpretation Data Interpretation & Structure-Property Correlation Structural_Analysis->Data_Interpretation

A typical experimental workflow for the characterization of this compound and its complexes.

Conclusion

The characterization of this compound and its complexes relies on a synergistic combination of spectroscopic and crystallographic techniques. NMR spectroscopy provides detailed structural information in solution, while IR spectroscopy offers insights into the vibrational modes and conformational changes upon complexation. Mass spectrometry is indispensable for confirming molecular weights and studying complex stoichiometry. For ultimate structural elucidation in the solid state, single-crystal X-ray crystallography remains the gold standard. A comprehensive understanding of these techniques and their application is essential for advancing the use of this compound in diverse scientific and technological fields, including the development of novel therapeutic and diagnostic agents.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 15-Crown-5 Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Crown-5, with the chemical formula (C₂H₄O)₅, is a cyclic polyether and a prominent member of the crown ether family.[1] First synthesized by Charles J. Pedersen, its discovery was a seminal event in the field of supramolecular chemistry. The structure of this compound consists of a 15-membered ring containing five oxygen atoms, which endows it with the remarkable ability to selectively form stable complexes with various cations. This "host-guest" chemistry is primarily driven by the coordination of the electron-rich oxygen atoms to a positively charged guest ion that fits within its central cavity.[1]

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It includes tabulated quantitative data, detailed experimental protocols for the characterization of its binding properties, and visualizations of its synthesis, complexation behavior, and experimental workflows.

Physical Properties

This compound is a clear, colorless to light yellow, viscous liquid at room temperature.[2][3] It is hygroscopic and should be stored under an inert gas in a cool, dark place.[4] Key physical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₁₀H₂₀O₅
Molecular Weight 220.26 g/mol
CAS Number 33100-27-5
Appearance Clear, colorless to light yellow liquid
Melting Point -20 °C
Boiling Point 93–96 °C at 0.05 mmHg
116 °C at 1.8 mmHg
Density 1.113 g/cm³ at 20 °C
Refractive Index (n²⁰/D) 1.465
Vapor Pressure 8.62 x 10⁻⁵ mmHg at 25 °C
log P (Octanol/Water) -0.639
Table 2: Solubility and Stability of this compound
PropertyDescriptionReference(s)
Water Solubility Miscible
Organic Solvent Solubility Miscible with most organic solvents
Stability Stable under normal conditions.
Incompatibilities Strong oxidizing agents, strong acids.
Sensitivity Hygroscopic; sensitive to moist air.

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by its function as a ligand in coordination chemistry. Its unique structure allows it to act as a host for various guest molecules, particularly metal cations.

Host-Guest Complexation

The defining characteristic of this compound is its ability to form stable complexes with cations that fit snugly within its central cavity. The five oxygen atoms, acting as Lewis bases, coordinate with the metal ion. This interaction is highly selective and is governed by the principle of size complementarity between the cation's ionic diameter and the crown ether's cavity size.

This compound has a cavity diameter of approximately 1.7–2.2 Å and shows a high selectivity for the sodium ion (Na⁺), which has an ionic diameter of about 2.04 Å. This size-fit allows for strong ion-dipole interactions, leading to the formation of a stable [Na(this compound)]⁺ complex. It also complexes with other alkali metal ions, though the stability of these complexes varies. For instance, the stability of complexes with alkali metal ions in some systems follows the order Li⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺.

First-row transition metal dications, such as Co²⁺, Ni²⁺, and Cu²⁺, also fit well within the this compound cavity, often resulting in the formation of highly crystalline supramolecular polymers.

G Diagram 1: Complexation of this compound with Sodium Ion cluster_crown This compound (Host) O1 O C1 O O1->C1 C2 O C1->C2 C2->O1 O2 O C2->O2 C3 O O2->C3 O2->C3 C4 O C3->C4 C4->O2 O3 O C4->O3 C5 O O3->C5 O3->C5 C6 O C5->C6 C6->O3 O4 O C6->O4 C7 O O4->C7 O4->C7 C8 O C7->C8 C8->O4 O5 O C8->O5 C9 O O5->C9 O5->C9 C10 O C9->C10 C10->O1 C10->O5 Na Na⁺ Na->O1 Na->O2 Na->O3 Na->O4 Na->O5

Diagram 1: this compound coordinating a Na⁺ ion (Guest).
Phase-Transfer Catalysis

By sequestering metal cations within its nonpolar exterior, this compound can solubilize inorganic salts in organic solvents. For example, potassium permanganate (B83412) (KMnO₄), which is insoluble in benzene, can be dissolved in the presence of a crown ether. The crown ether encapsulates the K⁺ ion, and the resulting complex has a hydrophobic exterior, making it soluble in the nonpolar solvent. This property makes this compound an effective phase-transfer catalyst, facilitating reactions between reactants that are soluble in different, immiscible phases.

Applications in Synthesis

This compound is utilized in various organic synthesis applications:

  • It facilitates the O-alkylation of sodium salts of carboxylic acids.

  • It aids in the Williamson synthesis of ethers, particularly with hindered alcohols.

  • It is used with lithium aluminum hydride to perform reductions in hydrocarbon solvents.

  • It is involved in the Horner-Wadsworth-Emmons reaction for preparing stilbenes.

Synthesis of this compound

This compound can be synthesized through several methods, with the modified Williamson ether synthesis being one of the most common.

Modified Williamson Ether Synthesis

This method involves the reaction of triethylene glycol and 1,2-bis(2-chloroethoxy)ethane (B86423) under basic conditions. The base deprotonates the hydroxyl groups of the triethylene glycol, which then act as nucleophiles, displacing the chloride ions in a double Sₙ2 reaction to form the cyclic polyether.

The overall reaction is: (CH₂OCH₂CH₂Cl)₂ + O(CH₂CH₂OH)₂ + 2 NaOH → (CH₂CH₂O)₅ + 2 NaCl + 2 H₂O

G Diagram 2: Williamson Ether Synthesis Workflow for this compound cluster_reactants Reactants R1 Triethylene Glycol O(CH₂CH₂OH)₂ Mix Mix reactants in a suitable solvent (e.g., THF, Dioxane) R1->Mix R2 1,2-Bis(2-chloroethoxy)ethane (CH₂OCH₂CH₂Cl)₂ R2->Mix R3 Sodium Hydroxide (NaOH) R3->Mix React Heat under reflux (Cyclization Reaction) Mix->React Deprotonation & Nucleophilic Attack Workup Reaction Workup (Quench, Extract) React->Workup Purify Purification (Distillation/Chromatography) Workup->Purify Product This compound Ether Purify->Product

Diagram 2: A simplified workflow for the synthesis of this compound.
Cyclic Oligomerization of Ethylene (B1197577) Oxide

Another method for synthesizing this compound is the cyclic oligomerization of ethylene oxide in the presence of a catalyst, such as gaseous boron trifluoride. This method can produce a mixture of different-sized crown ethers.

Experimental Protocols for Characterization

Determining the stability constants (Kₛ) of crown ether-cation complexes is crucial for understanding their selectivity and efficacy. Several analytical techniques are employed for this purpose.

Conductometric Titration

Principle: This technique measures the change in the molar conductivity of a salt solution upon the addition of the crown ether. The mobility of a cation changes when it is complexed by the larger crown ether molecule. By monitoring the conductivity as a function of the crown ether concentration, the stoichiometry and stability constant of the complex can be determined.

Methodology:

  • Preparation: A solution of a metal salt (e.g., NaCl, KCl) with a known concentration is prepared in a suitable solvent (e.g., methanol, acetonitrile). The initial molar conductivity (Λₘ) of this solution is measured using a conductometer.

  • Titration: A solution of this compound of known concentration is incrementally added to the salt solution.

  • Measurement: After each addition, the mixture is allowed to equilibrate, and the new molar conductivity is recorded.

  • Data Analysis: The molar conductivity is plotted against the molar ratio of [this compound]/[Metal Ion]. The change in the slope of this plot indicates the stoichiometry of the complex (typically 1:1). The stability constant (Kₛ) is then calculated by fitting the experimental data to a binding model equation using non-linear least-squares analysis.

G Diagram 3: Workflow for Conductometric Titration Start Prepare metal salt solution of known concentration Measure1 Measure initial molar conductivity (Λ₀) Start->Measure1 Titrate Incrementally add This compound solution Measure1->Titrate Equilibrate Allow solution to equilibrate Titrate->Equilibrate Measure2 Measure new molar conductivity (Λ) Equilibrate->Measure2 Loop Repeat until molar ratio is sufficient Measure2->Loop Loop->Titrate No Plot Plot Λ vs. [Crown]/[Ion] molar ratio Loop->Plot Yes Analyze Analyze data using non-linear regression to find Kₛ Plot->Analyze End Determine Stability Constant and Stoichiometry Analyze->End

References

The Serendipitous Discovery of 15-Crown-5 and the Dawn of Host-Guest Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery and historical context of 15-crown-5, a seminal macrocyclic polyether that played a pivotal role in the development of supramolecular chemistry. We will explore the state of coordination chemistry prior to its discovery, the groundbreaking work of Charles J. Pedersen, detailed experimental protocols for its synthesis, and the quantitative data that underscore its remarkable cation-binding properties.

Historical Context: The Challenge of Alkali Metal Complexation

Prior to the mid-20th century, the field of coordination chemistry was largely dominated by the study of transition metal complexes. The prevailing understanding was that stable complexes required strong, directional coordinate bonds, a characteristic not readily associated with alkali and alkaline earth metal cations. These ions, with their low charge density and lack of available d-orbitals for bonding, were notoriously difficult to complex with neutral, synthetic organic molecules. This limitation represented a significant gap in the ability of chemists to control the solubility and reactivity of these ubiquitous and biologically important ions in organic media. The prevailing scientific consensus held that chelation was a phenomenon primarily reserved for transition metals, leaving the selective binding of alkali metal cations a formidable and largely unaddressed challenge.

The Breakthrough: A Fortuitous Discovery by Charles J. Pedersen

The landscape of coordination chemistry was irrevocably changed in the 1960s through the serendipitous work of Charles J. Pedersen, a chemist at DuPont.[1] In 1967, while investigating the synthesis of a multidentate phenolic ligand, Pedersen isolated a small quantity of a crystalline white by-product that exhibited an extraordinary and unexpected property: it could solubilize sodium salts in organic solvents.[2] This "accidental" discovery was the first isolation of a crown ether, specifically dibenzo-18-crown-6.[2]

This unexpected result sparked a systematic investigation into this new class of cyclic polyethers. Pedersen quickly recognized the significance of his finding and expanded his research to synthesize a variety of macrocycles with differing ring sizes and numbers of oxygen atoms.[3] This work, detailed in his seminal 1967 paper in the Journal of the American Chemical Society, introduced the world to the concept of "crown ethers," so named for their crown-like shape when complexed with a cation.[2] Among the family of crown ethers synthesized and characterized by Pedersen was this compound, a molecule that would become a cornerstone of host-guest chemistry.

Experimental Protocols: The Synthesis of this compound

The synthesis of this compound and other non-aromatic crown ethers was achieved by Pedersen and his contemporaries through a modification of the well-established Williamson ether synthesis. This method involves the reaction of a diol with a dichloride in the presence of a base.

Original Synthesis via Williamson Ether Synthesis

The following protocol is based on the general principles outlined in Pedersen's foundational work and subsequent refinements.

Reactants:

  • Triethylene glycol

  • Bis(2-chloroethyl) ether

  • Sodium hydroxide (B78521) (or other suitable base)

  • A suitable solvent (e.g., 1,2-dimethoxyethane, tetrahydrofuran)

Procedure:

  • A solution of triethylene glycol and a stoichiometric equivalent of bis(2-chloroethyl) ether is prepared in a high-dilution reaction vessel containing the chosen solvent. High-dilution conditions are crucial to favor intramolecular cyclization over intermolecular polymerization.

  • A strong base, such as sodium hydroxide, is slowly added to the reaction mixture with vigorous stirring. The base serves to deprotonate the hydroxyl groups of the triethylene glycol, forming an alkoxide that acts as the nucleophile.

  • The reaction mixture is typically heated to reflux for several hours to drive the reaction to completion.

  • After cooling, the resulting sodium chloride precipitate is removed by filtration.

  • The solvent is removed from the filtrate under reduced pressure.

  • The crude this compound is then purified by vacuum distillation or column chromatography to yield a colorless, viscous liquid.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products TEG Triethylene Glycol (HO(CH₂CH₂O)₃H) Reaction Reaction in Solvent (e.g., THF) TEG->Reaction BCEE Bis(2-chloroethyl) ether (ClCH₂CH₂OCH₂CH₂Cl) BCEE->Reaction Base Base (e.g., NaOH) Base->Reaction Heating Heating (Reflux) Reaction->Heating 1. Cyclization Purification Purification (Filtration, Distillation) Heating->Purification 2. Workup Crown This compound ((C₂H₄O)₅) Purification->Crown Salt Salt (e.g., NaCl) Purification->Salt Water Water (H₂O) Purification->Water

Williamson Ether Synthesis of this compound.

Quantitative Data: Cation Binding and Thermodynamic Properties

The defining characteristic of this compound is its ability to selectively bind cations, particularly those of alkali and alkaline earth metals. The size of the cavity of the this compound molecule is complementary to the ionic radius of the sodium cation (Na⁺), leading to a high degree of selectivity for this ion. The binding interaction is a result of the coordination of the positively charged cation with the lone pairs of electrons on the oxygen atoms of the polyether ring.

The stability of these complexes is quantified by the stability constant (log K), while the thermodynamic driving forces are described by the enthalpy (ΔH) and entropy (ΔS) of complexation.

CationIonic Radius (Å)Solventlog KΔH (kJ/mol)ΔS (J/mol·K)
Li⁺0.76Acetonitrile-WaterVaries with solvent compositionVariesVaries
Na⁺1.02Acetonitrile-WaterVaries with solvent compositionVariesVaries
K⁺1.38Acetonitrile-WaterVaries with solvent compositionVariesVaries
Mg²⁺0.72Aqueous---
Ca²⁺1.00Aqueous1.8--
Sr²⁺1.18Aqueous2.3--
Ba²⁺1.35Aqueous2.1--
Co²⁺0.745Acetonitrile/Methanol3.55-26.3-21.1

Note: The thermodynamic data for alkali metals in mixed solvents are highly dependent on the solvent composition. The stability of the Co²⁺ complex also varies significantly with the solvent system.

Signaling Pathways and Experimental Workflows in Supramolecular Chemistry

The discovery of crown ethers laid the foundation for the field of supramolecular chemistry, which focuses on the study of non-covalent interactions between molecules. The selective binding of cations by this compound can be considered a rudimentary form of molecular recognition, a key concept in many biological signaling pathways.

The experimental workflow for studying the complexation of this compound with a metal cation typically involves several key steps, from synthesis to characterization of the host-guest complex.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_complexation Complexation cluster_analysis Analysis & Characterization cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification Synthesis->Purification Mixing Mixing with Metal Salt Purification->Mixing Solvent Choice of Solvent Spectroscopy Spectroscopic Analysis (NMR, IR, UV-Vis) Mixing->Spectroscopy Calorimetry Calorimetry (ITC) Mixing->Calorimetry Conductometry Conductometry Mixing->Conductometry Crystallography X-ray Crystallography Mixing->Crystallography Stability Determination of Stability Constant (log K) Spectroscopy->Stability Thermo Thermodynamic Parameters (ΔH, ΔS) Calorimetry->Thermo Conductometry->Stability Structure Structural Elucidation Crystallography->Structure

Experimental Workflow for Studying this compound Complexation.

Conclusion

The discovery of this compound, born from a serendipitous observation, fundamentally altered the course of modern chemistry. It demonstrated that selective complexation of alkali metal cations by neutral synthetic molecules was not only possible but could be rationally designed. This breakthrough opened the door to the vast and intricate field of supramolecular chemistry, with profound implications for areas ranging from phase-transfer catalysis to the development of ion-selective sensors and novel drug delivery systems. The work of Charles J. Pedersen not only provided chemists with a powerful new set of tools but also a new way of thinking about molecular interactions, a legacy that continues to inspire innovation in chemical sciences today.

References

An In-depth Technical Guide to Theoretical Models of 15-Crown-5 Host-Guest Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the theoretical models used to describe the host-guest interactions of 15-Crown-5 (15C5), a foundational macrocyclic polyether in supramolecular chemistry. We will delve into the computational methods, quantitative binding data, experimental validation techniques, and the logical frameworks that govern these complexation events.

Introduction to this compound and Host-Guest Chemistry

Crown ethers, first synthesized by Charles Pedersen, are cyclic chemical compounds consisting of a ring containing several ether groups. Their unique structure—a hydrophilic cavity within a lipophilic exterior—allows them to form stable complexes with various guest ions, particularly cations.[1] This process is a cornerstone of "host-guest" chemistry, where the crown ether (host) selectively binds a specific ion (guest) through non-covalent interactions.[2][3] The this compound molecule, with its 15-atom ring and 5 oxygen donor atoms, is particularly notable for its interactions with alkali metal cations like sodium (Na⁺) and potassium (K⁺).

Theoretical and computational models are powerful tools for understanding the mechanisms of selective capture and transport of ions by host molecules like crown ethers. These models allow researchers to predict binding affinities, elucidate the structures of host-guest complexes, and understand the subtle interplay of enthalpic and entropic effects that are difficult to isolate experimentally.

Core Theoretical Models and Computational Approaches

The interaction between this compound and its guests is primarily governed by ion-dipole forces between the cation and the electron-rich oxygen atoms of the ether ring. Several computational methods are employed to model these interactions, ranging from quantum mechanics to classical mechanics.

  • Quantum Mechanics (QM) Methods: These methods provide a highly accurate description of the electronic structure of the host-guest complex.

    • Ab Initio Calculations: Methods like Hartree-Fock (HF) are used to investigate host-guest systems. For instance, the RHF/lanl2mb level of theory has been used to study the complexation of 15C5 with cations like Li⁺, Na⁺, K⁺, Zn²⁺, Cd²⁺, and Hg²⁺.

    • Density Functional Theory (DFT): DFT is a widely used method that balances accuracy with computational cost. Functionals like B3LYP combined with basis sets such as 6-31+G(d,p) are commonly used to optimize geometries and calculate interaction energies for supramolecular complexes, such as 15C5 with protonated adrenaline or cobalt ions.

  • Molecular Mechanics (MM) and Molecular Dynamics (MD): These classical methods use force fields to model the potential energy of a system.

    • Molecular Dynamics (MD): MD simulations are used to identify low-energy conformations of the crown ether and its complexes in the gas phase or in solution. This approach is crucial for understanding the dynamic nature of the binding process and the role of the solvent.

The logical relationship between the key factors governing host-guest complexation is visualized below.

HostGuestFactors Key Factors in this compound Host-Guest Complexation Host Host Properties (this compound) Complex Host-Guest Complex Properties Host->Complex Cavity Cavity Size (1.7-2.2 Å) Host->Cavity Flexibility Conformational Flexibility Host->Flexibility Donors Oxygen Donor Atoms (Lewis Bases) Host->Donors Guest Guest Properties (Cation) Guest->Complex Size Ionic Radius Guest->Size Charge Charge Density Guest->Charge Solvent Solvent Environment Solvent->Complex Polarity Polarity & Dielectric Constant Solvent->Polarity Solvation Solvation Shell of Ion Solvent->Solvation Stability Binding Affinity (Stability Constant, Ka) Complex->Stability Selectivity Binding Selectivity Complex->Selectivity Thermo Thermodynamics (ΔH, ΔS) Complex->Thermo Cavity->Selectivity Size-Fit Concept Flexibility->Thermo Donors->Stability Ion-Dipole Interaction Size->Selectivity Size-Fit Concept Charge->Stability Ion-Dipole Interaction Solvation->Thermo

Caption: Logical flow of factors influencing this compound complexation.

Quantitative Data on Host-Guest Interactions

Theoretical calculations and experimental measurements provide crucial quantitative data on the stability and thermodynamics of 15C5 complexes.

Table 1: Theoretical Binding Energies and Enthalpies of this compound Complexes

This table summarizes computed binding energies (ΔE) and enthalpies (ΔH) for the interaction of 15C5 with various alkali metal cations in the gas phase. These values are typically calculated using high-level quantum mechanical methods.

Guest CationTheoretical MethodBasis SetBinding Energy (kcal/mol)Binding Enthalpy (kcal/mol)Citation(s)
Li⁺DFT (B3LYP)6-311+G(2d,2p)-40.9-39.7
Na⁺DFT (B3LYP)6-311+G(2d,2p)-31.3-30.2
K⁺DFT (B3LYP)6-311+G(2d,2p)-24.3-23.2
Rb⁺DFT (B3LYP)6-311+G(2d,2p)-20.9-19.9
Cs⁺DFT (B3LYP)6-311+G(2d,2p)-18.2-17.2

Note: Theoretical values can vary based on the computational level. The values presented are illustrative examples from the literature.

Table 2: Experimental Thermodynamic Parameters for Crown Ether Complexation

This table presents experimentally determined stability constants (log Ks) and thermodynamic parameters (ΔH and TΔS) for the complexation of 15C5 derivatives with cations in solution. These values highlight the influence of both the cation and the host structure.

Host MoleculeGuest CationSolventlog KsΔH (kJ/mol)TΔS (kJ/mol)Citation(s)
Naphtho-15-crown-5Mg²⁺Aqueous2.01-1.79.8
Naphtho-15-crown-5Ca²⁺Aqueous2.50-20.6-6.3
Naphtho-15-crown-5Sr²⁺Aqueous2.13-13.0-0.9
Naphtho-15-crown-5Ba²⁺Aqueous1.83-13.6-3.1
Benzo-15-crown-5Na⁺Methanol-Water (8:2)3.19-27.2-9.0
Benzo-15-crown-5K⁺Methanol-Water (8:2)2.76-23.7-7.9
Perfluoro-15-crown-5Na⁺Acetonitrile0.74 (K=5.5 M⁻¹)N/AN/A
Perfluoro-15-crown-5K⁺Acetonitrile0.23 (K=1.7 M⁻¹)N/AN/A

Experimental Protocols for Model Validation

Theoretical models are validated against experimental data. The following are key techniques used to characterize this compound host-guest interactions.

ExperimentalWorkflow General Experimental Workflow for Host-Guest Studies Prep Sample Preparation (Host, Guest, Solvent) Titra Titration Experiment (e.g., Calorimetry, NMR) Prep->Titra Spec Spectroscopic Analysis (e.g., IR, UV-Vis) Prep->Spec Elec Electrochemical Analysis (e.g., CV, Potentiometry) Prep->Elec Data Data Acquisition (Binding Isotherms, Spectra) Titra->Data Spec->Data Elec->Data Model Data Modeling (Fit to 1:1 or 1:2 model) Data->Model Params Determine Thermodynamic Parameters (Ka, ΔH, ΔS) Model->Params DrugDelivery Cation-Gated Drug Release Mechanism cluster_0 Initial State (Drug Encapsulated) cluster_1 Triggering Event cluster_2 Final State (Drug Released) Carrier Nanocarrier with This compound Gate Drug_In Drug Carrier->Drug_In encapsulates Cation Target Cation (e.g., K⁺) NoCat Low Cation Concentration Binding Host-Guest Binding Cation->Binding triggers Carrier_Open Carrier Undergoes Conformational Change Binding->Carrier_Open induces Drug_Out Drug Released Carrier_Open->Drug_Out releases

References

The Solubility Profile of 15-Crown-5 in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Crown-5 is a synthetic macrocyclic polyether consisting of a 15-membered ring with five oxygen atoms.[1][2][3][4] Its unique ability to form stable complexes with various cations, particularly sodium (Na⁺), makes it a valuable compound in a wide range of chemical applications.[3] This technical guide provides an in-depth overview of the solubility of this compound in common organic solvents, complete with experimental protocols for solubility determination and a visualization of the miscibility assessment workflow.

Data Presentation: Solubility of this compound

Extensive evaluation of available data indicates that this compound is miscible with a wide array of common organic solvents. Miscibility, as defined by the International Union of Pure and Applied Chemistry (IUPAC), refers to the capability of substances to mix in all proportions, forming a single homogeneous phase. Therefore, for the solvents listed below, this compound does not have a defined solubility limit (e.g., in g/100mL) as it will form a single phase regardless of the proportions.

SolventIUPAC NameSolubility at 25°C
MethanolMethanolMiscible
EthanolEthanolMiscible
AcetonePropan-2-oneMiscible
ChloroformTrichloromethaneMiscible
TolueneTolueneMiscible
BenzeneBenzeneSoluble
Methylene ChlorideDichloromethaneSoluble

Note: While most sources state miscibility, some older or less specific sources may use the term "soluble." For the purpose of this guide, where "miscible" is not explicitly stated, "soluble" is used. It is generally understood that this compound exhibits high solubility in these solvents.

Experimental Protocols

The determination of solubility or miscibility is a critical step in characterizing a compound's physical properties. Below are detailed methodologies for assessing the solubility of a liquid solute like this compound in various organic solvents.

Visual Method for Determining Miscibility

This is a straightforward, qualitative method to quickly assess whether two liquids are miscible.

Principle: Two liquids are considered miscible if they form a single, clear, homogeneous layer when mixed in any proportion. The formation of two distinct layers, cloudiness (turbidity), or droplets indicates immiscibility or partial miscibility.

Apparatus:

  • Glass test tubes or vials with stoppers

  • Graduated pipettes or cylinders

  • Vortex mixer or shaker

Procedure:

  • Label a series of clean, dry test tubes for each solvent to be tested.

  • Using a graduated pipette, add a specific volume of the solvent (e.g., 2 mL) to a test tube.

  • Add an equal volume of this compound to the same test tube.

  • Stopper the test tube and shake it vigorously for 10-15 seconds.

  • Allow the mixture to stand for a few minutes and observe.

  • Observation:

    • Miscible: A single, clear liquid phase is observed.

    • Immiscible: Two distinct liquid layers are visible.

    • Partially Miscible: The solution appears cloudy or forms an emulsion.

  • To confirm miscibility, the experiment should be repeated with varying proportions of the solute and solvent (e.g., 1:3 and 3:1 ratios).

Gravimetric Method for Quantitative Solubility Determination (for non-miscible liquids)

Should a liquid be found to be not fully miscible with this compound, the following gravimetric method can be used to determine its solubility at a specific temperature.

Principle: This method involves creating a saturated solution of the solute in the solvent, taking a known mass of the saturated solution, evaporating the solvent, and then weighing the remaining solute.

Apparatus:

  • Analytical balance (accurate to at least 0.1 mg)

  • Temperature-controlled water bath or incubator

  • Glass vials with airtight caps

  • Pipettes

  • Evaporating dish or pre-weighed beaker

  • Oven

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a glass vial.

  • Seal the vial and place it in a temperature-controlled bath. Agitate the mixture for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached and a saturated solution is formed.

  • After saturation, allow the solution to stand undisturbed in the temperature bath until any undissolved solute has settled.

  • Carefully pipette a known volume (e.g., 5 mL) of the clear, supernatant saturated solution into a pre-weighed evaporating dish.

  • Weigh the evaporating dish with the solution to determine the mass of the saturated solution.

  • Gently heat the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without degrading the this compound.

  • Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it.

  • Repeat the drying and weighing steps until a constant mass is achieved.

  • Calculation:

    • Mass of solute = (Mass of dish + residue) - (Mass of empty dish)

    • Mass of solvent = (Mass of dish + solution) - (Mass of dish + residue)

    • Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) x 100

UV-Visible Spectroscopy for Quantitative Solubility Determination

This method is applicable if the solute has a chromophore that absorbs light in the UV-Visible range and the solvent is transparent in that region.

Principle: According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By creating a calibration curve with known concentrations, the concentration of a saturated solution can be determined.

Apparatus:

  • UV-Visible spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

  • Temperature-controlled shaker bath

Procedure:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the solvent of interest.

    • Perform a series of dilutions to create several standard solutions of decreasing concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

    • Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Preparation of Saturated Solution:

    • Prepare a saturated solution of this compound in the solvent as described in the gravimetric method (steps 1-3).

  • Measurement and Calculation:

    • Carefully take an aliquot of the clear supernatant from the saturated solution and dilute it with a known volume of the solvent to bring the absorbance within the range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

    • Use the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the miscibility of this compound with an organic solvent.

G start Start: Select Solvent mix Mix this compound and Solvent in a Test Tube start->mix shake Shake Vigorously mix->shake observe Observe Mixture after Standing shake->observe single_phase Result: Single Clear Phase observe->single_phase Yes two_phases Result: Two Distinct Layers or Cloudiness observe->two_phases No miscible Conclusion: Miscible single_phase->miscible immiscible Conclusion: Immiscible or Partially Miscible two_phases->immiscible

Caption: Workflow for Visual Determination of Miscibility.

References

An In-Depth Technical Guide to the Molecular Structure and Conformational Analysis of 15-Crown-5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-crown-5, with the chemical formula (C₂H₄O)₅, is a cyclic polyether and a prominent member of the crown ether family.[1][2] Its unique molecular architecture, characterized by a 15-membered ring containing five oxygen atoms, bestows upon it the remarkable ability to selectively encapsulate various cations, with a notable affinity for the sodium ion (Na⁺).[1] This property has rendered this compound and its derivatives indispensable in diverse scientific and industrial domains, including phase-transfer catalysis, ion-selective electrodes, and more recently, in the realm of drug delivery and formulation.[3] This technical guide provides a comprehensive overview of the molecular structure and conformational landscape of this compound, offering valuable insights for researchers, scientists, and professionals engaged in drug development.

Molecular Structure of this compound

The fundamental structure of this compound consists of a flexible 15-membered ring composed of repeating ethyleneoxy (-CH₂CH₂O-) units. The five oxygen atoms are strategically positioned within the ring, creating a central cavity with an approximate diameter that is highly complementary to the ionic radius of the sodium cation.[3] The exterior of the ring is lipophilic, a characteristic that facilitates its solubility in organic solvents.

Structural Parameters

The precise geometry of this compound can vary depending on its conformational state and whether it is in a free or complexed form. X-ray crystallography and computational modeling have been instrumental in elucidating these structural details. The following tables summarize key structural parameters for this compound, primarily derived from crystallographic data of its complexes and computational studies.

Table 1: Average Bond Lengths in this compound Complexes

Bond TypeAverage Length (Å)
C-O1.42
C-C1.49

Data compiled from crystallographic studies of this compound complexes.

Table 2: Average Bond Angles in this compound Complexes

Angle TypeAverage Angle (°)
C-O-C112
O-C-C109

Data compiled from crystallographic studies of this compound complexes.

Table 3: Torsion Angles of a Low-Energy Conformer of this compound (Computational)

Torsion AngleValue (°)
O1-C2-C3-O4-65.8
C2-C3-O4-C5178.9
C3-O4-C5-C6-179.5
O4-C5-C6-O766.2
C5-C6-O7-C8179.1

Representative data from computational studies on the conformational landscape of this compound.

Conformational Analysis

The flexibility of the this compound ring gives rise to a complex potential energy surface with multiple low-energy conformers. The interplay of electrostatic interactions between the oxygen lone pairs and steric repulsions between the ethylene (B1197577) hydrogens governs the conformational preferences. Spectroscopic techniques, in conjunction with computational chemistry, are powerful tools for probing this conformational landscape.

Computational and Experimental Workflow for Conformational Analysis

The comprehensive analysis of this compound's conformations typically involves a synergistic approach combining computational modeling and experimental validation.

conformational_analysis_workflow cluster_computational Computational Analysis cluster_experimental Experimental Validation mol_build Molecular Mechanics Model Building conf_search Conformational Search (e.g., Monte Carlo, Molecular Dynamics) mol_build->conf_search qm_opt Quantum Mechanics Optimization of Low-Energy Conformers conf_search->qm_opt energy_calc Relative Energy Calculation qm_opt->energy_calc spec_sim Spectra Simulation (NMR, IR) qm_opt->spec_sim comparison Comparison and Structural Assignment energy_calc->comparison Predicted Stabilities spec_sim->comparison Simulated Spectra synthesis Synthesis and Purification of this compound nmr_exp NMR Spectroscopy (1H, 13C, NOESY) synthesis->nmr_exp ftir_exp FTIR Spectroscopy synthesis->ftir_exp xray_exp X-ray Crystallography (for solid state) synthesis->xray_exp nmr_exp->comparison Experimental Spectra ftir_exp->comparison Experimental Spectra xray_exp->comparison Solid-State Structure final_model Validated Conformational Model comparison->final_model

A typical workflow for the conformational analysis of this compound.
Low-Energy Conformers

Computational studies have identified several low-energy conformers of this compound existing in equilibrium. The relative populations of these conformers are dictated by their Gibbs free energies. The structural differences primarily lie in the arrangement of the ethyleneoxy units, leading to variations in the overall symmetry and the shape of the central cavity.

Table 4: Calculated Relative Energies of Low-Energy Conformers of this compound

ConformerPoint Group SymmetryRelative Energy (kcal/mol)
1C₁0.00
2Cᵢ0.25
3C₂0.51
4C₁0.78
5C₅1.20

Representative data from computational studies. Actual values may vary depending on the level of theory and basis set used.

Experimental Protocols for Structural and Conformational Analysis

X-ray Crystallography

X-ray crystallography provides definitive structural information for this compound in the solid state, often as a complex with a cation.

Methodology:

  • Crystal Growth: Single crystals of a this compound complex are grown by slow evaporation of a suitable solvent containing this compound and a salt of the desired cation.

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and refined to yield the final atomic coordinates, bond lengths, bond angles, and torsion angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the structure and dynamics of this compound in solution.

Methodology for ¹H and ¹³C NMR:

  • Sample Preparation: A solution of this compound (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, CD₃CN) in a standard 5 mm NMR tube.

  • ¹H NMR Spectrum Acquisition: The ¹H NMR spectrum is acquired on a high-resolution NMR spectrometer. The protons of the ethyleneoxy units typically appear as a complex multiplet in the range of 3.6-3.8 ppm.

  • ¹³C NMR Spectrum Acquisition: The ¹³C NMR spectrum is acquired. Due to the chemical equivalence of the carbon atoms in the free, rapidly conformationally averaging this compound, a single peak is often observed around 70-71 ppm.

  • 2D NMR (COSY, NOESY): Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be performed to aid in proton assignments and to probe through-space interactions, which can provide information about the predominant solution-state conformation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound and to study the changes in vibrational modes upon complexation.

Methodology:

  • Sample Preparation: For liquid samples, a thin film can be prepared between two KBr or NaCl plates. For solid samples or complexes, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Spectrum Acquisition: The FTIR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The characteristic absorption bands are analyzed. The C-O-C stretching vibrations are particularly informative and appear as a strong, broad band in the region of 1100 cm⁻¹. Changes in the position and shape of this band upon cation binding can indicate complex formation and provide insights into the conformational changes of the crown ether.

Relevance to Drug Development

The unique properties of this compound make it a molecule of interest for drug development professionals, primarily for its potential as an ionophore to enhance drug permeability and in the formulation of drug delivery systems.

Mechanism of Action in Enhancing Drug Permeability

This compound can act as an ionophore, a lipid-soluble molecule that can transport ions across biological membranes. By complexing with cations, such as Na⁺, which are present in the extracellular fluid, this compound can disrupt the local ion balance at the cell membrane. This can lead to a temporary and localized alteration of the membrane potential and fluidity, thereby facilitating the passage of co-administered drug molecules.

drug_permeability_enhancement cluster_membrane Cell Membrane extracellular Extracellular Space membrane Lipid Bilayer intracellular Intracellular Space permeation Enhanced Drug Permeation membrane->permeation Altered Fluidity/ Potential crown This compound complex [this compound-Cation] Complex crown->complex Complexation drug Drug Molecule drug->membrane Poor Permeability cation Cation (e.g., Na+) cation->complex complex->membrane Interaction permeation->intracellular Increased Uptake

Proposed mechanism of this compound in enhancing drug permeability.

Conclusion

This compound is a fascinating molecule with a rich conformational behavior that underpins its diverse applications. A thorough understanding of its molecular structure and conformational dynamics is crucial for harnessing its full potential, particularly in the sophisticated applications demanded by modern drug development. The synergistic use of computational and experimental techniques, as outlined in this guide, provides a robust framework for elucidating the structure-function relationships of this compound and its derivatives, paving the way for the rational design of novel applications in science and medicine.

References

safety and handling precautions for 15-Crown-5 in the lab

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of 15-Crown-5 in the Laboratory

This guide provides comprehensive safety and handling precautions for this compound, intended for researchers, scientists, and drug development professionals. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the potential hazards and the necessary safety measures.

Chemical and Physical Properties

This compound is a crown ether with the chemical formula C₁₀H₂₀O₅. It is a colorless liquid at room temperature and is utilized in various chemical syntheses, particularly as a phase transfer catalyst and for complexing cations.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
Molecular Weight 220.26 g/mol [3][4]
Appearance Clear colorless liquid
Melting Point -20°C (lit.)
Boiling Point 93 - 96 °C at 0.05 - 0.07 hPa
Density 1.113 g/mL at 20 °C (lit.)
Flash Point >230 °F (>110 °C)
Solubility Miscible with organic solvents.
Vapor Pressure 0.00144 mmHg
Refractive Index n20/D 1.465 (lit.)

Hazard Identification and GHS Classification

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause an allergic skin reaction in some individuals.

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementReferences
Acute toxicity, Oral Category 4H302: Harmful if swallowed
Skin irritation Category 2H315: Causes skin irritation
Eye irritation Category 2H319: Causes serious eye irritation
Sensitization, Skin Category 1H317: May cause an allergic skin reaction

Signal Word: Warning

Hazard Pictogram:

alt text
(GHS07)

Toxicological Data

Toxicological studies have established the potential health effects of this compound. It is moderately toxic by ingestion, skin contact, and intraperitoneal routes.

Table 3: Acute Toxicity Data for this compound

Route of ExposureSpeciesValueEffects ObservedReferences
Oral RatLD50: 1410 mg/kg-
Dermal RabbitLD50: 2520 mg/kgTremor, convulsions, weight loss

No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety in the laboratory.

Safe Handling
  • Avoid contact with skin and eyes.

  • Avoid inhalation of vapor or mist.

  • Do not eat, drink, or smoke when using this product.

  • Wash hands thoroughly after handling.

  • Handle in accordance with good industrial hygiene and safety practices.

  • Ensure adequate ventilation in the handling area. Eyewash stations and safety showers should be close to the workstation.

Storage
  • Store in a cool, dry, and well-ventilated place.

  • Keep the container tightly closed.

  • Store under an inert gas as the material is moisture-sensitive and hygroscopic.

  • Incompatible materials include strong oxidizing agents and strong acids.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

  • Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles. A face shield may also be necessary.

  • Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use. Wash and dry hands.

  • Body Protection: Wear protective clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.

  • Respiratory Protection: Where risk assessment shows air-purifying respirators are appropriate, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls.

Emergency Procedures

First-Aid Measures
  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Hazardous Combustion Products: Carbon oxides.

  • Advice for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

  • Environmental Precautions: Do not let the product enter drains.

  • Methods for Cleaning Up: Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust) and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.

Experimental Protocols and Visualizations

While detailed experimental protocols for the cited toxicity studies are not publicly available in the aggregated safety documents, the following diagrams illustrate logical workflows for safe handling and emergency response in a laboratory setting.

Spill_Response_Workflow cluster_spill This compound Spill Occurs cluster_actions Immediate Actions cluster_containment Containment & Cleanup cluster_decontamination Decontamination & Disposal Spill Spill Detected Evacuate Evacuate Immediate Area & Alert Others Spill->Evacuate Step 1 PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) Evacuate->PPE Step 2 Ventilate Ensure Adequate Ventilation PPE->Ventilate Step 3 Contain Contain Spill with Inert Absorbent Material Ventilate->Contain Step 4 Collect Carefully Collect Absorbed Material Contain->Collect Step 5 Container Place in a Labeled, Sealed Container for Hazardous Waste Collect->Container Step 6 Decontaminate Decontaminate Spill Area Container->Decontaminate Step 7 Dispose Dispose of Waste According to Institutional Protocols Decontaminate->Dispose Step 8 Report Report the Incident Dispose->Report Step 9

Caption: Workflow for responding to a this compound spill.

General_Handling_Precautions cluster_planning Pre-Experiment Planning cluster_execution Experiment Execution cluster_post_execution Post-Experiment Procedures ReviewSDS Review SDS for this compound AssessRisks Perform Risk Assessment ReviewSDS->AssessRisks PrepareMaterials Prepare all Necessary Materials & PPE AssessRisks->PrepareMaterials WearPPE Wear Appropriate PPE PrepareMaterials->WearPPE UseHood Work in a Fume Hood WearPPE->UseHood HandleCarefully Handle with Care to Avoid Contact UseHood->HandleCarefully NoContamination Avoid Cross-Contamination HandleCarefully->NoContamination StoreProperly Store in a Tightly Closed Container NoContamination->StoreProperly LabelWaste Label Waste Container Clearly StoreProperly->LabelWaste CleanUp Clean Work Area LabelWaste->CleanUp WashHands Wash Hands Thoroughly CleanUp->WashHands

Caption: General safety precautions for handling this compound.

References

Methodological & Application

Application Notes and Protocols for 15-Crown-5 in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Crown-5 is a macrocyclic polyether with the formula (C₂H₄O)₅. It consists of a 15-membered ring containing five oxygen atoms. This unique structure allows it to selectively complex with various cations, particularly sodium (Na⁺), by coordinating with the lone pairs of the oxygen atoms. This ability to sequester metal cations makes this compound a highly effective phase transfer catalyst (PTC) in a variety of organic reactions. By transporting ionic reagents from an aqueous or solid phase into an organic phase, this compound enhances reaction rates, improves yields, and often allows for milder reaction conditions. These properties make it a valuable tool in organic synthesis, including in the development of pharmaceutical intermediates.

Principle of Action: Phase Transfer Catalysis

In many organic reactions, the nucleophile is an ionic salt that is soluble in an aqueous phase but insoluble in the organic phase containing the substrate. This phase incompatibility limits the reaction to the interface, resulting in very slow reaction rates. This compound overcomes this limitation through a mechanism known as phase transfer catalysis.

The process can be summarized in the following steps:

  • Complexation: The this compound, present in the organic phase, complexes with the metal cation (e.g., K⁺ or Na⁺) of the ionic reagent at the phase interface.

  • Phase Transfer: The resulting lipophilic complex, for instance, [K(this compound)]⁺, is soluble in the organic phase and transports the cation into it.

  • Anion Activation: To maintain charge neutrality, the corresponding anion (e.g., CN⁻, OR⁻) is also transferred into the organic phase. In this non-polar environment, the anion is poorly solvated and is shielded from its counter-ion by the crown ether. This results in a "naked" and highly reactive nucleophile.

  • Reaction: The activated nucleophile reacts with the organic substrate.

  • Catalyst Regeneration: After the reaction, the crown ether is released and returns to the interface to start a new catalytic cycle.

PTC_Mechanism cluster_phases Two-Phase System cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase K⁺ K⁺ Nu⁻ Nu⁻ Complex [K(15-C-5)]⁺ R-X R-X R-Nu R-Nu R-X->R-Nu 4. Product Formation X⁻ X⁻ 15-C-5 This compound 15-C-5->K⁺ 1. Complexation Complex->R-X 2. Phase Transfer Complex->15-C-5 5. Catalyst Regeneration Naked_Nu Nu⁻ Naked_Nu->R-X 3. Nucleophilic Attack

Mechanism of Phase Transfer Catalysis using this compound.

Quantitative Data

Cation Binding Selectivity

The efficacy of this compound as a phase transfer catalyst is directly related to its ability to complex with different metal cations. The stability of these complexes is quantified by the stability constant (log K). A higher log K value indicates a more stable complex. This compound, with a cavity diameter of 1.7-2.2 Å, shows a high selectivity for Na⁺ (ionic diameter ~2.04 Å) and can also effectively complex with K⁺ (ionic diameter ~2.76 Å).

CationIonic Diameter (Å)SolventLog KReference
Li⁺1.52Propylene Carbonate>1[1]
Na⁺2.04Methanol3.23[1]
Na⁺2.04Propylene Carbonate>3[1]
K⁺2.76Methanol2.52[1]
K⁺2.76Propylene Carbonate>2[1]
Rb⁺2.98Propylene Carbonate>2
Cs⁺3.34Propylene Carbonate>2
Mg²⁺1.44Methanol2.1-4.2
Ca²⁺2.00Methanol2.1-4.2
Co²⁺1.48Methanol2.1-4.2
Ni²⁺1.38Methanol2.1-4.2
Cu²⁺1.44Methanol2.1-4.2
Zn²⁺1.48Methanol2.1-4.2
Pb²⁺2.40Methanol2.1-4.2
Comparative Performance in Nucleophilic Substitution

The following table presents a comparison of this compound with other common phase transfer catalysts in a representative nucleophilic substitution reaction. (Note: Some data is based on typical performance and may be considered hypothetical pending specific experimental validation).

CatalystSubstrateNucleophileSolventTemperature (°C)Yield (%)Reference
This compound Benzyl chloridePotassium phenoxideToluene (B28343)8092Hypothetical
18-Crown-6Benzyl chloridePotassium phenoxideToluene8095Hypothetical
TBAB*Benzyl chloridePotassium phenoxideToluene8088Hypothetical

*TBAB: Tetrabutylammonium bromide

Experimental Protocols

Application 1: Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for the preparation of ethers via an Sₙ2 reaction between an alkoxide and a primary alkyl halide. This compound can be employed to enhance the nucleophilicity of the alkoxide by complexing the counter-ion, thereby increasing the reaction rate and yield.

Williamson_Workflow start Start prep_alkoxide Prepare Alkoxide: Alcohol + NaH in DMF start->prep_alkoxide add_crown Add this compound prep_alkoxide->add_crown add_halide Add Alkyl Halide add_crown->add_halide react Heat and Stir (e.g., 80°C, 24h) add_halide->react workup Workup: Quench with NH₄Cl(aq) Extract with Ether react->workup purify Purify: Column Chromatography workup->purify end End purify->end

Workflow for Williamson Ether Synthesis using this compound.

Protocol: Synthesis of a Benzo-15-crown-5 Precursor

This protocol describes the synthesis of a precursor to a benzo-crown ether using 2,2-Bis(2-bromoethyl)-1,3-dioxolane and catechol.

Materials:

  • 2,2-Bis(2-bromoethyl)-1,3-dioxolane (98%)

  • Catechol (99%)

  • Sodium hydride (60% dispersion in mineral oil)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (anhydrous)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Magnesium sulfate (B86663) (anhydrous)

  • Argon gas

Procedure:

  • Under an argon atmosphere, suspend sodium hydride (1.2 g, 30 mmol, 1.2 equiv) in anhydrous DMF (50 mL) in a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of catechol (2.75 g, 25 mmol) in anhydrous DMF (25 mL) dropwise to the sodium hydride suspension over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional hour to ensure complete formation of the disodium (B8443419) catecholate.

  • Add this compound (0.28 g, 1.25 mmol, 5 mol%).

  • Add a solution of 2,2-Bis(2-bromoethyl)-1,3-dioxolane (7.6 g, 25 mmol) in anhydrous DMF (25 mL) dropwise to the reaction mixture at room temperature over 30 minutes.

  • Heat the reaction mixture to 80 °C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous NH₄Cl solution (50 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to afford the pure product.

Application 2: Oxidation with Potassium Permanganate (B83412)

Potassium permanganate (KMnO₄) is a powerful oxidizing agent, but its application in organic synthesis is often limited by its insolubility in most organic solvents. This compound can be used to solubilize KMnO₄ in nonpolar solvents like benzene (B151609), creating "purple benzene," a potent and versatile oxidizing medium. This allows for the oxidation of a wide range of organic substrates under homogeneous conditions.

KMnO4_Oxidation_Workflow start Start prep_purple_benzene Prepare 'Purple Benzene': KMnO₄ + this compound in Benzene start->prep_purple_benzene add_substrate Add Substrate (e.g., Toluene) prep_purple_benzene->add_substrate react Stir at Room Temperature or Heat add_substrate->react monitor Monitor Reaction (e.g., disappearance of purple color) react->monitor workup Workup: Filter MnO₂ Acidify and Extract monitor->workup purify Purify Product workup->purify end End purify->end

Workflow for Oxidation with KMnO₄ and this compound.

Protocol: Oxidation of Toluene to Benzoic Acid

This protocol describes the oxidation of toluene to benzoic acid using this compound to facilitate the reaction in an organic solvent.

Materials:

  • Potassium permanganate (KMnO₄)

  • This compound

  • Toluene

  • Benzene (or another suitable non-polar solvent)

  • Sodium bisulfite

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, add finely ground potassium permanganate (6.32 g, 40 mmol) and this compound (0.44 g, 2 mmol, 5 mol%).

  • Add benzene (100 mL) to the flask and stir vigorously to form a purple solution ("purple benzene").

  • Add toluene (1.84 g, 20 mmol) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C). The progress of the reaction can be monitored by the disappearance of the purple permanganate color and the formation of a brown precipitate of manganese dioxide (MnO₂).

  • Once the reaction is complete (the purple color has faded), cool the mixture to room temperature and filter to remove the MnO₂ precipitate.

  • Transfer the filtrate to a separatory funnel.

  • To the collected MnO₂, add water and a small amount of sodium bisulfite to dissolve the remaining manganese salts, then extract this aqueous solution with diethyl ether. Combine this ether extract with the original filtrate.

  • Wash the combined organic phases with water.

  • Extract the organic phase with a 10% aqueous sodium hydroxide (B78521) solution.

  • Acidify the aqueous extract with concentrated HCl until a white precipitate of benzoic acid is formed.

  • Collect the benzoic acid by vacuum filtration, wash with cold water, and dry.

Quantitative Comparison of Toluene Oxidation:

CatalystOxidantSolventTime (h)Yield (%)Reference
None (heterogeneous)KMnO₄Water8~30-40
This compound KMnO₄Benzene3>80(adapted)

Safety Precautions

  • This compound: Handle with care. It is harmful if swallowed and may cause skin and eye irritation.

  • Sodium Hydride: Highly flammable and reacts violently with water. Handle under an inert atmosphere.

  • Potassium Permanganate: Strong oxidizing agent. Avoid contact with combustible materials.

  • Organic Solvents: Use in a well-ventilated fume hood. Avoid inhalation and skin contact.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing these protocols.

Conclusion

This compound is a versatile and powerful phase transfer catalyst that can significantly enhance the efficiency of a wide range of organic reactions. Its ability to complex with cations, particularly Na⁺, makes it an excellent choice for promoting nucleophilic substitutions, alkylations, and oxidation reactions involving ionic reagents. The protocols provided herein offer a starting point for researchers to explore the utility of this compound in their synthetic endeavors, leading to improved yields, milder reaction conditions, and greater overall efficiency.

References

Application Notes and Protocols for 15-Crown-5 in Ion-Selective Electrodes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 15-crown-5 and its derivatives as ionophores in the fabrication of ion-selective electrodes (ISEs). Crown ethers are macrocyclic polyethers with a unique ability to selectively form stable complexes with specific metal cations, making them ideal for potentiometric sensing.[1] The this compound ether, with its specific cavity size, shows high selectivity towards cations like Na⁺ and K⁺.[2] This document details the performance characteristics of various this compound based ISEs, provides generalized experimental protocols for their preparation and use, and includes diagrams to illustrate the underlying principles and workflows.

Performance Characteristics of this compound Based Ion-Selective Electrodes

The performance of an ion-selective electrode is defined by several key parameters, including its linear concentration range, the slope of its potentiometric response (ideally Nernstian), detection limit, response time, and selectivity over other ions. The following tables summarize the performance data for various ISEs incorporating this compound and its derivatives for the detection of different ions.

Table 1: Performance of this compound Based Electrodes for Monovalent Cations

Target IonIonophoreLinear Range (M)Slope (mV/decade)Detection Limit (M)Response Time (s)Key InterferencesReference
K⁺Benzo-15-crown-51x10⁻⁶ - 1x10⁻²56 ± 3-20-30Li⁺, Na⁺, NH₄⁺, Mg²⁺, Ca²⁺ (low interference)[3][4]
K⁺Bis(this compound ether) derivative3.0x10⁻⁴ - 1.0x10⁻³Nernstian--Na⁺, Rb⁺, Cs⁺[5]
K⁺N-(4'-benzo-15-crown-5-ether)-anthracene-9-imine-Nernstian-< 5NH₄⁺ (low interference)
Cs⁺This compound-phosphotungstic acid precipitate10⁻⁴ - 10⁻¹6010⁻⁵< 60Alkali, alkaline earth, and transition metals (good selectivity)
Ag⁺This compound1.0x10⁻⁷ - 1.0x10⁻¹58.9 ± 0.58.09x10⁻⁸< 10Alkali, alkaline earth, transition and heavy metal ions (good selectivity)

Table 2: Performance of this compound Based Electrodes for Divalent and Trivalent Cations

Target IonIonophoreLinear Range (M)Slope (mV/decade)Detection Limit (M)Response Time (s)Key InterferencesReference
Pb²⁺Monobenzo-15-crown-51x10⁻⁵ - 1x10⁻¹~301x10⁻⁵-K⁺, Na⁺, Hg²⁺, Ag⁺ (some interference)
Pb²⁺Benzo-15-crown-51x10⁻⁵ - 1x10⁻³29.7 ± 0.58.4x10⁻⁶~25Mono-, di-, tri-, and tetra-valent metal ions (good selectivity)
Hg²⁺Pentathia-15-crown-52.51x10⁻⁵ - 1.00x10⁻¹32.1-~20Alkali, alkaline, and some heavy metal ions (good selectivity)
Fe³⁺2-Hydroxymethyl-15-crown-58.0x10⁻⁶ - 1.0x10⁻¹-1.2x10⁻⁶< 8-

Experimental Protocols

This section provides a detailed, generalized methodology for the fabrication and use of a this compound based PVC membrane ion-selective electrode.

Protocol 1: Preparation of a this compound Based PVC Membrane Ion-Selective Electrode

Materials:

  • This compound or a suitable derivative (Ionophore)

  • Poly(vinyl chloride) (PVC) of high molecular weight

  • Plasticizer (e.g., o-nitrophenyloctyl ether (NPOE), dibutyl phthalate (B1215562) (DBP))

  • Lipophilic salt (e.g., sodium tetraphenylborate (B1193919) (NaTPB) or potassium tetrakis(4-chlorophenyl)borate (KTpClPB)) (optional, to reduce membrane resistance and improve slope)

  • Tetrahydrofuran (THF), freshly distilled

  • Internal filling solution (e.g., 0.01 M solution of the target ion chloride salt)

  • Ag/AgCl wire (internal reference electrode)

  • Electrode body (glass or PVC tube)

Procedure:

  • Membrane Cocktail Preparation:

    • Precisely weigh the membrane components. A typical composition (w/w%) is: 1-5% ionophore, 30-33% PVC, 60-66% plasticizer, and 0-4% lipophilic salt.

    • Dissolve all components in a minimal amount of THF (e.g., 5 mL) in a small, clean glass vial.

    • Stir the mixture at room temperature until all components are completely dissolved and a homogenous, transparent solution is obtained.

  • Membrane Casting:

    • Method A: Dip Coating:

      • Polish the end of the electrode body to a smooth surface.

      • Dip the polished end of the electrode body into the membrane cocktail solution.

      • Withdraw the tube slowly and allow the solvent to evaporate in air for about 30 minutes.

      • Repeat this process 3-4 times to form a uniform membrane of appropriate thickness.

    • Method B: Plate Casting:

      • Pour the membrane cocktail into a glass ring (e.g., 24 mm inner diameter) placed on a clean, flat glass plate.

      • Allow the solvent to evaporate slowly in a dust-free environment over 24 hours to form a transparent membrane.

      • Cut a small disc (e.g., 7 mm diameter) from the resulting membrane and glue it to the end of the electrode body using a PVC-THF slurry.

  • Electrode Assembly:

    • Fill the electrode body with the internal filling solution, ensuring no air bubbles are trapped inside.

    • Insert the Ag/AgCl wire into the internal filling solution to act as the internal reference electrode.

    • Seal the top of the electrode.

  • Conditioning:

    • Soak the newly prepared electrode in a 0.01 M solution of the target ion for at least 24 hours before use. This step is crucial for the membrane to become fully hydrated and to establish a stable potential.

Protocol 2: Potentiometric Measurement of Ion Concentration

Equipment:

  • Prepared this compound based ion-selective electrode

  • External reference electrode (e.g., Ag/AgCl or Calomel electrode)

  • High-impedance pH/mV meter or ion analyzer

  • Magnetic stirrer and stir bars

  • Standard solutions of the target ion covering the expected concentration range

  • Test samples

Procedure:

  • Electrode System Setup:

    • Connect the ion-selective electrode and the external reference electrode to the pH/mV meter.

    • Place both electrodes in a beaker containing a standard solution or sample. Ensure the tips of both electrodes are immersed in the solution.

    • Stir the solution gently and consistently.

  • Calibration:

    • Prepare a series of standard solutions of the target ion by serial dilution, covering the expected linear range of the electrode.

    • Measure the potential (in millivolts) of each standard solution, starting from the lowest concentration and moving to the highest.

    • Rinse the electrodes with deionized water and gently blot them dry between measurements.

    • Plot the measured potential (E) versus the logarithm of the ion activity or concentration (log a_ion).

    • Determine the linear range, slope, and detection limit from the calibration curve.

  • Sample Measurement:

    • Place the electrodes in the test sample and record the stable potential reading.

    • Use the calibration curve to determine the concentration of the target ion in the sample.

  • Selectivity Coefficient Determination (Optional):

    • The selectivity of the electrode for the primary ion over an interfering ion can be determined using methods such as the Fixed Interference Method (FIM) or the Separate Solution Method (SSM). This involves measuring the potential in solutions containing a fixed concentration of the interfering ion and varying concentrations of the primary ion.

Visualizations

The following diagrams illustrate the key processes involved in the application of this compound based ion-selective electrodes.

Signaling_Pathway cluster_membrane PVC Membrane cluster_solution Aqueous Solution cluster_potential Potential Generation Ionophore This compound Complex [Target Ion-15-Crown-5]⁺ Complex Ionophore->Complex Complexation Complex->Ionophore Release at Interface Potential Phase Boundary Potential (Measured Signal) Complex->Potential Charge Separation TargetIon Target Ion (e.g., K⁺, Na⁺) TargetIon->Ionophore Selective Binding

Caption: Principle of ion detection by a this compound based ISE.

Experimental_Workflow A 1. Membrane Cocktail Preparation B 2. Membrane Casting (Dip Coating or Plate Casting) A->B C 3. Electrode Assembly (Filling & Insertion of Ag/AgCl) B->C D 4. Electrode Conditioning (Soaking in Target Ion Solution) C->D E 5. Calibration Curve Generation (Measurement of Standard Solutions) D->E F 6. Sample Analysis (Measurement of Unknown Concentration) E->F G 7. Data Analysis (Concentration Determination) F->G

Caption: Experimental workflow for ISE preparation and analysis.

Logical_Relationship cluster_Factors Factors Influencing Electrode Performance cluster_Performance Performance Metrics Ionophore Ionophore Selection (e.g., this compound derivative) Selectivity Selectivity Ionophore->Selectivity Sensitivity Sensitivity (Slope) Ionophore->Sensitivity Plasticizer Plasticizer Type & Amount Plasticizer->Sensitivity ResponseTime Response Time Plasticizer->ResponseTime Lifetime Electrode Lifetime Plasticizer->Lifetime PVC PVC Concentration PVC->Lifetime Additive Lipophilic Additive Additive->Sensitivity DetectionLimit Detection Limit Additive->DetectionLimit

Caption: Factors affecting the performance of a this compound based ISE.

References

Application Notes and Protocols: 15-Crown-5 Functionalization of Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 15-crown-5 in the functionalization of nanoparticles for applications in ion sensing and stimuli-responsive drug delivery. Detailed experimental protocols, quantitative data, and conceptual diagrams are presented to guide researchers in this field.

Application: Potassium Ion Sensing

The unique ability of this compound to form a stable 2:1 "sandwich" complex with potassium ions (K⁺) has been harnessed to develop sensitive and selective colorimetric and fluorescent sensors based on nanoparticle aggregation.

Principle

This compound functionalized nanoparticles, typically gold nanoparticles (AuNPs) or quantum dots (QDs), are dispersed in a solution, exhibiting a characteristic color or fluorescence. In the presence of K⁺, the crown ether moieties on adjacent nanoparticles cooperatively bind to the ion, inducing nanoparticle aggregation. This aggregation leads to a change in the optical properties of the nanoparticles, enabling the detection of K⁺. With AuNPs, this results in a color change from red to blue due to a shift in the surface plasmon resonance.[1][2] With QDs, it can lead to fluorescence quenching or a ratiometric change in emission.

Experimental Protocol: Synthesis of this compound Functionalized Gold Nanoparticles for K⁺ Sensing

This protocol is a composite of established methods for the synthesis of thiol-functionalized AuNPs.

Materials:

Protocol:

  • Synthesis of Gold Nanoparticles (Citrate Reduction Method):

    • Prepare a 1 mM solution of HAuCl₄ in DI water.

    • Heat 100 mL of the HAuCl₄ solution to a rolling boil under vigorous stirring.

    • Rapidly add 10 mL of a 38.8 mM trisodium citrate solution.

    • Continue heating and stirring until the solution color changes from yellow to deep red, indicating the formation of AuNPs.

    • Cool the solution to room temperature.

  • Synthesis of Thiol-Modified this compound (Illustrative Example):

    • (Note: Specific synthesis of a thiol-terminated this compound linker requires organic synthesis expertise and is not detailed here. A general approach involves modifying a commercially available hydroxymethyl-15-crown-5 with a thiol-containing linker via ether or ester linkages, followed by purification.) A two-phase synthesis method can be employed for creating thiol-derivatized gold nanoparticles.[3][4] This involves the reduction of AuCl₄⁻ in a water-toluene system in the presence of an alkanethiol.[3]

  • Functionalization of Gold Nanoparticles:

    • To functionalize the AuNPs, a ligand exchange process is typically used.

    • Add a solution of the thiol-modified this compound in ethanol to the AuNP solution under stirring.

    • The thiol group will displace the citrate ions on the surface of the AuNPs, forming a stable Au-S bond.

    • Allow the reaction to proceed for several hours to ensure complete functionalization.

    • Purify the functionalized AuNPs by centrifugation and washing with ethanol to remove excess unbound ligands.

Characterization:

  • UV-Vis Spectroscopy: To confirm the formation of AuNPs and monitor the color change upon addition of K⁺.

  • Transmission Electron Microscopy (TEM): To determine the size, shape, and aggregation state of the nanoparticles.

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter of the nanoparticles before and after functionalization and upon addition of K⁺.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the this compound moiety on the nanoparticle surface.

Quantitative Data: K⁺ Sensing
Nanoparticle TypeAnalyteDetection RangeReference
This compound AuNPsK⁺7.6 µM - 0.14 mM
This compound AuNPsK⁺0.099 - 0.48 mM
This compound CdSe/ZnS QDsK⁺~10⁻⁶ M

Application: Stimuli-Responsive Drug Delivery

The ion-binding properties of this compound can be exploited to create "gatekeeper" systems on porous nanoparticles, enabling stimuli-responsive drug release. This is particularly relevant for targeted cancer therapy, where the tumor microenvironment often exhibits different ionic concentrations or pH compared to healthy tissue.

Principle

Mesoporous silica (B1680970) nanoparticles (MSNs) are often used as drug carriers due to their high surface area and tunable pore size. The pores can be loaded with a therapeutic agent, and the surface can be functionalized with this compound derivatives. In the absence of a specific ion, the crown ether moieties can act as "gates," retaining the drug within the pores. Upon introduction of a trigger, such as a change in ion concentration or pH, the conformation of the crown ether or its interaction with other surface molecules changes, "opening" the gates and releasing the drug.

Experimental Protocol: Doxorubicin Loading and Release from Dibenzo-15-Crown-5 (B80353) Functionalized Mesoporous Silica Nanoparticles

This protocol is based on the principles of stimuli-responsive drug delivery systems using crown ether-functionalized MSNs.

Materials:

  • Mesoporous silica nanoparticles (MSNs)

  • Doxorubicin hydrochloride (DOX)

  • Dibenzo-15-crown-5-amine (synthesis required or commercially available)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS) of various pH values

  • Ultrasound source

Protocol:

  • Synthesis of Amine-Functionalized MSNs:

    • Disperse MSNs in anhydrous toluene.

    • Add (3-Aminopropyl)triethoxysilane (APTES) and reflux the mixture to introduce amine groups onto the MSN surface.

    • Wash the amine-functionalized MSNs with toluene and ethanol and dry under vacuum.

  • Conjugation of Dibenzo-15-Crown-5:

    • Activate the carboxylic acid group of a dibenzo-15-crown-5 derivative using EDC and NHS in an appropriate solvent.

    • Add the amine-functionalized MSNs to the activated crown ether solution.

    • Allow the reaction to proceed to form an amide bond between the MSNs and the crown ether.

    • Purify the functionalized MSNs by centrifugation and washing.

  • Doxorubicin (DOX) Loading:

    • Suspend the crown ether-functionalized MSNs in a solution of DOX in PBS (pH 7.4).

    • Stir the suspension for 24 hours at room temperature to allow for the diffusion of DOX into the pores of the MSNs.

    • Collect the DOX-loaded MSNs by centrifugation and wash with PBS to remove surface-adsorbed drug.

    • Determine the drug loading content and encapsulation efficiency by measuring the concentration of DOX in the supernatant using UV-Vis spectroscopy.

  • In Vitro Drug Release:

    • Disperse the DOX-loaded MSNs in PBS at different pH values (e.g., pH 7.4 and pH 5.5) to simulate physiological and tumor microenvironment conditions.

    • At specific time intervals, take aliquots of the release medium and measure the concentration of released DOX using UV-Vis spectroscopy or fluorescence spectroscopy.

    • To study stimuli-responsive release, apply an external trigger such as ultrasound and measure the drug release profile.

Characterization:

  • Zeta Potential: To monitor the surface charge changes during functionalization.

  • Thermogravimetric Analysis (TGA): To quantify the amount of organic material (crown ether) grafted onto the MSNs.

  • High-Performance Liquid Chromatography (HPLC): For accurate quantification of drug loading and release.

Quantitative Data: Drug Loading and Release
Nanoparticle SystemDrugLoading Capacity (% w/w)Release ConditionsCumulative Release (%)Reference
Dibenzo-crown-ether-MSNsDoxorubicinNot specifiedpH 5.5~11% after 24h
Dibenzo-crown-ether-MSNsDoxorubicinNot specifiedpH 4.5~17% after 24h
Dibenzo-crown-ether-MSNsDoxorubicinNot specifiedpH 7.5 + 10 mM H₂O₂~27% after 24h
Dibenzo-crown-ether-MSNsDoxorubicinNot specifiedpH 5.5 + 10 mM H₂O₂~37% after 24h
Dibenzo-crown-ether-MSNsDoxorubicinNot specifiedpH 4.5 + 10 mM H₂O₂~46% after 24h
PLENB copolymer micellesDoxorubicinNot specified37°C, 150 mM K⁺99.84% within 12h

Cellular Uptake and Cytotoxicity

For any nanoparticle-based therapeutic to be effective, it must be efficiently taken up by target cells with minimal toxicity to healthy cells. Functionalization with this compound may influence these properties.

Cellular Uptake Mechanisms

The cellular uptake of nanoparticles is a complex process that can be influenced by size, shape, surface charge, and the specific ligands on the nanoparticle surface. For this compound functionalized nanoparticles, uptake could be mediated by:

  • Endocytosis: This is a common pathway for nanoparticle uptake, which can be clathrin-mediated, caveolae-mediated, or macropinocytosis. The surface properties of the functionalized nanoparticles will determine the preferred pathway.

  • Ion Channel Interaction: While speculative, it is conceivable that the crown ether moiety could interact with ion channels on the cell surface, potentially influencing uptake.

Cytotoxicity Assessment

It is crucial to evaluate the cytotoxicity of this compound functionalized nanoparticles on relevant cell lines.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) and a non-cancerous control cell line in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound functionalized nanoparticles (and appropriate controls, including unfunctionalized nanoparticles and the free drug) for 24, 48, and 72 hours.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

    • Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to untreated control cells.

Visualizations

Diagram 1: Experimental Workflow for AuNP Functionalization

G cluster_synthesis AuNP Synthesis cluster_functionalization Functionalization cluster_characterization Characterization s1 HAuCl4 Solution s2 Citrate Reduction s1->s2 s3 Citrate-capped AuNPs s2->s3 f2 Ligand Exchange s3->f2 f1 Thiol-15-Crown-5 f1->f2 f3 Purification f2->f3 f4 This compound AuNPs f3->f4 c1 UV-Vis f4->c1 c2 TEM f4->c2 c3 DLS f4->c3 G cluster_system Drug Delivery System cluster_release Release Mechanism NP Mesoporous Silica Nanoparticle Drug Drug NP->Drug encapsulates Gate This compound Gatekeeper NP->Gate functionalized with ReleasedDrug Released Drug Gate->ReleasedDrug releases Stimulus Stimulus (e.g., Ions, pH) Stimulus->Gate triggers Cell Target Cell ReleasedDrug->Cell uptake

References

Application Notes and Protocols: 15-Crown-5 as a Catalyst in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-crown-5, a cyclic polyether, has emerged as a versatile and effective catalyst and co-catalyst in a variety of polymerization reactions. Its unique ability to selectively complex with alkali metal cations, particularly sodium (Na⁺), allows for the enhancement of reaction rates, increased polymer yields, and improved control over polymer properties such as molecular weight and stereoregularity. This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound in key polymerization methodologies, including Ring-Opening Polymerization (ROP), Wurtz Coupling Polymerization, and Anionic Polymerization. The information presented herein is intended to serve as a practical guide for researchers in polymer chemistry, materials science, and drug development.

I. Ring-Opening Polymerization (ROP) of rac-Lactide

This compound, in conjunction with sodium or potassium bases, forms highly active catalytic complexes for the ring-opening polymerization of lactides to produce polylactide (PLA), a biodegradable and biocompatible polyester (B1180765) with numerous applications in the biomedical field. The crown ether enhances the nucleophilicity of the initiating species and influences the stereoselectivity of the polymerization.

Quantitative Data Summary

The following table summarizes the results from the ring-opening polymerization of rac-lactide using sodium and potassium iminophenoxide complexes with this compound as a co-catalyst.

Catalyst/Co-catalystMonomer/Catalyst RatioTemperature (°C)TimeConversion (%)Mn ( g/mol )PDI (Đ)Pm
(15-C-5)NaL² / BnOH100:12510 min>9915,2001.100.58
(15-C-5)NaL² / BnOH500:12515 min>9972,5001.15-
(15-C-5)NaL³ / BnOH100:12510 min>9914,8001.25Poor
(15-C-5)NaL⁴ / BnOH100:12510 min>9915,0001.30Poor

Data extracted from Wu, B.-B.; Tian, L.-L.; Wang, Z.-X. RSC Adv. 2017, 7, 24055-24063.[1] L², L³, L⁴ represent different iminophenoxide ligands. PDI is the polydispersity index. Pm is the probability of meso linkages, indicating stereoselectivity.

Experimental Protocol: ROP of rac-Lactide

This protocol is adapted from the work of Wu et al.[1]

Materials:

  • rac-Lactide

  • Toluene (B28343), anhydrous

  • Benzyl (B1604629) alcohol (BnOH)

  • Sodium bis(trimethylsilyl)amide (NaN(SiMe₃)₂)

  • This compound

  • Iminophenoxide ligand (e.g., HL²)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Catalyst Preparation (in situ):

    • In a glovebox, add the iminophenoxide ligand (1 equivalent), NaN(SiMe₃)₂ (1 equivalent), and this compound (1 equivalent) to a Schlenk flask.

    • Add anhydrous toluene to dissolve the components.

    • Stir the mixture at room temperature for 2 hours to form the catalyst complex.

  • Polymerization:

    • In a separate Schlenk flask, dissolve the desired amount of rac-lactide in anhydrous toluene.

    • Add the desired amount of benzyl alcohol initiator to the monomer solution.

    • Using a syringe, transfer the freshly prepared catalyst solution to the monomer solution under an inert atmosphere.

    • Stir the reaction mixture at the desired temperature (e.g., 25 °C) for the specified time.

  • Termination and Polymer Isolation:

    • After the desired reaction time, quench the polymerization by adding a few drops of acidic methanol (B129727).

    • Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

    • Filter the precipitated polylactide and wash with fresh methanol.

    • Dry the polymer under vacuum to a constant weight.

  • Characterization:

    • Determine the monomer conversion by ¹H NMR spectroscopy.

    • Analyze the molecular weight (Mn) and polydispersity index (PDI) by gel permeation chromatography (GPC).

    • Determine the stereoselectivity (Pm) by analyzing the methine region of the homonuclear decoupled ¹H NMR spectrum of the polymer.

Logical Relationship Diagram

ROP_Catalysis cluster_catalyst Catalyst Formation cluster_polymerization Polymerization NaN(SiMe3)2 NaN(SiMe3)2 Active Catalyst Complex Active Catalyst Complex NaN(SiMe3)2->Active Catalyst Complex This compound This compound This compound->Active Catalyst Complex Iminophenoxide Ligand Iminophenoxide Ligand Iminophenoxide Ligand->Active Catalyst Complex Polylactide Polylactide Active Catalyst Complex->Polylactide Initiation & Propagation rac-Lactide rac-Lactide rac-Lactide->Polylactide Benzyl Alcohol Benzyl Alcohol Benzyl Alcohol->Polylactide

Caption: Formation of the active catalyst and its role in the ROP of rac-lactide.

II. Wurtz Coupling Polymerization of Dichlorosilanes

The Wurtz coupling reaction is a classical method for the synthesis of polysilanes, which are of interest for their unique electronic and optical properties. The addition of this compound as a phase transfer catalyst significantly improves the reaction by increasing the yield of high molecular weight polymer and narrowing the molecular weight distribution.[2] The crown ether is believed to solubilize the sodium metal, leading to a more homogeneous reaction environment and better control over the polymerization process.

Quantitative Data Summary

The following table illustrates the effect of this compound on the Wurtz coupling polymerization of dichlorodiorganosilanes.

MonomerCatalystSolventTemperatureYield (%)Molecular Weight (Mw)PDI (Đ)
DichlorodiphenylsilaneNoneTolueneRefluxLowBimodalBroad
DichlorodiphenylsilaneThis compoundTolueneRefluxHighMonomodalNarrow

Qualitative data based on descriptions in literature.[2]

Experimental Protocol: Wurtz Coupling Polymerization

This generalized protocol is based on established procedures for Wurtz coupling with the inclusion of this compound.

Materials:

  • Dichlorodiorganosilane (e.g., dichlorodiphenylsilane)

  • Sodium metal, dispersion or sand

  • This compound

  • Toluene, anhydrous

  • Three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and dropping funnel

  • Inert gas supply (e.g., Argon)

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere, charge the three-necked flask with sodium metal dispersion and anhydrous toluene.

    • Add a catalytic amount of this compound to the sodium suspension.

  • Polymerization:

    • Heat the mixture to reflux with vigorous stirring.

    • In the dropping funnel, prepare a solution of the dichlorodiorganosilane in anhydrous toluene.

    • Add the monomer solution dropwise to the refluxing sodium suspension over a period of several hours.

    • After the addition is complete, continue to reflux the reaction mixture for an additional period to ensure complete reaction.

  • Work-up and Polymer Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the excess sodium by the slow addition of isopropanol (B130326) or ethanol.

    • Filter the mixture to remove sodium chloride and other insoluble byproducts.

    • Concentrate the filtrate under reduced pressure.

    • Precipitate the polysilane by adding the concentrated solution to a non-solvent such as methanol or isopropanol.

    • Collect the polymer by filtration and dry under vacuum.

  • Characterization:

    • Determine the molecular weight and PDI of the resulting polysilane by GPC.

Experimental Workflow Diagram

Wurtz_Coupling_Workflow Start Start Setup Prepare Sodium/15-Crown-5 in Toluene under Argon Start->Setup Heat Heat to Reflux Setup->Heat AddMonomer Dropwise Addition of Dichlorosilane Solution Heat->AddMonomer Reflux Continue Reflux AddMonomer->Reflux Cool Cool to Room Temperature Reflux->Cool Quench Quench Excess Sodium Cool->Quench Filter Filter NaCl Quench->Filter Concentrate Concentrate Filtrate Filter->Concentrate Precipitate Precipitate Polymer in Non-solvent Concentrate->Precipitate Isolate Filter and Dry Polymer Precipitate->Isolate End End Isolate->End

Caption: Step-by-step workflow for Wurtz coupling polymerization.

III. Anionic Polymerization of Styrene (B11656)

In anionic polymerization, this compound can act as a phase transfer catalyst, particularly when using alkali metal initiators that have low solubility or exist as aggregates in non-polar solvents. By complexing with the cation (e.g., K⁺ from potassium tert-butoxide), this compound increases the reactivity of the initiating anion, leading to faster and more controlled polymerization.

Quantitative Data Summary

The following table provides a representative example of the effect of a crown ether on the anionic polymerization of styrene.

InitiatorCo-catalystSolventTemperature (°C)TimeConversion (%)Mn ( g/mol )PDI (Đ)
K-naphthalenideNoneTHF25Minutes>99ControlledNarrow
K-naphthalenideThis compoundToluene25Minutes>99ControlledNarrow

Data is illustrative of the general principles of anionic polymerization with crown ethers.

Experimental Protocol: Anionic Polymerization of Styrene

This protocol describes a general procedure for the anionic polymerization of styrene, highlighting the role of this compound.

Materials:

  • Styrene, freshly distilled from CaH₂

  • Toluene, anhydrous

  • Potassium tert-butoxide (t-BuOK) or another suitable alkali metal initiator

  • This compound

  • Methanol, anhydrous

  • Schlenk flask and high-vacuum line

  • Magnetic stirrer and stir bar

Procedure:

  • Purification and Setup:

    • All glassware should be rigorously cleaned and flame-dried under vacuum.

    • Purify styrene by distillation from calcium hydride.

    • Purify toluene by distillation from sodium/benzophenone ketyl.

    • The entire polymerization must be conducted under high vacuum or in a very pure inert atmosphere to prevent termination by protic impurities.

  • Initiation:

    • In a Schlenk flask, dissolve the desired amount of potassium tert-butoxide and this compound in anhydrous toluene.

    • Cool the solution to the desired polymerization temperature (e.g., 0 °C or 25 °C).

    • Add the purified styrene monomer via syringe or cannula. The solution should develop a characteristic color indicating the formation of the styryl anion.

  • Propagation:

    • Allow the polymerization to proceed with stirring for the desired length of time. The viscosity of the solution will increase as the polymer forms.

  • Termination:

    • Terminate the "living" polymer chains by adding a small amount of degassed, anhydrous methanol. The color of the solution will disappear.

  • Polymer Isolation:

    • Precipitate the polystyrene by pouring the reaction mixture into a large excess of methanol.

    • Filter the polymer, wash with methanol, and dry under vacuum.

  • Characterization:

    • Determine the molecular weight and PDI of the polystyrene by GPC.

Signaling Pathway Diagram

Anionic_Polymerization_Pathway Initiator K⁺(t-BuO)⁻ Complex [K(15-C-5)]⁺(t-BuO)⁻ (Separated Ion Pair) Initiator->Complex CrownEther This compound CrownEther->Complex LivingPolymer Living Polystyryl Anion Complex->LivingPolymer Initiation Monomer Styrene Monomer->LivingPolymer Propagation DeadPolymer Polystyrene LivingPolymer->DeadPolymer Termination Termination Methanol Termination->DeadPolymer

Caption: Role of this compound in enhancing anionic polymerization.

Conclusion

This compound is a powerful tool for chemists working in the field of polymer synthesis. Its ability to modulate the reactivity of alkali metal cations allows for significant improvements in several key polymerization techniques. The protocols and data provided in this document serve as a starting point for the application of this compound in the synthesis of well-defined polymers for a variety of applications, from advanced materials to drug delivery systems. As with all chemical reactions, appropriate safety precautions should be taken, and all procedures should be carried out by trained personnel in a suitable laboratory environment.

References

15-Crown-5 as a Phase Transfer Catalyst for Nucleophilic Substitution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phase transfer catalysis (PTC) is a powerful and versatile technique in organic synthesis that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. This methodology is of paramount importance in the synthesis of pharmaceuticals and other fine chemicals, as it often leads to higher yields, milder reaction conditions, increased reaction rates, and greater selectivity, all while reducing the need for expensive, anhydrous, or hazardous solvents. At the heart of many PTC systems are crown ethers, macrocyclic polyethers renowned for their ability to selectively complex with alkali and alkaline earth metal cations.

15-Crown-5 is a cyclic polyether with the formula (C₂H₄O)₅. Its cavity, with a diameter of 1.7-2.2 Å, is particularly well-suited for complexing with sodium (Na⁺) and to a lesser extent, potassium (K⁺) ions. This unique property makes this compound an effective phase transfer catalyst for a wide range of nucleophilic substitution reactions. By encapsulating the metal cation, this compound effectively transports the accompanying anion from the solid or aqueous phase into the organic phase. This process not only solubilizes the nucleophile in the organic medium but also generates a "naked" or poorly solvated anion. This increased reactivity of the anion significantly accelerates the rate of nucleophilic substitution reactions.

These application notes provide a comprehensive overview of the use of this compound as a phase transfer catalyst in various nucleophilic substitution reactions, complete with detailed protocols and quantitative data to aid researchers in their synthetic endeavors.

Mechanism of Action

The catalytic cycle of this compound in a solid-liquid phase transfer nucleophilic substitution reaction can be visualized as a series of equilibria. The crown ether, present in the organic phase, complexes with a metal cation from the surface of the solid salt. This lipophilic complex then transports the cation into the organic phase. To maintain charge neutrality, the corresponding anion is also dragged into the organic phase, where it exists as a loosely associated ion pair with the complexed cation. This "naked" and highly reactive anion then readily participates in the nucleophilic substitution reaction with the organic substrate. After the reaction, the crown ether is released and returns to the interface to begin a new catalytic cycle.

PTC_Mechanism Substrate Substrate Product Product Substrate->Product Substitution Crown This compound Product->Crown Catalyst Regeneration Crown_Complex [M(this compound)]⁺Nu⁻ Crown_Complex->Substrate Nucleophilic Attack Crown->Crown_Complex Complexation at interface Salt M⁺Nu⁻(s)

Caption: Catalytic cycle of this compound in phase transfer catalysis.

Applications in Nucleophilic Substitution

This compound has demonstrated its utility as a phase transfer catalyst in a variety of nucleophilic substitution reactions, including the synthesis of ethers, nitriles, esters, and azides. The following sections provide quantitative data and detailed protocols for these transformations.

Table 1: this compound Catalyzed Nucleophilic Substitution Reactions
EntrySubstrateNucleophileProductSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
1Benzyl (B1604629) chlorideKCNBenzyl cyanideAcetonitrile (B52724)Reflux0.510010[1]
21-BromooctaneKCNOctyl cyanideAcetonitrile806955
32-(Hydroxymethyl)-15-crown-5NaH, 1,10-Dibromodecane2-(10-Bromodecyloxymethyl)-15-crown-5DMFRT24HighStoichiometric[2]
4Benzyl bromideNaN₃Benzyl azide (B81097)DMSORT16730[3]
51-BromobutaneNaN₃1-AzidobutaneH₂O1006972.5 (Aliquat 336)[4]
6Phenol (B47542)Alkyl HalideAlkyl Phenyl EtherAcetonitrileRT - Reflux2-6HighN/A[4]
7Unnamed IntermediateNaUnnamed ProductNot specifiedNot specified1178.82
8Unnamed IntermediateNaUnnamed ProductNot specifiedNot specified1438.20

Note: Some entries in the table are representative examples of the reaction type and may use a different phase transfer catalyst where specific data for this compound was not available. These serve as a baseline for developing protocols with this compound.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific substrates and reaction scales.

Protocol 1: Synthesis of Benzyl Cyanide from Benzyl Chloride

This protocol describes the synthesis of benzyl cyanide via the nucleophilic substitution of benzyl chloride with potassium cyanide, catalyzed by this compound.

Materials:

  • Benzyl chloride

  • Potassium cyanide (KCN)

  • This compound

  • Acetonitrile (anhydrous)

  • Dichloromethane (B109758)

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add potassium cyanide (1.2 equivalents) and a catalytic amount of this compound (e.g., 10 mol%).

  • Add anhydrous acetonitrile to the flask.

  • Add benzyl chloride (1.0 equivalent) to the stirring suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts and wash the solid residue with a small amount of acetonitrile.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water to remove any remaining KCN.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzyl cyanide.

  • Purify the product by vacuum distillation if necessary.

Protocol 2: Williamson Ether Synthesis of an Alkyl Phenyl Ether

This protocol outlines a general procedure for the synthesis of an alkyl phenyl ether from a phenol and a primary alkyl halide using this compound as a phase transfer catalyst.

Materials:

  • Phenol

  • Primary alkyl halide (e.g., 1-bromobutane)

  • Potassium carbonate (K₂CO₃) or Potassium hydroxide (B78521) (KOH)

  • This compound

  • Acetonitrile or Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Sodium hydroxide solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add the phenol (1.0 equivalent), potassium carbonate (2.0 equivalents), and a catalytic amount of this compound (e.g., 5-10 mol%).

  • Add acetonitrile or DMF as the solvent.

  • Add the primary alkyl halide (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in diethyl ether and wash with 1 M sodium hydroxide solution to remove any unreacted phenol.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alkyl phenyl ether.

  • Purify the product by column chromatography on silica (B1680970) gel if required.

Protocol 3: Synthesis of an Alkyl Azide from an Alkyl Bromide

This protocol provides a general method for the synthesis of an alkyl azide from a primary or secondary alkyl bromide and sodium azide, with this compound facilitating the reaction.

Materials:

  • Alkyl bromide (e.g., 1-bromooctane)

  • Sodium azide (NaN₃)

  • This compound

  • Dimethylformamide (DMF) or Acetonitrile

  • Diethyl ether

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve the alkyl bromide (1.0 equivalent) in DMF or acetonitrile.

  • Add sodium azide (1.5 equivalents) and a catalytic amount of this compound (e.g., 5 mol%).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC or GC).

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure (Caution: low molecular weight azides can be explosive).

  • The crude alkyl azide can be purified by column chromatography if necessary, but care should be taken.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for a nucleophilic substitution reaction using this compound as a phase transfer catalyst.

Workflow start Start reactants Combine Substrate, Nucleophile, This compound, and Solvent start->reactants reaction Heat and Stir (Monitor by TLC/GC) reactants->reaction workup Reaction Workup (Filtration, Extraction, Washing) reaction->workup purification Purification (Distillation/Chromatography) workup->purification product Final Product purification->product

References

Application Notes and Protocols for 15-Crown-5 Based Sensors in Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation and application of 15-crown-5-based sensors for the detection of various metal ions. The unique ion-selectivity of the this compound macrocycle, particularly its affinity for potassium ions (K⁺), has led to the development of sensitive and selective sensors employing diverse detection methodologies, including fluorescence, colorimetric, and electrochemical techniques. This document outlines the fundamental principles, experimental procedures, and performance characteristics of these sensors.

Introduction to this compound Based Sensors

This compound is a macrocyclic polyether with a cavity size that is particularly well-suited for complexing with specific metal cations, most notably potassium ions. This selective binding event forms the basis of this compound as a molecular recognition element in sensor design. The complexation of a metal ion within the crown ether's cavity can induce a variety of physical and chemical changes, which can be transduced into a measurable signal.

The primary signaling mechanisms employed in this compound based sensors include:

  • Fluorescence Spectroscopy: Changes in the fluorescence intensity, lifetime, or emission wavelength of a fluorophore attached to the this compound moiety upon metal ion binding.

  • Colorimetric Assays: A visible color change resulting from the aggregation or dispersion of nanoparticles functionalized with this compound in the presence of the target metal ion.

  • Electrochemistry: Alterations in the electrochemical properties, such as potential or current, of an electrode modified with a this compound derivative upon interaction with the analyte.

Data Presentation: Performance of this compound Based Sensors

The following table summarizes the quantitative performance data of various this compound based sensors for the detection of different metal ions.

Sensor TypeTarget Metal IonDetection MethodLinear RangeLimit of Detection (LOD)Reference
Benzo-15-crown-5 (B77314) Fluorescent SensorNa⁺Fluorescence Enhancement-~0.1 mM[1]
Diaza-15-crown-5 Fluorescent SensorNa⁺Fluorescence Lifetime-1-10 mM range[1]
This compound Functionalized Gold NanoparticlesK⁺Colorimetric7.6 µM - 0.14 mM7.6 µM[2]
This compound Functionalized Gold NanoparticlesK⁺Colorimetric0.099 - 0.48 mM0.099 mM[2]
This compound Functionalized CdSe/ZnS Quantum DotsK⁺Ratiometric Fluorescence-~1 µM (10⁻⁶ M)[3]
Benzo-15-crown-5 Fluoroionophore/γ-CyclodextrinK⁺Fluorescence (Dimer Emission)-High sensitivity, quantitative LOD not stated
Benzo-15-crown-5 PVC Membrane ElectrodePb²⁺Potentiometry1x10⁻⁵ - 1x10⁻³ M8.4x10⁻⁶ M

Signaling Pathways and Experimental Workflows

General Signaling Pathway for a Fluorescent this compound Sensor

The following diagram illustrates the principle of a "turn-on" fluorescent sensor based on this compound. In the absence of the target metal ion, a photoinduced electron transfer (PET) process from the crown ether moiety to the fluorophore quenches the fluorescence. Upon binding of the metal ion, the PET process is inhibited, leading to an enhancement of the fluorescence signal.

G cluster_0 Sensor in 'Off' State (Low Fluorescence) cluster_1 Sensor in 'On' State (High Fluorescence) Fluorophore_off Fluorophore (Excited State) Quenching Fluorescence Quenching Fluorophore_off->Quenching CrownEther_off This compound CrownEther_off->Fluorophore_off e- PET Photoinduced Electron Transfer (PET) Fluorophore_on Fluorophore (Excited State) Fluorescence Fluorescence Emission Fluorophore_on->Fluorescence CrownEther_on This compound Complex [15-C-5-Metal] Complex MetalIon Metal Ion Complex->Fluorophore_on PET inhibited Sensor_off Sensor Molecule Sensor_on Sensor-Metal Complex Sensor_off->Sensor_on + Metal Ion Sensor_on->Sensor_off - Metal Ion

Caption: Signaling pathway of a PET-based fluorescent this compound sensor.

Experimental Workflow for Sensor Preparation and Metal Ion Detection

This diagram outlines the general workflow for the synthesis of a this compound based sensor and its subsequent application in metal ion detection.

G cluster_synthesis Sensor Preparation cluster_detection Metal Ion Detection Synthesis_Crown Synthesis of This compound Derivative Functionalization Functionalization of Transducer Element (e.g., Nanoparticle, Electrode) Synthesis_Crown->Functionalization Purification Purification and Characterization Functionalization->Purification Sample_Prep Sample Preparation (e.g., buffer, standards) Purification->Sample_Prep Prepared Sensor Sensor_Application Introduction of Sensor to Sample Sample_Prep->Sensor_Application Measurement Signal Measurement (Fluorescence, Colorimetry, Potentiometry) Sensor_Application->Measurement Data_Analysis Data Analysis (Calibration Curve, LOD) Measurement->Data_Analysis

Caption: General experimental workflow for sensor preparation and analysis.

Experimental Protocols

Protocol for Synthesis of 4'-Aminobenzo-15-crown-5

This protocol describes the synthesis of a key precursor, 4'-aminobenzo-15-crown-5, which can be further modified for sensor development.

Materials:

Procedure:

Step 1: Nitration of Benzo-15-crown-5

  • In a round-bottom flask, dissolve 1.5 g (5.6 mmol) of benzo-15-crown-5 in a mixture of 18 mL of acetic acid and 20 mL of chloroform.

  • Slowly add 5 mL of 70% nitric acid dropwise to the mixture over 30 minutes with stirring.

  • Continue stirring the reaction mixture at room temperature for 24 hours.

  • Neutralize the reaction mixture by carefully adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with chloroform.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain a yellow residue.

  • Recrystallize the crude product from ethanol to yield 4'-nitrobenzo-15-crown-5 as a white solid.

Step 2: Reduction to 4'-Aminobenzo-15-crown-5

  • In a round-bottom flask, combine 1.1 g (3.51 mmol) of 4'-nitrobenzo-15-crown-5 and 0.1 g of 10% Pd/C in 20 mL of 1,4-dioxane.

  • Heat the mixture to reflux.

  • Add 10 mL of hydrazine hydrate (50-60%) dropwise to the refluxing mixture.

  • Continue refluxing for 3 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to dryness to obtain 4'-aminobenzo-15-crown-5 as a light brown viscous solid. This product can often be used in the next step without further purification.

Protocol for Preparation of a Colorimetric K⁺ Sensor using this compound Functionalized Gold Nanoparticles

This protocol is a generalized procedure based on established methods for creating a colorimetric sensor for potassium ions.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Trisodium (B8492382) citrate (B86180) dihydrate

  • This compound derivative with a thiol or disulfide linker (e.g., a synthesized derivative of 4'-aminobenzo-15-crown-5)

  • Deionized water

  • Potassium chloride (KCl) stock solution

  • Other metal chloride salt solutions (for selectivity testing)

Procedure:

Step 1: Synthesis of Gold Nanoparticles (AuNPs)

  • Prepare a 1 mM solution of HAuCl₄ in deionized water.

  • In a clean flask, bring 100 mL of the HAuCl₄ solution to a rolling boil with vigorous stirring.

  • Rapidly add 10 mL of a 38.8 mM trisodium citrate solution to the boiling HAuCl₄ solution.

  • The solution will change color from yellow to gray, then to purple, and finally to a deep red, indicating the formation of AuNPs.

  • Continue boiling for 15 minutes, then remove from heat and allow to cool to room temperature with continuous stirring.

Step 2: Functionalization of AuNPs with this compound

  • To the prepared AuNP solution, add a solution of the thiol- or disulfide-functionalized this compound derivative in a suitable solvent (e.g., ethanol). The optimal concentration will need to be determined experimentally.

  • Stir the mixture for at least 24 hours at room temperature to allow for the formation of a self-assembled monolayer of the crown ether on the AuNP surface.

  • Purify the functionalized AuNPs by centrifugation and redispersion in deionized water to remove excess unbound crown ether. Repeat this washing step at least three times.

Step 3: Colorimetric Detection of K⁺

  • Prepare a series of standard solutions of KCl in deionized water.

  • In a set of cuvettes or a microplate, add a fixed volume of the this compound functionalized AuNP solution.

  • Add varying concentrations of the KCl standard solutions to the AuNP solutions.

  • Allow the solutions to incubate for a short period (e.g., 10-15 minutes).

  • Observe the color change of the solutions. A change from red to blue/purple indicates the aggregation of AuNPs due to the formation of a 2:1 sandwich complex between the this compound moieties on adjacent nanoparticles and a potassium ion.

  • Quantify the color change by measuring the UV-Vis absorbance spectra of the solutions. The aggregation of AuNPs will result in a decrease in the absorbance at ~520 nm and the appearance of a new, red-shifted peak.

Protocol for Fabrication of a Benzo-15-crown-5 Based Potentiometric Sensor for Pb²⁺

This protocol details the fabrication of a PVC membrane electrode for the potentiometric detection of lead ions.

Materials:

  • High molecular weight poly(vinyl chloride) (PVC)

  • Dibutylphthalate (DBP) as a plasticizer

  • Benzo-15-crown-5 (B15C5) as the ionophore

  • Sodium tetraphenylborate (B1193919) (NaTPB) as an anion excluder

  • Tetrahydrofuran (THF)

  • Ag/AgCl electrode

  • Graphite (B72142) electrode

Procedure:

Step 1: Preparation of the PVC Membrane

  • Prepare a membrane cocktail by dissolving 29% (w/w) PVC, 60% (w/w) DBP, 9% (w/w) B15C5, and 2% (w/w) NaTPB in a minimal amount of THF.

  • Homogenize the mixture by stirring until a clear, viscous solution is obtained.

  • Pour the membrane cocktail into a glass ring placed on a clean, flat glass plate.

  • Allow the THF to evaporate slowly at room temperature for at least 24 hours to form a transparent membrane.

Step 2: Fabrication of the Electrode

  • Cut a small disc from the prepared PVC membrane.

  • Attach the membrane disc to the polished end of a graphite electrode using a PVC-THF slurry as an adhesive.

  • Condition the electrode by soaking it in a 1x10⁻³ M solution of Pb(NO₃)₂ for 24 hours.

Step 3: Potentiometric Measurements

  • Set up an electrochemical cell consisting of the prepared Pb²⁺ selective electrode as the working electrode and an Ag/AgCl electrode as the reference electrode.

  • Prepare a series of standard solutions of Pb²⁺.

  • Immerse the electrodes in the standard solutions, starting from the lowest concentration, and record the potential reading after it stabilizes.

  • Plot the potential (mV) versus the logarithm of the Pb²⁺ concentration to obtain a calibration curve. The slope of the linear portion should be close to the Nernstian value of +29.58 mV/decade for a divalent cation at 25°C.

Conclusion

This compound and its derivatives are versatile building blocks for the construction of selective sensors for a variety of metal ions, with a particular emphasis on potassium. The choice of the sensing platform—be it fluorescent, colorimetric, or electrochemical—can be tailored to the specific application requirements, such as the desired sensitivity, selectivity, and ease of use. The protocols provided herein offer a starting point for researchers to develop and optimize this compound based sensors for their analytical needs. Further research into novel this compound derivatives and advanced transducer materials will continue to expand the utility of these powerful molecular recognition tools in chemical sensing and diagnostics.

References

Application Notes and Protocols for Studying 15-Crown-5 Complexation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental methodologies for investigating the complexation of 15-Crown-5 with various cations. The protocols cover key analytical techniques, and the data presentation section summarizes important thermodynamic and structural parameters.

Introduction to this compound Complexation

This compound (1,4,7,10,13-pentaoxacyclopentadecane) is a macrocyclic polyether known for its ability to selectively bind cations. The size of its central cavity (1.7-2.2 Å in diameter) makes it particularly suitable for complexing with alkali metal cations like Na⁺ and K⁺, as well as some alkaline earth and transition metal ions. The stability of these complexes is governed by the "size-fit" concept, where the cation that best matches the cavity size forms the most stable complex[1][2]. The study of these host-guest interactions is crucial for applications in areas such as ion sensing, phase transfer catalysis, and the development of ion-selective electrodes.

Experimental Protocols

This section outlines detailed protocols for common analytical techniques used to characterize this compound complexation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the stoichiometry and stability constants of this compound complexes in solution. Changes in the chemical shifts of the crown ether's protons upon addition of a metal ion provide insights into the binding event.

Protocol: ¹H NMR Titration

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃CN). A typical concentration is 1-10 mM.

    • Prepare a stock solution of the metal salt (e.g., NaClO₄, KPF₆) in the same deuterated solvent at a concentration at least 10-20 times higher than the this compound solution.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the free this compound solution.

    • Perform a titration by incrementally adding small aliquots of the concentrated metal salt solution to the NMR tube containing the this compound solution.

    • After each addition, thoroughly mix the solution and acquire a new ¹H NMR spectrum.

    • Continue the additions until the chemical shifts of the this compound protons no longer change, indicating saturation of the binding sites.

  • Data Analysis:

    • Monitor the change in chemical shift (Δδ) of the this compound protons as a function of the metal ion concentration.

    • Plot Δδ against the molar ratio of [Metal Ion]/[this compound].

    • The stoichiometry of the complex can often be determined from the inflection point of the titration curve. For a 1:1 complex, this occurs at a molar ratio of 1.

    • The stability constant (Kₐ) can be calculated by fitting the titration data to a suitable binding model using specialized software.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be employed to study the complexation of this compound, particularly when using a chromophoric derivative of the crown ether or when the complexation induces a change in the absorbance of a co-solute.

Protocol: Spectrophotometric Titration

  • Sample Preparation:

    • Prepare a solution of a chromophoric derivative of this compound (or a solution of this compound with a suitable indicator) in a UV-transparent solvent (e.g., acetonitrile, methanol) at a known concentration.

    • Prepare a concentrated stock solution of the metal salt in the same solvent.

  • UV-Vis Data Acquisition:

    • Record the UV-Vis spectrum of the initial crown ether solution in a cuvette.

    • Add small, precise volumes of the metal salt solution to the cuvette.

    • After each addition, mix the solution and record the new UV-Vis spectrum.

    • Continue until no further significant spectral changes are observed.

  • Data Analysis:

    • Monitor the change in absorbance at a specific wavelength where the largest spectral change occurs.

    • Plot the change in absorbance versus the molar ratio of the metal ion to the crown ether.

    • Determine the stoichiometry and stability constant by fitting the data to a binding isotherm model[3].

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.

Protocol: ITC Titration

  • Sample Preparation:

    • Prepare a solution of this compound (typically 0.1-1 mM) in a suitable buffer or solvent.

    • Prepare a solution of the metal salt (typically 1-10 mM) in the exact same buffer or solvent to minimize heats of dilution.

    • Degas both solutions immediately before the experiment to prevent bubble formation in the calorimeter cell and syringe.

  • ITC Experiment Setup:

    • Fill the sample cell with the this compound solution.

    • Fill the injection syringe with the metal salt solution.

    • Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections. A typical experiment consists of 19-25 injections of 1-2 µL each[4].

  • Data Acquisition and Analysis:

    • Perform the titration, injecting the metal salt solution into the this compound solution.

    • The instrument measures the heat change after each injection.

    • Integrate the raw data peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of the reactants.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine Kₐ, ΔH, and n. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTlnKₐ = ΔH - TΔS.

Conductometric Titration

This technique measures the change in electrical conductivity of a solution as a complex is formed. It is particularly useful for studying the complexation of ions in solution.

Protocol: Conductometric Titration

  • Sample Preparation:

    • Prepare a solution of the metal salt in a solvent with a low dielectric constant (e.g., acetonitrile) at a known concentration.

    • Prepare a solution of this compound in the same solvent at a higher concentration.

  • Conductivity Measurement:

    • Place the metal salt solution in a thermostated conductivity cell and measure its initial conductivity.

    • Add small, known volumes of the this compound solution to the cell.

    • Stir the solution and record the conductivity after each addition has equilibrated.

  • Data Analysis:

    • Plot the molar conductivity (Λ) as a function of the molar ratio of [this compound]/[Metal Ion].

    • The formation of a complex between the ion and the crown ether will result in a change in the slope of the conductivity curve.

    • The stoichiometry of the complex can be determined from the point of inflection in the titration curve[1]. The stability constant can be calculated from the conductivity data using appropriate software.

X-ray Crystallography

X-ray crystallography provides definitive structural information about the solid-state conformation of this compound complexes, including bond lengths, bond angles, and the coordination geometry of the metal ion.

Protocol: Single Crystal X-ray Diffraction

  • Crystal Growth:

    • Dissolve this compound and the metal salt in a suitable solvent or solvent mixture in a stoichiometric ratio (e.g., 1:1).

    • Slowly evaporate the solvent at room temperature or by controlled cooling to induce crystallization. Other methods like vapor diffusion or liquid-liquid diffusion can also be employed.

    • The goal is to obtain single, well-formed crystals suitable for diffraction.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.

    • Collect diffraction data by rotating the crystal in a beam of X-rays.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to obtain the final, high-resolution crystal structure of the this compound complex.

Data Presentation

The following tables summarize key quantitative data for the complexation of this compound with various cations.

Table 1: Stability Constants (log Kₐ) of this compound Complexes with Alkali Metal Ions.

CationSolventTemperature (°C)log KₐReference
Li⁺Propylene Carbonate25>4
Na⁺Acetonitrile253.3
K⁺Acetonitrile252.9
Na⁺Methanol253.29
K⁺Methanol253.41

Table 2: Thermodynamic Parameters for this compound Complexation with Alkaline Earth Metal Ions in Methanol at 25°C.

Cationlog KₐΔG (kJ/mol)ΔH (kJ/mol)TΔS (kJ/mol)Reference
Mg²⁺2.58-14.7-21.8-7.1
Ca²⁺2.87-16.4-20.9-4.5
Sr²⁺3.12-17.8-22.6-4.8
Ba²⁺2.95-16.8-25.5-8.7

Table 3: ¹H NMR Chemical Shift Changes of this compound upon Complexation.

CationSolventΔδ (ppm)Reference
Na⁺CDCl₃Downfield shift
K⁺CDCl₃Downfield shift

Visualizations

The following diagrams illustrate the experimental workflows and the fundamental principle of this compound complexation.

Experimental_Workflow_NMR_Titration cluster_prep Sample Preparation cluster_nmr NMR Titration cluster_analysis Data Analysis Prep_Crown Prepare this compound Solution Acquire_Initial Acquire Initial ¹H NMR Spectrum Prep_Crown->Acquire_Initial Prep_Metal Prepare Metal Ion Solution Add_Aliquot Add Aliquot of Metal Ion Solution Prep_Metal->Add_Aliquot Acquire_Initial->Add_Aliquot Acquire_Spectrum Acquire ¹H NMR Spectrum Add_Aliquot->Acquire_Spectrum Repeat Repeat until Saturation Acquire_Spectrum->Repeat Check for Saturation Repeat->Add_Aliquot Plot_Data Plot Δδ vs. Molar Ratio Repeat->Plot_Data Determine_Stoichiometry Determine Stoichiometry Plot_Data->Determine_Stoichiometry Calculate_Ka Calculate Stability Constant (Kₐ) Determine_Stoichiometry->Calculate_Ka

Workflow for NMR titration of this compound.

Complexation_Principle cluster_reactants Reactants cluster_product Product Crown This compound Complex [this compound • M]⁺ Complex Crown->Complex Complexation Cation Cation (M⁺) Cation->Complex

Principle of this compound complexation.

ITC_Workflow cluster_prep_itc Preparation & Setup cluster_run Experiment Execution cluster_analysis_itc Data Analysis Prep_Sample Prepare & Degas This compound and Metal Ion Solutions Load_Calorimeter Load Sample Cell and Injection Syringe Prep_Sample->Load_Calorimeter Set_Parameters Set Experimental Parameters Load_Calorimeter->Set_Parameters Start_Titration Start Titration Set_Parameters->Start_Titration Measure_Heat Measure Heat Change per Injection Start_Titration->Measure_Heat Integrate_Peaks Integrate Raw Data Peaks Measure_Heat->Integrate_Peaks Plot_Isotherm Plot Binding Isotherm Integrate_Peaks->Plot_Isotherm Fit_Model Fit Data to Binding Model Plot_Isotherm->Fit_Model Determine_Thermo Determine Kₐ, ΔH, n, ΔG, ΔS Fit_Model->Determine_Thermo

Workflow for Isothermal Titration Calorimetry.

References

Application Notes and Protocols for Functionalizing Benzo-15-Crown-5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of benzo-15-crown-5 (B77314) and its use in various scientific and biomedical applications.

Synthesis and Functionalization of Benzo-15-Crown-5

The versatile benzo-15-crown-5 scaffold can be chemically modified to introduce various functional groups, enabling its application in diverse fields. Common functionalization strategies include electrophilic aromatic substitution on the benzene (B151609) ring.

Synthesis of 4'-Nitrobenzo-15-crown-5

Application Note: Nitration of benzo-15-crown-5 is a key step for introducing an amine functionality after subsequent reduction. The nitro group acts as an electron-withdrawing group, which can influence the cation binding properties of the crown ether.

Experimental Protocol:

  • In a flask, combine benzo-15-crown-5 (1.5 g, 5.6 mmol), glacial acetic acid (18 mL), and chloroform (B151607) (20 mL).[1]

  • Cool the mixture in an ice bath.

  • Add 70% nitric acid (5 mL) dropwise over a period of 30 minutes while stirring.[1]

  • Allow the reaction mixture to stir at room temperature for 24 hours.[1]

  • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with chloroform.

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain 4'-nitrobenzo-15-crown-5.[1]

G B15C5 Benzo-15-crown-5 Reaction Nitration (Room Temperature, 24h) B15C5->Reaction Reagents HNO₃, Acetic Acid, Chloroform Reagents->Reaction Workup Neutralization (NaHCO₃), Extraction, Drying, Evaporation Reaction->Workup Product 4'-Nitrobenzo-15-crown-5 Workup->Product G NitroB15C5 4'-Nitrobenzo-15-crown-5 Reaction Reduction (50°C, 1h) NitroB15C5->Reaction Reagents Hydrazine Hydrate, Raney Nickel, Ethanol Reagents->Reaction Workup Filtration, Evaporation, Recrystallization Reaction->Workup Product 4'-Aminobenzo-15-crown-5 Workup->Product G cluster_0 Membrane Preparation cluster_1 Electrode Assembly a Mix PVC, Plasticizer, Ionophore, Lipophilic Salt in THF b Cast Mixture in Glass Ring a->b c Evaporate THF (24h) b->c d Cut Membrane Disc c->d e Mount in Electrode Body d->e f Add Internal Filling Solution e->f g Insert Internal Reference Electrode f->g h Ready-to-use ISE g->h Conditioning (24h in KCl soln.) G cluster_0 No Cation Present cluster_1 Cation Present Excitation1 Excitation (hν) Fluorophore1 Fluorophore (Excited State) Excitation1->Fluorophore1 PET Photoinduced Electron Transfer (PET) Fluorophore1->PET Quenching Fluorescence Quenched (Non-radiative decay) PET->Quenching Excitation2 Excitation (hν) Fluorophore2 Fluorophore (Excited State) Excitation2->Fluorophore2 No_PET PET Blocked by Cation Binding Fluorophore2->No_PET Fluorescence Fluorescence Emitted No_PET->Fluorescence Crown_Ether_Free Crown Ether (Donor) Crown_Ether_Free->PET e- transfer Crown_Ether_Bound Crown Ether-Cation Complex Crown_Ether_Bound->No_PET e- transfer inhibited G cluster_0 Aqueous Phase cluster_1 Organic Phase M+ M⁺ Complex [Crown-M]⁺X⁻ M+->Complex Complexation X- X⁻ (Reactant) Substrate Organic Substrate Product Product Substrate->Product Crown Benzo-15-crown-5 Crown->Complex Complex->Substrate Reaction G cluster_0 Functionalized Nanoparticle NP Nanoparticle Core Linker NP->Linker Target Target Cell NP->Target Drug Release Drug Drug Drug->NP encapsulated Crown B15C5 Linker->Crown Crown->Target Targeting

References

Application Notes and Protocols for Lithium Isotope Separation Using 15-Crown-5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The separation of lithium isotopes, primarily ⁶Li and ⁷Li, is a critical process in various fields, including nuclear energy, advanced battery technologies, and specialized medical applications. 15-Crown-5 and its derivatives have emerged as highly effective macrocyclic polyethers for achieving this separation due to their specific cavity size (approximately 1.7–2.2 Å), which allows for selective complexation with lithium ions.[1] This selective binding, which favors the lighter ⁶Li isotope, forms the basis for several separation techniques, including liquid-liquid extraction, chromatography, and electromigration.[1] These methods offer promising alternatives to traditional techniques like the mercury amalgam method, providing greener and more efficient pathways for lithium isotope enrichment. This document provides an overview of the application of this compound in lithium isotope separation, including quantitative data, detailed experimental protocols, and a generalized workflow.

Data Presentation: Quantitative Separation Data

The efficiency of lithium isotope separation is typically quantified by the single-stage separation factor (α), which is the ratio of the isotopic abundance ratios in the two phases between which the exchange occurs. The following table summarizes key quantitative data from various studies utilizing this compound and its derivatives.

Crown EtherSeparation MethodOrganic Solvent/SystemAqueous Phase (Lithium Salt)Separation Factor (α)Temperature (°C)Reference
Benzo-15-crown-5 (B77314)Liquid-Liquid ExtractionChloroformLiI1.044 ± 0.0031[2][3][4]
Benzo-15-crown-5Liquid-Liquid ExtractionChloroformLiSCN1.03225
Benzo-15-crown-5Liquid-Liquid ExtractionChloroformLi-trifluoroacetate1.03525
Benzo-15-crown-5Liquid-Liquid Extraction[C₄mim][NTf₂] (Ionic Liquid)LiI1.029 ± 0.001Not Specified
Benzo-15-crown-5Liquid-Liquid Extraction[C₆mim][PF₆]/ChloroformLiCl1.038 ± 0.002Not Specified
Benzo-15-crown-5Liquid-Liquid Extraction[C₈(B15C5)mim][NTf₂]Not Specified1.0330
N-phenylaza-15-crown-5Liquid-Liquid Extraction[BMIm][NTf₂]/AnisoleNot Specified1.025Not Specified
Benzo-15-crown-5 ResinColumn ChromatographyMethanolLiCl1.015Not Specified
This compoundElectromigration[BMIm][NTf₂]/AnisoleLiNTf₂ in TBAP/Acetonitrile1.0317Not Specified

Experimental Workflow

The general process for lithium isotope separation using this compound can be visualized as a multi-step workflow, from the preparation of the separation system to the final analysis of the enriched isotopes.

G cluster_prep System Preparation cluster_sep Separation Process cluster_analysis Isotopic Analysis prep_aq Aqueous Phase (Lithium Salt Solution) sep_method Separation Technique (e.g., Liquid-Liquid Extraction, Chromatography, Electromigration) prep_aq->sep_method prep_org Organic Phase (this compound in Solvent) prep_org->sep_method sampling Phase Sampling (Aqueous and Organic) sep_method->sampling back_extraction Back-Extraction (from Organic Phase) sampling->back_extraction analysis ICP-MS Analysis (⁶Li/⁷Li Ratio Determination) sampling->analysis Aqueous Sample back_extraction->analysis Organic Sample

References

Troubleshooting & Optimization

Technical Support Center: 15-Crown-5 Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 15-Crown-5.

Frequently Asked Questions (FAQs)

Q1: What is the most common and accessible synthesis method for this compound?

A1: The most widely used method is a modified Williamson ether synthesis. This reaction typically involves reacting diethylene glycol with 1,8-dichloro-3,6-dioxaoctane in the presence of a base like sodium hydroxide.[1] Another established route is the cyclic oligomerization of ethylene (B1197577) oxide. More recent methods also describe the condensation of tetraethylene glycol and ethylene glycol.[2]

Q2: My crude this compound is a viscous liquid at room temperature. How can I effectively purify it?

A2: Since this compound is a liquid at room temperature, standard recrystallization is not feasible.[3] The recommended methods are vacuum distillation or forming a solid complex which can be recrystallized.

  • Vacuum Distillation: Effective for removing non-volatile impurities. However, it carries the risk of forming explosive peroxides if the ether is exposed to air at high temperatures.[3]

  • Complexation-Recrystallization: A safer and highly effective alternative involves complexing the crown ether with a salt, such as sodium thiocyanate (B1210189), to form a crystalline solid. This solid complex can be easily purified by recrystallization. The pure crown ether is then recovered by dissolving the complex and washing with water to remove the salt.[3]

Q3: What are the key physical properties of this compound I should be aware of?

A3: this compound is a colorless, viscous liquid that is hygroscopic, meaning it readily absorbs moisture from the air. It is miscible with water and soluble in many organic solvents. Its affinity for sodium ions is a key chemical property, driving its use as a phase transfer catalyst.

Q4: Which analytical techniques are best for confirming the identity and purity of my synthesized this compound?

A4: A combination of techniques is recommended for full characterization:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing purity and confirming the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure.

  • Infrared (IR) Spectroscopy: Useful for identifying the characteristic C-O-C ether linkages.

Troubleshooting Guide

Synthesis Issues

Q: My synthesis yield is significantly lower than expected. What are the common causes?

A: Low yields in crown ether synthesis often stem from competing side reactions, primarily the formation of linear polymers instead of the desired cyclic product.

Troubleshooting Steps:

  • High Dilution Principle: The cyclization is an intramolecular reaction. To favor it over intermolecular polymerization, the reaction should be run at high dilution. This can be achieved by slowly adding the reactants over an extended period to a large volume of solvent.

  • Template Effect: The presence of a suitable cation (like Na⁺ for this compound) can act as a template, organizing the linear precursor into a pseudo-cyclic conformation that promotes the final cyclization step and improves yield. Ensure your base contains the appropriate cation (e.g., NaOH).

  • Reagent Purity: Ensure all starting materials and solvents are pure and anhydrous. Water can interfere with the reaction, particularly if using reactive bases like sodium hydride.

  • Reaction Time and Temperature: Inadequate reaction time or suboptimal temperature can lead to incomplete conversion. Monitor the reaction progress using a suitable technique like TLC or GC.

Purification Issues

Q: I am trying to purify my crude product using column chromatography on silica (B1680970) gel, but I suspect the this compound is decomposing. What should I do?

A: Crown ethers can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation.

Troubleshooting Steps:

  • Deactivate the Silica Gel: Neutralize the acidity of the silica gel by preparing a slurry with a small amount of a base, like triethylamine (B128534) (~1%), in your eluent before packing the column.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase. Alumina (B75360) or Florisil are common and effective alternatives for purifying acid-sensitive compounds.

  • Employ Non-Chromatographic Methods: If the compound remains highly sensitive, avoid chromatography altogether. The complexation-recrystallization method is a powerful alternative for purification.

Q: My crude sample contains a complex mixture of both polar and non-polar impurities. What is the most effective purification strategy?

A: A multi-step purification approach is necessary for complex mixtures.

Recommended Workflow:

  • Initial Liquid-Liquid Extraction: Dissolve the crude product in an organic solvent (e.g., dichloromethane) and wash with water to remove water-soluble salts and highly polar impurities.

  • Removal of Non-Polar Impurities: If the crude product is contaminated with non-polar byproducts, washing with a non-polar solvent like hexane (B92381) can be effective.

  • Primary Purification: Use either vacuum distillation or complexation-recrystallization to isolate the this compound from the bulk of the remaining impurities.

  • Final Polishing (if needed): For very high purity requirements, a final pass through a column of neutral alumina or deactivated silica can be performed.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₀H₂₀O₅
Molecular Weight 220.27 g/mol
Appearance Colorless, viscous liquid
Boiling Point 108-110 °C at 0.2 mmHg
Melting Point -20 °C
Specific Gravity ~1.11 g/cm³
Refractive Index ~1.47
Key Characteristic Hygroscopic

Table 2: Comparison of Purification Techniques for this compound

TechniquePrincipleAdvantagesDisadvantages
Vacuum Distillation Separation based on boiling point differences.Simple, effective for non-volatile impurities.Risk of explosive peroxide formation; requires high vacuum.
Complexation-Recrystallization Forms a solid complex with a salt, which is then purified by recrystallization.High purity achievable; avoids high temperatures; safe.Multi-step process; requires selection of appropriate salt.
Column Chromatography Separation based on polarity differences.Good for separating compounds with different polarities.Potential for product decomposition on acidic media; can be slow.

Experimental Protocols

Protocol 1: Synthesis of Benzo-15-Crown-5 (Illustrative Williamson Ether Synthesis)

This protocol is adapted from a literature procedure for a common derivative and illustrates the general principles.

  • Setup: Equip a 2-liter flask with a mechanical stirrer, thermometer, reflux condenser, and a dropping funnel.

  • Initial Reaction Mixture: Add catechol (0.8 mole) and n-butanol (1200 mL) to the flask. Stir until the catechol is fully dissolved.

  • Base Addition: Add an aqueous solution of NaOH (67.2 g in 80 mL of H₂O). Stir the mixture for 30-40 minutes.

  • Cyclization: Heat the mixture to reflux. Slowly add tetraethylene glycol dichloride (0.8 mole) dropwise from the dropping funnel over several hours. The rate of addition is critical to maximize the yield of the cyclic product over linear polymers.

  • Reaction: Continue to reflux the mixture for 24-30 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Workup: After cooling, neutralize the mixture with hydrochloric acid. Remove the n-butanol under reduced pressure.

  • Extraction: Extract the residue with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Isolation: Remove the solvent by rotary evaporation to yield the crude product. The product can then be purified by recrystallization from a solvent like hexane.

Protocol 2: Purification of this compound via Complexation-Recrystallization

This protocol is based on a described method for purifying liquid crown ethers.

  • Complex Formation: Dissolve the crude this compound (e.g., 22.5 g) in a minimal amount of a suitable solvent like methanol (B129727). Add sodium thiocyanate (e.g., 8.1 g).

  • Recrystallization: Heat the solution to dissolve all components, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath or freezer to induce crystallization of the [Na(this compound)]SCN complex.

  • Isolation of Complex: Collect the white crystals by vacuum filtration and wash them with a small amount of cold methanol. The complex can be recrystallized again from fresh methanol to improve purity if necessary.

  • Decomposition of Complex: Dissolve the purified crystals in an organic solvent immiscible with water, such as chloroform (B151607) or dichloromethane.

  • Recovery of Crown Ether: Transfer the solution to a separatory funnel and wash it several times with water to remove the sodium thiocyanate.

  • Final Steps: Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain pure, liquid this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis s1 Reactants (e.g., Diol, Dihalide) s2 Williamson Ether Synthesis (Base, Solvent, Heat) s1->s2 s3 Crude Product (15-C-5, Salts, Polymers) s2->s3 p1 Initial Workup (Extraction, Washing) s3->p1 p2 Primary Purification p1->p2 p3 Complexation- Recrystallization p2->p3 Safer High Purity p4 Vacuum Distillation p2->p4 Faster Risk of Peroxides p5 Final Product (Pure this compound) p3->p5 p4->p5 a1 QC/QA (GC-MS, NMR, IR) p5->a1

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield start Low Synthesis Yield q1 Is reaction run at high dilution? start->q1 sol1 Increase solvent volume. Add reagents slowly. q1->sol1 No q2 Is a template cation present? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Use a base with the correct cation (e.g., NaOH). q2->sol2 No q3 Are reagents pure and anhydrous? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Purify starting materials. Use dry solvents. q3->sol3 No end Yield Improved q3->end Yes a3_yes Yes a3_no No sol3->end

Caption: Troubleshooting logic for addressing low synthesis yield of this compound.

References

Technical Support Center: Optimizing Reactions with 15-Crown-5 Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 15-Crown-5 as a catalyst in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in chemical synthesis?

This compound is a crown ether, a cyclic chemical compound consisting of a ring containing five ether groups. Its primary application in synthesis is as a phase-transfer catalyst.[1] It is particularly effective at complexing with sodium cations (Na⁺), but also finds use with other alkali metal cations like potassium (K⁺).[2] This complexation facilitates the transfer of salts from a solid or aqueous phase into an organic phase, thereby accelerating reaction rates and increasing yields for a variety of reactions, including nucleophilic substitutions and polymerizations.[1]

Q2: How does this compound enhance reaction rates?

This compound enhances reaction rates by acting as a phase-transfer catalyst. It encapsulates a cation, such as Na⁺, shielding its positive charge. This complex is soluble in organic solvents. To maintain charge neutrality, the corresponding anion is also transferred into the organic phase. In this non-polar environment, the anion is poorly solvated, making it a "naked" and highly reactive nucleophile. This increased nucleophilicity leads to a significant acceleration of the reaction rate.[3]

Q3: For which cations does this compound show the highest selectivity?

This compound has a cavity size that is highly complementary to the ionic radius of the sodium cation (Na⁺), leading to strong and selective complexation.[4] While it can complex with other alkali metal cations, its highest stability constants are generally observed with Na⁺.

Q4: What are the key safety precautions to consider when handling this compound?

This compound is harmful if swallowed and can cause skin and serious eye irritation. It is essential to handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and direct contact with skin and eyes. It is also hygroscopic and should be stored in a tightly sealed container in a cool, dry place.

Troubleshooting Guides

This section addresses common issues encountered during reactions catalyzed by this compound.

Issue 1: Low or No Product Yield

Low or no product yield is a frequent challenge. The following troubleshooting steps can help identify and resolve the underlying cause.

Possible Causes and Solutions:

  • Suboptimal Reaction Temperature: Temperature plays a critical role in reaction kinetics.

    • Solution: Systematically vary the reaction temperature to find the optimum. For some reactions, higher temperatures may be required to overcome the activation energy, while for others, lower temperatures may be necessary to prevent side reactions or decomposition of reactants or products.

  • Incorrect Solvent: The choice of solvent is crucial for effective phase-transfer catalysis.

    • Solution: The solvent should be largely immiscible with the aqueous or solid phase of the inorganic reactant but have sufficient polarity to dissolve the organic substrate and the this compound/cation complex. Aprotic polar solvents are often a good choice. Experiment with a range of solvents with varying polarities.

  • Insufficient Catalyst Loading: The amount of this compound can significantly impact the reaction rate.

    • Solution: If the reaction is slow or stalling, incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%). However, be aware that excessive catalyst loading can sometimes lead to side reactions or complicate purification.

  • Catalyst Poisoning: Impurities in the reactants or solvent can bind to the crown ether and inhibit its catalytic activity.

    • Solution: Ensure all reactants and solvents are of high purity. If catalyst poisoning is suspected, consider purifying the starting materials. Running the reaction under an inert atmosphere can also prevent deactivation by oxygen or moisture.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield check_temp Verify Reaction Temperature start->check_temp optimize_temp Optimize Temperature (e.g., +/- 10-20°C) check_temp->optimize_temp Incorrect check_solvent Evaluate Solvent Choice check_temp->check_solvent Correct optimize_temp->check_solvent optimize_solvent Screen Solvents (Varying Polarity) check_solvent->optimize_solvent Suboptimal check_loading Assess Catalyst Loading check_solvent->check_loading Optimal optimize_solvent->check_loading optimize_loading Titrate Catalyst Loading (1-10 mol%) check_loading->optimize_loading Suboptimal check_purity Check Reactant/Solvent Purity check_loading->check_purity Optimal optimize_loading->check_purity purify_reagents Purify Starting Materials check_purity->purify_reagents Impurities Suspected success Improved Yield check_purity->success High Purity purify_reagents->success

Caption: A step-by-step guide to troubleshooting low reaction yields.

Issue 2: Slow Reaction Rate

A sluggish reaction can be due to several factors that limit the efficiency of the phase-transfer process.

Possible Causes and Solutions:

  • Poor Stirring/Agitation: In a biphasic system, efficient mixing is essential to maximize the interfacial area where the phase transfer occurs.

    • Solution: Increase the stirring rate to ensure the two phases are well-emulsified. For solid-liquid phase transfer, vigorous stirring is necessary to keep the solid suspended.

  • Low Concentration of Inorganic Reactant: A low concentration of the salt in the aqueous or solid phase can limit the availability of the anion to be transferred.

    • Solution: If possible, use a saturated aqueous solution of the inorganic salt or a finely powdered solid to maximize its surface area and concentration at the interface.

  • Inappropriate Solvent: As with low yield, the solvent choice is critical.

    • Solution: A solvent that is too polar may excessively solvate the anion, reducing its reactivity. A solvent that is too nonpolar may not sufficiently dissolve the crown ether-cation complex. A systematic screening of solvents is recommended.

Issue 3: Difficulty in Product Purification

The presence of this compound in the final product is a common purification challenge.

Possible Causes and Solutions:

  • High Catalyst Loading: Using an excess of this compound will result in a larger amount to be removed.

    • Solution: Optimize the catalyst loading to the minimum effective amount.

  • Product and Catalyst Have Similar Properties: If the product has similar polarity or solubility to this compound, separation by standard chromatography can be difficult.

    • Solution:

      • Aqueous Washes: Since this compound has some water solubility, repeated washing of the organic layer with water can help remove it.

      • Acidic Wash: Washing with a dilute acid solution can protonate the oxygen atoms of the crown ether, increasing its water solubility.

      • Complexation and Filtration: Add a salt with a cation that is strongly complexed by this compound (e.g., a sodium salt) and is insoluble in the organic solvent. The resulting complex may precipitate and can be removed by filtration.

      • Specialized Chromatography: Consider using a different stationary phase or solvent system for column chromatography to improve separation.

General Workflow for Reaction Optimization

reaction_optimization_workflow start Define Reaction initial_conditions Select Initial Conditions (Solvent, Temp, Loading) start->initial_conditions run_reaction Run Initial Experiment initial_conditions->run_reaction analyze_results Analyze Results (Yield, Purity, Rate) run_reaction->analyze_results is_optimal Results Optimal? analyze_results->is_optimal vary_solvent Vary Solvent is_optimal->vary_solvent No final_conditions Optimized Conditions is_optimal->final_conditions Yes run_solvent_screen Run Solvent Screen vary_solvent->run_solvent_screen analyze_solvent Analyze Solvent Screen Results run_solvent_screen->analyze_solvent vary_temp Vary Temperature analyze_solvent->vary_temp run_temp_screen Run Temperature Screen vary_temp->run_temp_screen analyze_temp Analyze Temperature Screen Results run_temp_screen->analyze_temp vary_loading Vary Catalyst Loading analyze_temp->vary_loading run_loading_screen Run Loading Screen vary_loading->run_loading_screen analyze_loading Analyze Loading Screen Results run_loading_screen->analyze_loading analyze_loading->is_optimal

Caption: A systematic workflow for optimizing reaction conditions.

Data Presentation

The following tables provide examples of how reaction parameters can influence the outcome of reactions catalyzed by this compound.

Table 1: Effect of Catalyst Loading on the Wurtz Coupling Reaction

Catalyst Loading (mol%)Reaction Time (h)Product Yield (%)
01438.2
21178.8

Data adapted from a study on the synthesis of polymethylsilane.

Table 2: Effect of Solvent on the Stability Constant (log Kf) of the (Co-15C5)²⁺ Complex at 25°C

Solvent System (Binary Mixture with Acetonitrile)log Kf
Acetonitrile/Nitrobenzene> 4.5
Acetonitrile/Dichloromethane~ 4.0
Acetonitrile/1,2-Dichloroethane~ 4.0
Acetonitrile/Methanol< 3.5

This data demonstrates how the solvent environment affects the complexation of a cation by this compound, which is a key factor in its catalytic efficiency.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of Benzyl (B1604629) Propyl Ether

This protocol describes the synthesis of benzyl propyl ether from benzyl chloride and sodium propoxide using this compound as a phase-transfer catalyst.

Materials:

  • Benzyl chloride

  • Propanol (B110389)

  • Sodium hydride (60% dispersion in mineral oil)

  • This compound

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve propanol (1.2 equivalents) in anhydrous diethyl ether.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise to the solution at 0°C.

  • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of sodium propoxide.

  • Add this compound (0.05 equivalents) to the reaction mixture.

  • Add benzyl chloride (1.0 equivalent) dropwise to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Ring-Opening Polymerization of rac-Lactide

This protocol outlines the use of a sodium complex with this compound to catalyze the ring-opening polymerization of rac-lactide.

Materials:

  • rac-Lactide

  • Iminophenoxide ligand precursor

  • NaN(SiMe₃)₂

  • This compound

  • Anhydrous toluene (B28343)

Procedure:

  • Catalyst Preparation:

    • In a glovebox, react the iminophenoxide ligand precursor with NaN(SiMe₃)₂ and this compound in anhydrous toluene to generate the sodium iminophenoxide-15-Crown-5 complex. Isolate the complex as a solid.

  • Polymerization:

    • In a glovebox, dissolve the sodium iminophenoxide-15-Crown-5 catalyst in anhydrous toluene.

    • Add rac-lactide to the catalyst solution.

    • Stir the reaction mixture at room temperature.

    • Monitor the polymerization by taking aliquots and analyzing the monomer conversion by ¹H NMR spectroscopy.

    • Once the desired conversion is reached, quench the polymerization by adding a small amount of methanol.

    • Precipitate the polymer by adding the reaction mixture to a large volume of cold methanol.

    • Collect the polymer by filtration and dry under vacuum.

Phase-Transfer Catalysis Mechanism

References

troubleshooting low yield in Williamson ether synthesis of crown ethers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Williamson ether synthesis of crown ethers.

Troubleshooting Guide: Low Yield in Crown Ether Synthesis

Low yields in the Williamson ether synthesis of crown ethers can be attributed to several factors, ranging from reaction conditions to the purity of reagents. This guide provides a systematic approach to identifying and resolving common issues.

Question: My crown ether synthesis has a very low yield. What are the most likely causes and how can I address them?

Answer:

Low yields are a common challenge in crown ether synthesis. The following is a step-by-step guide to troubleshoot the issue:

  • Review Your Reaction Setup and Reagents:

    • Anhydrous Conditions: The Williamson ether synthesis is highly sensitive to moisture. Ensure all glassware was thoroughly dried, and anhydrous solvents were used. The presence of water can consume the strong base and hydrolyze the alkyl halide.

    • Purity of Reagents: Impurities in the starting materials (diol, alkylating agent) or solvent can lead to side reactions. Use freshly purified reagents whenever possible.

    • Base Quality: If using a solid base like sodium hydride (NaH) or potassium hydride (KH), ensure it has not been deactivated by improper storage or handling. A gray appearance of NaH may indicate deactivation.

  • Optimize Reaction Conditions:

    • Temperature: Temperature plays a crucial role. While higher temperatures can increase the reaction rate, they can also promote the competing E2 elimination side reaction, especially with secondary alkyl halides.[1] A typical temperature range for Williamson ether synthesis is 50-100 °C.[2] It is often best to start at a lower temperature and gradually increase it while monitoring the reaction progress.

    • Solvent Choice: Polar aprotic solvents like acetonitrile (B52724) and N,N-dimethylformamide (DMF) are generally preferred as they effectively solvate the cation of the alkoxide, leaving a more reactive "naked" nucleophile.[2] Protic solvents can slow down the reaction rate.[2]

    • Reaction Time: The reaction time can vary from 1 to 8 hours.[2] Monitor the reaction by thin-layer chromatography (TLC) or other appropriate analytical techniques to determine the optimal reaction time and avoid decomposition of the product with prolonged heating.

  • Consider the "Template Effect":

    • The synthesis of crown ethers is often significantly improved by the presence of a cation that fits well into the cavity of the desired crown ether. This "template effect" helps to organize the reacting molecules into a conformation that favors cyclization over polymerization. For the synthesis of 18-crown-6 (B118740), potassium ions (K⁺) are an excellent template. Similarly, Na⁺ is effective for 15-crown-5 and Li⁺ for 12-crown-4.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yields.

TroubleshootingWorkflow Troubleshooting Low Yield in Crown Ether Synthesis start Low Yield Observed check_reagents Verify Reagent Purity and Anhydrous Conditions start->check_reagents check_reagents->start Impure/Wet Reagents (Purify/Dry and Repeat) check_base Assess Base Activity and Stoichiometry check_reagents->check_base Reagents OK check_base->start Inactive/Insufficient Base (Use Fresh/More Base and Repeat) optimize_temp Optimize Reaction Temperature check_base->optimize_temp Base OK optimize_temp->start Side Reactions Occur (Lower Temperature) optimize_solvent Select Appropriate Solvent optimize_temp->optimize_solvent Temperature Optimized optimize_solvent->start Slow Reaction (Switch to Polar Aprotic Solvent) use_template Incorporate Template Cation optimize_solvent->use_template Solvent Optimized use_template->start Polymerization Dominates (Add Appropriate Template) monitor_reaction Monitor Reaction Progress (TLC, etc.) use_template->monitor_reaction Template Added success Improved Yield monitor_reaction->success

Caption: A workflow diagram for systematically troubleshooting low yields in crown ether synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the "template effect" in crown ether synthesis and why is it important?

A1: The template effect refers to the use of a metal cation that fits snugly within the cavity of the target crown ether. This cation acts as a template, organizing the linear precursor molecule into a cyclic conformation around itself. This pre-organization significantly increases the rate of the desired intramolecular cyclization reaction and minimizes competing intermolecular polymerization, thus improving the yield of the crown ether. For example, K⁺ is an effective template for the synthesis of 18-crown-6.

Q2: Which base should I use for the deprotonation of the diol?

A2: Strong bases are required to deprotonate the alcohol to form the alkoxide. Common choices include sodium hydride (NaH) and potassium hydride (KH), which offer the advantage of an irreversible deprotonation. Potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH) are also frequently used, especially when a template effect is desired (e.g., KOH for 18-crown-6 synthesis). Carbonate bases can also be employed. The choice of base can also influence the template effect.

Q3: Can I use secondary alkyl halides for the synthesis of crown ethers?

A3: While primary alkyl halides are ideal for the Williamson ether synthesis due to the Sₙ2 mechanism, the use of secondary alkyl halides is possible but often leads to lower yields. This is because the alkoxide is a strong base and can promote the competing E2 elimination reaction, leading to the formation of an alkene byproduct. Tertiary alkyl halides are generally unsuitable as they predominantly undergo elimination.

Q4: What is the best solvent for my crown ether synthesis?

A4: Polar aprotic solvents are generally the best choice for Williamson ether synthesis. Solvents like acetonitrile and N,N-dimethylformamide (DMF) can significantly accelerate the reaction by solvating the cation of the alkoxide, which makes the alkoxide anion a more potent nucleophile. Tetrahydrofuran (THF) is also a commonly used solvent. Protic solvents, such as alcohols, can solvate the alkoxide anion, reducing its nucleophilicity and slowing down the reaction.

Q5: How can I minimize the formation of polymers?

A5: Polymer formation is a common side reaction resulting from intermolecular reactions. To favor the desired intramolecular cyclization, two key strategies are employed:

  • High Dilution: Performing the reaction at a very low concentration of the reactants favors the intramolecular reaction, as the probability of one end of a molecule finding its other end is higher than it finding another molecule.

  • Template Effect: As discussed in Q1, using a suitable template cation will hold the reacting molecule in a cyclic conformation, promoting cyclization.

Data Presentation: Reaction Parameters for Crown Ether Synthesis

While a direct comparative study with varying parameters was not found in a single source, the following tables summarize typical conditions and reported yields for the synthesis of 18-crown-6 based on established protocols.

Table 1: Typical Reaction Conditions for the Synthesis of 18-Crown-6

ParameterTypical Value/ReagentRationale
Diol Triethylene glycolPrecursor providing part of the crown ether backbone.
Alkylating Agent 1,2-Bis(2-chloroethoxy)ethane (B86423)Provides the remaining part of the crown ether backbone.
Base Potassium Hydroxide (KOH)Deprotonates the diol and provides the K⁺ template ion.
Solvent Tetrahydrofuran (THF)A common polar aprotic solvent for this reaction.
Temperature Reflux (approx. 66 °C in THF)Provides sufficient energy for the reaction to proceed.
Reaction Time 18-24 hoursTo ensure the reaction goes to completion.

Table 2: Reported Yields for 18-Crown-6 Synthesis

ProtocolReported YieldReference
Organic Syntheses Procedure38-44% (crude)
Microwave-assisted Synthesis (general ethers)20-55%
General Laboratory Syntheses50-95%

Experimental Protocol: Synthesis of 18-Crown-6

The following is a detailed methodology for the synthesis of 18-crown-6 adapted from a well-established Organic Syntheses procedure.

Materials:

  • Triethylene glycol

  • 1,2-Bis(2-chloroethoxy)ethane

  • Potassium hydroxide (85%)

  • Tetrahydrofuran (THF)

  • Dichloromethane (B109758)

  • Anhydrous magnesium sulfate

  • Acetonitrile

Procedure:

  • Reaction Setup: In a 3-liter, three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, charge 112.5 g (0.7492 mole) of triethylene glycol and 600 mL of THF.

  • Base Addition: Begin stirring and add a 60% potassium hydroxide solution (prepared by dissolving 109 g of 85% potassium hydroxide in 70 mL of water).

  • Alkoxide Formation: Stir the mixture vigorously for about 15 minutes. The solution will gradually turn rust-brown.

  • Addition of Alkylating Agent: Add a solution of 140.3 g (0.7503 mole) of 1,2-bis(2-chloroethoxy)ethane in 100 mL of THF in a steady stream.

  • Reaction: After the addition is complete, heat the solution to reflux and stir vigorously for 18-24 hours.

  • Workup:

    • Allow the solution to cool and evaporate the bulk of the THF under reduced pressure.

    • Dilute the resulting slurry with 500 mL of dichloromethane and filter.

    • Wash the collected salts with additional dichloromethane.

    • Dry the combined organic solution over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purification:

    • The crude product can be distilled under high vacuum. A typical fraction is collected at 100–167 °C (0.2 mm).

    • Further purification can be achieved by recrystallization from hot acetonitrile to form the crown-acetonitrile complex. The acetonitrile is then removed under high vacuum to yield pure 18-crown-6.

Visualization of Key Processes

Williamson Ether Synthesis of 18-Crown-6

The following diagram illustrates the overall synthetic pathway for 18-crown-6 via the Williamson ether synthesis, highlighting the role of the potassium ion template.

Williamson_Synthesis_18_Crown_6 Synthesis of 18-Crown-6 diol Triethylene Glycol intermediate Potassium Alkoxide Intermediate (pre-organized around K+) diol->intermediate alkyl_halide 1,2-Bis(2-chloroethoxy)ethane cyclization Intramolecular Sₙ2 Cyclization alkyl_halide->cyclization base KOH base->intermediate template K+ Template template->intermediate intermediate->cyclization product 18-Crown-6-K+ Complex cyclization->product final_product 18-Crown-6 product->final_product Workup

Caption: The synthetic pathway for 18-crown-6, emphasizing the template effect of the potassium ion.

References

Technical Support Center: Purification of 15-Crown-5 and its Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15-Crown-5 and its complexes.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available this compound?

A1: Common impurities can include residual starting materials from synthesis, such as diethylene glycol and other linear polyethers. Water is also a common impurity due to the hygroscopic nature of this compound. Discoloration (yellowing) can indicate the presence of degradation products, possibly from prolonged exposure to air and light.

Q2: How should I store this compound to maintain its purity?

A2: this compound is hygroscopic and sensitive to moisture.[1][2] It should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry, and well-ventilated place.[1][3]

Q3: Is it safe to purify this compound by distillation?

A3: While distillation is a potential purification method, it must be approached with caution. Like other ethers, this compound can form explosive peroxides when exposed to air, especially at elevated temperatures.[4] It is crucial to test for the presence of peroxides before any distillation and to use an inert atmosphere. For industrial-scale purification, distillation is generally not favored due to these safety concerns.

Q4: My this compound is a colorless to pale yellow liquid. Is the color an indication of impurity?

A4: Pure this compound is a colorless liquid. A pale yellow color may indicate the presence of impurities or slight degradation. For applications requiring high purity, further purification is recommended.

Q5: What is the preferred method for purifying this compound on a lab scale?

A5: A common and safer alternative to distillation is purification via complexation. This involves forming a solid complex of this compound with a suitable salt (e.g., sodium thiocyanate), which can then be purified by recrystallization. The purified complex is then dissolved, and the this compound is recovered.

Troubleshooting Guides

Troubleshooting Purification of this compound
Problem Possible Cause(s) Recommended Solution(s)
Low yield after distillation - Incomplete distillation.- Thermal decomposition of the product.- Presence of non-volatile impurities.- Ensure the vacuum is sufficiently low and stable.- Use a lower distillation temperature if possible (higher vacuum).- Consider a pre-purification step to remove non-volatile materials.
Product is still discolored after purification - Incomplete removal of colored impurities.- Thermal degradation during purification.- Repeat the purification step.- For distillation, ensure it is performed under a high vacuum to keep the temperature low.- Consider an alternative purification method like complexation-recrystallization.
Difficulty in forming the salt complex for purification - Incorrect stoichiometry of salt to this compound.- Inappropriate solvent for complexation.- Presence of impurities that inhibit complex formation.- Ensure the correct molar ratio of the salt is used.- Experiment with different solvents to find one that promotes complex precipitation.- Pre-purify the crude this compound to remove interfering substances.
Low recovery of this compound from its complex - Incomplete decomposition of the complex.- Loss of product during extraction/washing steps.- Ensure complete dissolution of the complex and use appropriate conditions to break the complex (e.g., washing with water).- Minimize the number of extraction and washing steps, and ensure proper phase separation.
Troubleshooting Purification of this compound Complexes
Problem Possible Cause(s) Recommended Solution(s)
The complex does not precipitate/crystallize - The complex is too soluble in the chosen solvent.- The concentration of the complex is too low.- Add a co-solvent in which the complex is less soluble.- Concentrate the solution.- Cool the solution to a lower temperature.
The isolated complex is oily or a tar - Presence of impurities that inhibit crystallization.- The complex has a low melting point.- Try to triturate the oil with a non-solvent to induce solidification.- Redissolve the oil in a minimal amount of a good solvent and attempt recrystallization by slow cooling or vapor diffusion with a poor solvent.
The purity of the complex does not improve after recrystallization - The impurity co-crystallizes with the product.- The solvent system is not effective for separating the impurity.- Experiment with different recrystallization solvents or solvent mixtures.- Consider an alternative purification technique, such as chromatography, if applicable.
Decomposition of the complex during purification - The complex is unstable under the purification conditions (e.g., high temperature, incompatible solvent).- Use lower temperatures for dissolution and recrystallization.- Ensure the chosen solvent is inert towards the complex.

Experimental Protocols

Protocol 1: Purification of this compound via Complexation with Sodium Thiocyanate (B1210189)

This protocol is adapted from a patented method for purifying crown ethers that are liquid at room temperature.

Materials:

Procedure:

  • Complex Formation and Recrystallization:

    • To 22.5 g of crude this compound, add 8.1 g of sodium thiocyanate.

    • Dissolve the mixture in a minimal amount of hot methanol.

    • Allow the solution to cool to room temperature and then cool further in an ice bath to induce crystallization of the [Na(this compound)]SCN complex.

    • Collect the crystals by filtration and wash them with a small amount of cold methanol.

  • Recovery of Purified this compound:

    • Dissolve the recrystallized complex in chloroform.

    • Wash the chloroform solution with water to remove the sodium thiocyanate.

    • Separate the chloroform layer and dry it over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the chloroform by rotary evaporation.

    • The remaining liquid is purified this compound.

Quantitative Data Summary:

Parameter Value Reference
Starting amount of this compound22.5 g
Amount of Sodium Thiocyanate8.1 g
Yield of Recrystallized Complex19.0 g
Final Yield of Purified this compound13.5 g
Boiling Point (before purification)105-109 °C at 0.2 mmHg
Boiling Point (after purification)108-110 °C at 0.2 mmHg
Protocol 2: Purification of this compound by Vacuum Distillation

Caution: This procedure carries a risk of peroxide explosion. Always test for peroxides before distillation and use appropriate safety precautions, including a blast shield.

Materials:

  • Crude this compound

  • Peroxide test strips

Procedure:

  • Peroxide Test:

    • Test the crude this compound for the presence of peroxides using a reliable test strip. If peroxides are present, they must be removed before distillation (e.g., by passing through a column of activated alumina).

  • Vacuum Distillation Setup:

    • Set up a distillation apparatus for vacuum distillation. Ensure all glassware is free of cracks and stars.

    • Use a vacuum pump capable of reaching a pressure of less than 0.1 mmHg.

  • Distillation:

    • Place the crude this compound in the distillation flask.

    • Slowly apply vacuum to the system.

    • Gently heat the distillation flask.

    • Collect the fraction boiling at 93-96 °C at 0.05 mmHg.

Quantitative Data Summary:

Parameter Value Reference
Boiling Point93-96 °C
Pressure0.05 - 0.07 hPa
Purity (Commercial)≥ 97% to ≥ 99% (GC)

Visualizations

Purification_Workflow cluster_distillation Purification by Distillation cluster_complexation Purification by Complexation d_start Crude this compound d_test Peroxide Test d_start->d_test d_distill Vacuum Distillation d_test->d_distill d_end Pure this compound d_distill->d_end c_start Crude this compound c_complex Add Salt (e.g., NaSCN) in Solvent (e.g., Methanol) c_start->c_complex c_recrystallize Recrystallize Complex c_complex->c_recrystallize c_recover Decomplexation and Extraction c_recrystallize->c_recover c_end Pure this compound c_recover->c_end

Caption: Comparison of purification workflows for this compound.

Host_Guest_Complex cluster_crown This compound Host O1 C1 O1->C1 C2 C1->C2 O2 C2->O2 C3 O2->C3 C4 C3->C4 O3 C4->O3 C5 O3->C5 C6 C5->C6 O4 C6->O4 C7 O4->C7 C8 C7->C8 C8->O1 O5 Guest Na+ Guest->O1 Guest->O2 Guest->O3 Guest->O4 Guest->O5

Caption: Host-guest complexation of this compound with a sodium ion (Na+).

References

identifying and minimizing side reactions in crown ether synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for crown ether synthesis. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize side reactions, troubleshoot common issues, and improve synthesis outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in crown ether synthesis and how can I prevent it?

A1: The most significant side reaction is intermolecular polymerization, which competes with the desired intramolecular cyclization to form the crown ether.[1][2][3] This occurs when linear precursor molecules react with each other to form long polymer chains instead of closing to form a ring.

To minimize polymerization, two primary strategies are employed:

  • High-Dilution Principle: By performing the reaction at very low reactant concentrations, the probability of two different precursor molecules encountering each other is significantly reduced. This kinetically favors the first-order intramolecular cyclization over the second-order intermolecular polymerization.[1][4] This is often achieved by the slow addition of reactants to a large volume of solvent using a syringe pump.

  • Template Effect: A metal cation that fits snugly into the cavity of the target crown ether is used as a template. The cation coordinates with the oxygen atoms of the linear precursor, pre-organizing it into a circular conformation that facilitates the ring-closing reaction. For example, the potassium ion (K+) is an effective template for the synthesis of 18-crown-6.

Q2: I am using the Williamson ether synthesis to prepare a crown ether and my yield is low. What are the likely causes?

A2: Low yields in a Williamson ether synthesis for crown ethers can stem from several issues:

  • Elimination Reactions: The alkoxide or phenoxide used is a strong base and can promote E2 elimination, especially if the alkyl halide is secondary, tertiary, or sterically hindered. To favor the desired SN2 substitution, use a primary alkyl halide whenever possible.

  • Presence of Water: Moisture in the reagents or solvent can protonate the alkoxide nucleophile, rendering it inactive. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Inappropriate Solvent: Polar aprotic solvents like acetonitrile (B52724), DMF, or DMSO are ideal as they solvate the cation, leaving a "naked," highly reactive alkoxide anion. Protic solvents can solvate the alkoxide, reducing its nucleophilicity.

  • Poor Leaving Group: While alkyl chlorides can be used, corresponding tosylates or iodides are often better leaving groups and can increase reaction rates and yields.

Q3: How do I choose the correct template cation for my synthesis?

A3: The choice of template cation is critical and is based on the "size-fit" relationship between the diameter of the cation and the cavity size of the target crown ether. A cation that binds too tightly or too loosely will be an ineffective template. The general rule is to match the ion to the crown ether that it is known to complex strongly with.

Target Crown EtherCavity Diameter (Å)Optimal Template CationIonic Diameter (Å)
12-Crown-4 1.2 - 1.5Li⁺1.52
15-Crown-5 1.7 - 2.2Na⁺2.04
18-Crown-6 2.6 - 3.2K⁺2.76
21-Crown-7 3.4 - 4.3Cs⁺3.40

Note: Data compiled from multiple sources.

Q4: Can I perform a macrocyclization without using high-dilution conditions?

A4: While high dilution is the traditional method, it is not always practical due to the large volumes of solvent required. The template effect is the most common alternative, as it significantly enhances the rate of intramolecular cyclization, often allowing for reactions at higher concentrations. Additionally, some modern methods, such as continuous flow synthesis, can achieve high yields of macrocycles at higher concentrations by carefully controlling reaction parameters.

Troubleshooting Guide

This guide addresses specific issues that may arise during crown ether synthesis.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Yield of Crown Ether 1. Intermolecular polymerization is dominating.• Implement high-dilution conditions: Add reactants slowly (e.g., via syringe pump) to a large volume of refluxing solvent. • Use an appropriate template cation (e.g., K⁺ for 18-crown-6) to promote cyclization.
2. Alkoxide nucleophile was quenched.• Ensure all reagents and solvents are anhydrous. Dry glassware in an oven before use.
3. Ineffective leaving group on the electrophile.• Switch from an alkyl chloride to a bromide, iodide, or tosylate for a faster SN2 reaction.
4. Reaction temperature is too low or time is too short.• Williamson ether syntheses are often run at elevated temperatures (50-100 °C) for several hours (1-24 h). Monitor the reaction by TLC to determine completion.
Product is an Oily Mixture, not Crystalline 1. Presence of linear oligomers/polymers.• Improve purification: Column chromatography is often necessary to separate the cyclic product from polymeric side products. • Optimize reaction conditions to favor cyclization (see above).
2. The crown ether is a known oil or low-melting solid at room temperature.• Check the literature for the expected physical state of your product. Purification can also be achieved by forming a crystalline complex (e.g., with acetonitrile for 18-crown-6) and then removing the complexing agent.
Significant Alkene Byproduct Detected 1. E2 elimination is competing with SN2 substitution.• If possible, redesign the synthesis to use a primary alkyl halide instead of a secondary or tertiary one. • Use a less sterically hindered base if your protocol allows. • Avoid excessively high reaction temperatures, which can favor elimination.

Visualizing Key Concepts and Workflows

Competing Reaction Pathways

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Reaction Pathways Diol Diol/Dithiol Linear Linear Precursor Dihalide Dihalide/Ditosylate Base Base (e.g., KOH) Solvent Solvent (e.g., THF) Template Template Ion (K⁺) Cyclization Intramolecular Cyclization (1st Order) Linear->Cyclization Favored by High Dilution & Template Effect Polymerization Intermolecular Polymerization (2nd Order) Linear->Polymerization Favored by High Concentration CrownEther Desired Crown Ether Cyclization->CrownEther Polymer Undesired Polymer/Oligomer Polymerization->Polymer G cluster_0 Without Template cluster_1 With Template Ion A Linear Precursor (Random Coil) B Intermolecular Reaction A->B High Probability C Polymer Chain B->C D Linear Precursor E Pre-organized Complex D->E Template K⁺ Template->E F Intramolecular Cyclization E->F High Probability G 18-Crown-6 F->G G Start Low Yield of Crown Ether CheckPolymer Check for Polymerization (e.g., viscous oil, TLC streak) Start->CheckPolymer CheckElimination Check for Elimination (Alkene peaks in NMR) CheckPolymer->CheckElimination No ImplementHD Implement High Dilution or Add Template Ion CheckPolymer->ImplementHD Yes CheckReagents Check Reagents & Conditions CheckElimination->CheckReagents No UsePrimaryHalide Use Primary Alkyl Halide or Milder Conditions CheckElimination->UsePrimaryHalide Yes DrySolvents Use Anhydrous Solvents & Fresh Base CheckReagents->DrySolvents End Re-run Synthesis ImplementHD->End UsePrimaryHalide->End DrySolvents->End

References

impact of solvent choice on 15-Crown-5 catalytic activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of solvent choice on the catalytic activity of 15-Crown-5. It is intended for researchers, scientists, and drug development professionals utilizing this versatile phase-transfer catalyst.

Troubleshooting Guide

This section addresses common issues encountered during experiments involving this compound catalysis, with a focus on solvent-related problems.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Reaction Rate 1. Poor Solubility of the Catalyst-Cation Complex: The chosen organic solvent may not adequately solvate the [Cation(this compound)]+ complex, preventing the transfer of the anion into the organic phase.[1][2] 2. Inappropriate Solvent Polarity: For phase-transfer catalysis (PTC), a nonpolar organic solvent is often preferred to minimize solvation of the "naked" anion, thereby maximizing its reactivity.[3] Highly polar solvents can stabilize the anion, reducing its nucleophilicity. 3. Strong Cation Solvation by Solvent: Highly coordinating or high-donicity solvents can compete with the crown ether for the cation, reducing the extent of complex formation.[4]1. Change the Organic Solvent: Switch to a solvent known to better solubilize crown ether complexes. For many PTC applications, solvents like toluene (B28343), benzene, or dichloromethane (B109758) are effective.[5] 2. Use a Co-Solvent: If substrate solubility is an issue, consider a co-solvent system. However, be mindful that this can alter the overall polarity and catalytic efficiency. 3. Select a Less Coordinating Solvent: If cation complexation is suspected to be the issue, choose a solvent with a lower donor number.
Inconsistent or Poor Reproducibility of Results 1. Presence of Water: this compound is hygroscopic and can absorb moisture from the atmosphere or solvents. Water can solvate the anion in the organic phase, reducing its reactivity and leading to inconsistent results. 2. Solvent Purity: Impurities in the solvent can interfere with the reaction, either by reacting with reagents or by inhibiting the catalyst.1. Use Anhydrous Solvents: Ensure all solvents are properly dried before use. Store this compound in a desiccator. 2. Verify Solvent Purity: Use high-purity or appropriately distilled solvents for your reactions.
Catalyst Appears Insoluble or "Oils Out" 1. Incorrect Solvent Choice: this compound is miscible with many organic solvents but may have limited solubility in very nonpolar or highly specific solvents, especially at lower temperatures. 2. Temperature Effects: The solubility of the crown ether and its complex can be temperature-dependent.1. Consult Solubility Data: this compound is generally soluble in solvents like ethanol, benzene, chloroform, and methylene (B1212753) chloride. 2. Adjust Reaction Temperature: Gently warming the reaction mixture may improve solubility.
Side Reactions or Product Degradation 1. Solvent Reactivity: The chosen solvent may not be inert under the reaction conditions and could be participating in side reactions. 2. High Anion Reactivity: The "naked" anion generated by the phase transfer process can be highly reactive, potentially leading to non-selective reactions or degradation if not controlled.1. Choose an Inert Solvent: Select a solvent that is stable to the reagents and conditions (e.g., base, temperature). 2. Optimize Reaction Conditions: Lowering the temperature or reducing the concentration of the nucleophile may help control reactivity and improve selectivity.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity affect the catalytic activity of this compound in phase-transfer catalysis?

A: Solvent polarity plays a critical role. In a typical solid-liquid or liquid-liquid phase-transfer catalysis (PTC) system, the primary function of this compound is to transport a cation (like Na⁺ or K⁺) and its accompanying anion from a solid or aqueous phase into an organic phase. The ideal organic solvent should:

  • Effectively dissolve the lipophilic crown ether-cation complex.

  • Be sufficiently nonpolar to avoid strong solvation of the transferred anion. When the anion is poorly solvated (as a "naked" anion), its nucleophilicity and reactivity are significantly enhanced, which accelerates the desired reaction.

  • Not be too polar , as polar aprotic solvents can solvate cations effectively on their own, potentially reducing the efficiency of the crown ether.

Therefore, a solvent of intermediate to low polarity, such as toluene or dichloromethane, is often a good starting point.

Q2: Why is my reaction yield low even though this compound is known to complex well with the cation I'm using?

A: Strong complexation is necessary but not sufficient for high catalytic activity. The overall reaction rate depends on the entire catalytic cycle. A low yield could be due to:

  • Poor partitioning of the complex: The solvent may not favor the transfer of the crown-ether complex from the interface into the bulk organic phase.

  • Low reactivity of the anion in the chosen solvent: The solvent might be stabilizing the anion through solvation (e.g., hydrogen bonding in protic solvents), which reduces its nucleophilicity.

  • Slow regeneration of the catalyst: The release of the cation and crown ether after the reaction must be efficient for the catalyst to re-enter the cycle.

In one Wurtz coupling reaction, adding 2% this compound in xylene increased the yield from 38.2% (after 14 hours) to 78.8% (after 11 hours), demonstrating a significant rate enhancement attributed to the formation of a soluble catalyst-cation complex.

Q3: Can I use a polar aprotic solvent like acetonitrile (B52724) or DMSO?

A: You can, but the effect on catalytic activity depends on the specific reaction.

  • Benefits: Polar aprotic solvents can be excellent for dissolving the inorganic salts and the crown ether itself.

  • Drawbacks: These solvents are often high-donicity, meaning they can strongly solvate the cation and compete with the this compound. This can lower the formation constant of the crown-cation complex. For example, the stability of a Co²⁺ complex with this compound was found to be lower in a methanol-containing solvent system compared to less coordinating solvents like nitrobenzene (B124822) or dichloromethane mixtures.

Q4: How do I choose the best solvent for my this compound catalyzed reaction?

A: The optimal solvent is reaction-dependent. A good approach is to screen a few solvents with varying properties. Consider:

  • Solubility: Ensure the organic substrate, this compound, and the resulting complex are soluble.

  • Polarity and Coordinating Ability: Start with a nonpolar or weakly polar, non-coordinating solvent like toluene or hexane. If solubility is an issue, move to moderately polar solvents like dichloromethane or chloroform.

  • Inertness: The solvent must be chemically inert to all reactants, products, and intermediates under the reaction conditions.

  • Boiling Point: The solvent's boiling point should be suitable for the desired reaction temperature.

Data Presentation

The stability of the complex formed between this compound and a cation is a key factor in its catalytic efficiency and is highly dependent on the solvent. The stability constant (log Kf) is a measure of the strength of this interaction. While higher stability is generally favorable, the overall catalytic rate is also influenced by the solubility and reactivity of the complex within the chosen solvent.

Table 1: Stability Constants (log Kf) for (Co-15C5)²⁺ Complex in Binary Solvent Mixtures at 25°C

Solvent SystemMole Fraction of Acetonitrile (AN)log Kf
AN / Methanol (B129727) (MeOH) 1.003.55
0.753.20
0.502.91
0.252.68
0.002.45
AN / Nitrobenzene (NB) 1.003.55
0.753.84
0.504.10
0.254.31
0.004.54
AN / Dichloromethane (DCM) 1.003.55
0.753.80
0.504.02
0.254.19
0.004.35

Data sourced from a conductometric study.

Interpretation: The data shows that the complex is most stable in nitrobenzene (a less coordinating solvent) and least stable in methanol (a coordinating protic solvent). This highlights that solvents that compete for the cation can reduce the stability of the crown ether complex.

Experimental Protocols

Protocol 1: Screening Solvents for a Model Phase-Transfer Catalysis Reaction

This protocol outlines a general procedure for comparing the effectiveness of different solvents in a this compound catalyzed nucleophilic substitution reaction.

Reaction: Alkylation of 1-Octanol with Benzyl (B1604629) Bromide under solid-liquid PTC conditions.

Materials:

  • 1-Octanol

  • Benzyl bromide

  • Potassium hydroxide (B78521) (KOH) pellets (solid phase)

  • This compound (catalyst)

  • Candidate solvents (e.g., Toluene, Acetonitrile, Dichloromethane, Tetrahydrofuran)

  • Internal standard (e.g., Dodecane) for GC analysis

Procedure:

  • Setup: To four separate reaction vials, add KOH pellets (10 mmol, excess).

  • Reagents: To each vial, add 1-Octanol (2 mmol), the internal standard dodecane (B42187) (1 mmol), and this compound (0.1 mmol, 5 mol%).

  • Solvent Addition: Add 5 mL of a different candidate solvent to each of the four vials (Toluene to vial 1, Acetonitrile to vial 2, etc.).

  • Initiation: Place the vials in a pre-heated reaction block at 60°C with vigorous magnetic stirring. Add benzyl bromide (1 mmol) to each vial to start the reaction.

  • Monitoring: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (~50 µL) from each reaction mixture.

  • Quenching: Immediately quench the aliquot by diluting it in a GC vial containing ethyl acetate (B1210297) and a small amount of water. Shake well.

  • Analysis: Analyze the organic layer of each sample by Gas Chromatography (GC) to determine the consumption of benzyl bromide and the formation of benzyl octyl ether relative to the internal standard.

  • Comparison: Plot the product yield versus time for each solvent to determine the reaction rate and final conversion. The solvent providing the highest rate and yield is considered optimal under these conditions.

Protocol 2: Determination of Complex Stability Constant (Kf) by Conductometric Titration

This method is used to quantify the binding strength between this compound and a cation in a specific solvent.

Materials:

  • A salt of the cation of interest (e.g., Co(NO₃)₂, NaCl, KSCN)

  • This compound

  • High-purity solvent of choice (e.g., Acetonitrile)

  • Conductivity meter and probe

  • Thermostated titration vessel

  • Microburette

Procedure:

  • Preparation: Prepare a stock solution of the metal salt (e.g., 1x10⁻⁴ M) in the chosen solvent. Prepare a stock solution of this compound (e.g., 2x10⁻³ M) in the same solvent.

  • Setup: Place a known volume (e.g., 25 mL) of the metal salt solution into the thermostated titration vessel maintained at a constant temperature (e.g., 25.0 °C).

  • Initial Measurement: Immerse the conductivity probe in the solution, allow the reading to stabilize, and record the initial molar conductance.

  • Titration: Add small, precise aliquots (e.g., 0.1 mL) of the this compound solution to the vessel using the microburette.

  • Data Collection: After each addition, stir the solution until the conductivity reading is stable, then record the new molar conductance. Continue this process until the molar ratio of ligand to metal is approximately 2:1 or 3:1.

  • Analysis: Plot the molar conductance versus the molar ratio of [this compound]/[Cation]. The plot will show a change in slope, indicating complex formation.

  • Calculation: Use appropriate software or equations to fit the titration data to a 1:1 binding model. This analysis will yield the formation constant (Kf) for the complex in that specific solvent.

Visualizations

Phase-Transfer Catalysis (PTC) Cycle

PTC_Cycle cluster_organic Organic Phase cluster_aqueous Aqueous / Solid Phase C_org This compound Complex_org [Na(15-C-5)]⁺X⁻ (Solvated Complex) NaX_aq Na⁺X⁻ (Salt) C_org->NaX_aq 1. Complexation at Interface Substrate R-Y (Substrate) Complex_org->Substrate Product R-X (Product) Substrate->Product Reaction with 'Naked' Anion (X⁻) NaY_waste Na⁺Y⁻ (Byproduct) Product->NaY_waste NaY_waste->C_org Catalyst Regeneration NaX_aq->Complex_org 2. Phase Transfer

Caption: The catalytic cycle of this compound in a phase-transfer system.

Experimental Workflow for Solvent Optimization

Solvent_Optimization_Workflow arrow arrow start Start: Define Model Reaction (e.g., Alkylation) select_solvents Select Diverse Solvents (Polar, Nonpolar, Aprotic, etc.) start->select_solvents setup_rxns Set Up Parallel Reactions (Constant Temp, Conc., Catalyst Loading) select_solvents->setup_rxns run_monitor Run Reactions & Monitor Progress (e.g., GC, HPLC, TLC) setup_rxns->run_monitor analyze_data Analyze Kinetic Data (Calculate Rate & Yield) run_monitor->analyze_data decision Optimal Performance Achieved? analyze_data->decision select_best Select Best Solvent for Scale-up / Further Use decision->select_best Yes refine_choice Refine Solvent Choice (e.g., Co-solvent, Different Isomer) decision->refine_choice No end End select_best->end refine_choice->setup_rxns

Caption: Workflow for systematically selecting an optimal solvent.

References

Technical Support Center: Enhancing the Selectivity of 15-Crown-5 Based Ion Sensors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving the selectivity of 15-Crown-5 based ion sensors.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind a this compound based ion sensor?

A1: this compound is a crown ether with a specific cavity size that preferentially binds with certain cations, most notably sodium ions (Na⁺), due to the complementary size of the ion and the ether's cavity.[1][2] This selective binding is the core principle of its function as an ionophore in an ion-selective electrode (ISE) or other sensor types.[3] The formation of a stable complex between the this compound molecule and the target ion generates a measurable signal, such as a potential change in potentiometric sensors or a change in fluorescence in optical sensors.[3][4]

Q2: My this compound sensor for sodium (Na⁺) shows significant interference from potassium (K⁺) ions. Why does this happen and how can I mitigate it?

A2: While this compound has a higher affinity for Na⁺, it can also form complexes with K⁺, leading to interference. This is a common issue as the ionic radii of Na⁺ (0.98 Å) and K⁺ (1.38 Å) are relatively close, and the flexibility of the crown ether allows for some degree of binding with the larger potassium ion. To mitigate this, consider the following:

  • Modify the Ionophore: Using derivatives like Benzo-15-Crown-5 (B77314) or bis(this compound) can enhance selectivity by altering the electronic and steric properties of the ionophore.

  • Optimize the Membrane Composition: The choice of plasticizer (e.g., o-NPOE, DBP) and the addition of lipophilic salts (e.g., sodium tetraphenylborate) can significantly influence the sensor's selectivity.

  • Control the Sample pH: The sensor's potential response can be pH-dependent. Operating within a stable pH range (e.g., 2.8-4.5 for some benzo-15-crown-5 sensors) is crucial.

Q3: How can I improve the overall performance and lifetime of my ion-selective electrode (ISE)?

A3: Proper fabrication, conditioning, and storage are key to maximizing ISE performance and longevity.

  • Conditioning: Before the first use, it's essential to condition the electrode by soaking it in a solution of the primary ion (e.g., 0.01 M NaCl for a Na⁺ sensor) for at least 12-24 hours. This ensures the membrane is fully hydrated and provides a stable potential.

  • Storage: When not in use, store the electrode in a dilute solution of the target ion. Improper storage can lead to a slow or noisy response.

  • Regular Calibration: Perform regular calibrations using fresh standard solutions to ensure accuracy.

  • Membrane Integrity: Avoid scratching or puncturing the membrane. Regularly inspect it for any signs of damage or contamination.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound based ion sensors.

Issue Potential Cause(s) Troubleshooting Steps
Noisy or Unstable Readings 1. Air bubble on the electrode surface.2. Clogged or contaminated reference electrode junction.3. Insufficient conditioning of the ISE.4. Improper grounding of the controller.1. Gently tap the electrode to dislodge any air bubbles.2. Clean the reference electrode junction or replace the filling solution.3. Re-condition the electrode in a standard solution for several hours.4. Ensure the measurement setup is properly grounded.
Slow Response Time 1. The sensing membrane has been poisoned by the sample.2. The electrode was stored in the wrong solution.3. Low temperature of the sample solution.1. Try to regenerate the membrane by polishing or replace the membrane.2. Ensure the electrode is stored in a dilute solution of the primary ion.3. Allow samples to reach room temperature before measurement.
Poor Selectivity 1. Interfering ions are present at high concentrations.2. Non-optimal membrane composition (ionophore, plasticizer, additives).3. Incorrect pH of the sample solution.1. Use masking agents if possible to complex interfering ions.2. Re-evaluate and optimize the membrane cocktail. Consider using a different plasticizer or adding an ion-excluder.3. Adjust the sample pH to the optimal range for your sensor.
Calibration Curve has a Low Slope (Non-Nernstian Response) 1. Depleted or incorrect internal filling solution.2. Damaged or old sensing membrane.3. Standards are old or were prepared incorrectly.1. Replace the internal filling solution with a fresh, correctly prepared solution.2. Fabricate a new membrane or use a new electrode.3. Prepare fresh calibration standards using high-purity salts and deionized water.

Quantitative Data Summary

The performance of an ion-selective electrode is characterized by several key parameters. The following table summarizes representative performance data for ISEs incorporating this compound and its derivatives.

IonophorePrimary IonLinear Range (M)Slope (mV/decade)Interfering IonSelectivity Coefficient (log Kpotprim,int)Reference
Benzo-15-Crown-5Pb²⁺1x10⁻⁵ - 1x10⁻³29.7 ± 0.5Na⁺-2.3
Benzo-15-Crown-5Pb²⁺1x10⁻⁵ - 1x10⁻³29.7 ± 0.5K⁺-2.5
2,3-Naphtho-15-crown-5Na⁺10⁻⁵ - 10⁻¹~58K⁺-1.5
Bis(benzo-15-crown-5)K⁺10⁻⁵ - 10⁻¹~57Na⁺-3.5

Note: Selectivity coefficients are highly dependent on the experimental conditions and membrane composition.

Experimental Protocols

Protocol 1: Fabrication of a PVC-Based Ion-Selective Membrane

This protocol outlines the preparation of a Poly(vinyl chloride) (PVC) based membrane containing a this compound derivative.

Materials:

  • Ionophore (e.g., 2,3-Naphtho-15-crown-5)

  • High molecular weight PVC

  • Plasticizer (e.g., o-Nitrophenyloctyl ether, o-NPOE)

  • Lipophilic additive (optional, e.g., Sodium tetraphenylborate, NaTPB)

  • Tetrahydrofuran (THF), analytical grade

Procedure:

  • Prepare the Membrane Cocktail:

    • Accurately weigh the membrane components. A typical composition (w/w%) is:

      • Ionophore: 1-2%

      • PVC: 30-33%

      • Plasticizer: 65-68%

      • NaTPB (optional): ~0.5% (relative to ionophore)

    • Dissolve all components in a minimal amount of THF (e.g., 5 mL) in a clean, dry glass vial.

    • Stir the mixture at room temperature until all components are fully dissolved, resulting in a homogenous, transparent solution.

  • Cast the Membrane:

    • Pour the membrane cocktail into a clean, flat-bottomed glass petri dish (e.g., 5 cm diameter).

    • Cover the petri dish loosely to allow for the slow evaporation of THF.

    • Let the solvent evaporate completely at room temperature for at least 24 hours.

  • Membrane Assembly:

    • Once the membrane has formed and the solvent has fully evaporated, carefully cut a small disc (e.g., 5-7 mm in diameter) from the cast membrane.

    • Mount the membrane disc into an electrode body, ensuring a tight seal.

Protocol 2: Assembly and Conditioning of the Ion-Selective Electrode

Materials:

  • Fabricated ion-selective membrane

  • Electrode body

  • Internal filling solution (e.g., 0.01 M NaCl for a Na⁺ selective electrode)

  • Internal reference electrode (e.g., Ag/AgCl wire)

  • Conditioning solution (e.g., 0.01 M NaCl)

Procedure:

  • Assemble the Electrode:

    • Secure the ion-selective membrane at the tip of the electrode body.

    • Fill the electrode body with the internal filling solution, ensuring no air bubbles are trapped.

    • Insert the Ag/AgCl internal reference electrode into the filling solution.

    • Seal the top of the electrode.

  • Condition the Electrode:

    • Immerse the assembled electrode in the conditioning solution (0.01 M of the primary ion) for at least 12-24 hours before the first use. This step is critical for achieving a stable and reproducible potential.

Visualizations

Experimental_Workflow cluster_prep Membrane Cocktail Preparation cluster_fab Membrane Fabrication cluster_assembly Electrode Assembly & Conditioning weigh Weigh Components (Ionophore, PVC, Plasticizer) dissolve Dissolve in THF weigh->dissolve stir Stir until Homogenous dissolve->stir cast Cast Cocktail in Petri Dish stir->cast evaporate Slowly Evaporate THF (24 hours) cast->evaporate cut Cut Membrane Disc evaporate->cut mount Mount Membrane cut->mount fill Fill with Internal Solution mount->fill insert Insert Ag/AgCl Wire fill->insert condition Condition in 0.01M Ion Solution (12-24 hours) insert->condition Measurement Measurement condition->Measurement

Caption: Workflow for the fabrication and conditioning of a this compound based ion-selective electrode.

Sensing_Mechanism cluster_membrane Ion-Selective Membrane cluster_solution Aqueous Sample Ionophore This compound Complex [this compound-Na+] Complex Ionophore->Complex TargetIon Na+ TargetIon->Ionophore Selective Binding InterferingIon K+ InterferingIon->Ionophore Interference Signal Measurable Signal Complex->Signal Generates

Caption: Selective binding of the target ion by this compound within the sensor membrane to generate a signal.

References

Technical Support Center: 15-Crown-5 Catalyst Regeneration and Recycling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the regeneration and recycling of 15-Crown-5 catalysts. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and performance data to address common issues encountered during experimental work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use and regeneration of your this compound catalyst.

Issue Possible Cause Recommended Solution
Reduced Catalytic Activity Catalyst Poisoning: Strong binding of acidic impurities or highly polarizable anions (e.g., iodide, tosylate) to the crown ether, inhibiting its ability to complex with the desired cation.[1][2]Regeneration: Implement the Sodium Thiocyanate (B1210189) Complexation-Precipitation protocol to remove these impurities. Consider using alternative leaving groups with lower lipophilicity, such as bromide or mesylate, in your reaction.[2]
Emulsion Formation: High catalyst concentration or the formation of surface-active byproducts can lead to stable emulsions, preventing the catalyst from effectively participating in the reaction.[3]Optimization: Use the lowest effective catalyst concentration (typically 1-5 mol%). Consider adding the this compound catalyst after mixing other reagents. To break an existing emulsion, you can try adding a saturated brine solution or a small amount of a different organic solvent.[3]
Thermal Degradation: Although this compound is relatively stable, prolonged exposure to high temperatures can lead to degradation.Temperature Control: Ensure the reaction and any subsequent distillation for solvent removal are carried out at the lowest feasible temperature. For purification, vacuum distillation is preferred over atmospheric distillation to lower the boiling point.
Difficulty in Catalyst Recovery High Water Solubility of Catalyst Complex: The this compound/cation complex may have significant solubility in the aqueous phase, leading to loss during workup.Solvent Extraction: Perform multiple extractions with a suitable organic solvent like dichloromethane (B109758) or chloroform (B151607) to recover the catalyst from the aqueous phase.
Formation of a Stable Emulsion: As mentioned above, emulsions can physically trap the catalyst, making phase separation and recovery difficult.Emulsion Breaking Techniques: Refer to the solutions for emulsion formation above.
Low Purity of Recovered Catalyst Residual Reactants or Byproducts: Incomplete removal of starting materials, products, or side-products from the reaction mixture.Purification Protocol: Employ the detailed Sodium Thiocyanate Complexation-Precipitation protocol for purification. For less contaminated catalysts, a simple extraction and wash may be sufficient. Purity can be assessed using GC-MS.
Co-extraction of Water: Water can be co-extracted with the crown ether into the organic phase, which may affect its performance in subsequent reactions.Drying: Dry the organic phase containing the recovered catalyst over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) before solvent removal.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for regenerating a deactivated this compound catalyst?

A1: A highly effective method for purifying this compound, which is particularly useful for regeneration, involves the formation of a crystalline complex with a sodium salt, such as sodium thiocyanate. This complex can be precipitated, separating it from soluble impurities. The this compound is then recovered by dissolving the complex in an organic solvent and washing with water to remove the salt.

Q2: Can I regenerate the this compound catalyst by simple distillation?

A2: While vacuum distillation can be used to purify this compound, it may not be effective in removing all types of impurities, especially those with similar boiling points. Additionally, there is a risk of forming explosive peroxides if the distillation is conducted at high temperatures in the presence of air. Therefore, for regeneration, a method like complexation-precipitation is generally recommended for higher purity.

Q3: My phase-transfer catalysis reaction has formed a stable emulsion. What should I do?

A3: Emulsion formation is a common issue in phase-transfer catalysis. To break a stable emulsion, you can try the following:

  • Add a saturated aqueous solution of sodium chloride (brine).

  • Add a small amount of a different organic solvent to alter the phase properties.

  • In some cases, filtration through a bed of celite can help to break up the emulsion. To prevent emulsion formation in future experiments, consider reducing the catalyst concentration or changing the order of reagent addition.

Q4: How can I confirm the purity of my recycled this compound catalyst?

A4: The purity of the recycled this compound catalyst can be effectively determined using Gas Chromatography-Mass Spectrometry (GC-MS). This technique will allow you to identify and quantify any residual impurities. You can also compare the GC-MS spectrum of your recycled catalyst with that of a fresh, high-purity standard.

Q5: What is "catalyst poisoning" in the context of this compound, and how can I avoid it?

A5: In phase-transfer catalysis, "poisoning" refers to the deactivation of the catalyst by certain ions that bind very strongly to it, preventing it from transporting the desired reactant. For crown ethers like this compound, highly polarizable or lipophilic anions such as iodide and tosylate can act as poisons. If you observe catalyst deactivation when using these ions, consider switching to less lipophilic alternatives like bromide or mesylate. The presence of acidic compounds can also inhibit the catalytic activity.

Experimental Protocols

Protocol 1: Regeneration of this compound via Sodium Thiocyanate Complexation-Precipitation

This protocol is adapted from a patented method for the purification of crown ethers and is effective for regenerating this compound from a reaction mixture.

Materials:

  • Crude, recovered this compound catalyst

  • Sodium thiocyanate (NaSCN)

  • Methanol (B129727)

  • Chloroform or Dichloromethane

  • Deionized water

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, flasks, separatory funnel)

Procedure:

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of methanol.

  • Complex Formation and Precipitation: Add solid sodium thiocyanate to the methanolic solution of this compound. The molar ratio of this compound to NaSCN should be approximately 1:1. Stir the mixture. A white crystalline precipitate of the [Na(this compound)]SCN complex should form. The formation of this complex has been documented in crystallographic studies.

  • Isolation of the Complex: Cool the mixture in an ice bath to maximize precipitation. Collect the white crystals by filtration and wash them with a small amount of cold methanol to remove soluble impurities.

  • Redissolution of the Complex: Transfer the crystalline complex to a separatory funnel and dissolve it in chloroform or dichloromethane.

  • Removal of Sodium Thiocyanate: Add deionized water to the separatory funnel and shake vigorously. The sodium thiocyanate will preferentially dissolve in the aqueous phase. Separate the organic layer.

  • Washing: Wash the organic layer two more times with deionized water to ensure complete removal of the salt.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator under reduced pressure.

  • Final Product: The remaining clear, viscous liquid is the purified, regenerated this compound catalyst. Confirm the purity using GC-MS.

Protocol 2: Simple Extraction and Washing for Less Contaminated Catalyst

For instances where the catalyst is not heavily contaminated, a simpler extraction procedure may be sufficient.

Materials:

  • Reaction mixture containing this compound

  • Dichloromethane or Chloroform

  • Deionized water

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel and other standard laboratory glassware

Procedure:

  • Quenching and Initial Extraction: Quench the reaction mixture as required by your specific reaction protocol. Transfer the entire mixture to a separatory funnel and add dichloromethane or chloroform. Shake to extract the organic components, including the this compound.

  • Aqueous Wash: Separate the organic layer. Wash the organic layer sequentially with deionized water and then with a saturated brine solution to remove water-soluble impurities and salts.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator to remove the solvent.

  • Purification of Product: At this stage, the crude product and the this compound catalyst are in the same fraction. The product can be separated from the catalyst by methods such as column chromatography or distillation, depending on the properties of the product. The recovered this compound can then be further purified if necessary using Protocol 1.

Data on Regeneration Efficiency

The following table summarizes expected outcomes from the regeneration of this compound catalyst. The values are based on typical results reported in the literature for similar purification techniques.

Regeneration Method Recovery Yield (%) Purity Before Regeneration (%) Purity After Regeneration (%) Notes
Sodium Thiocyanate Complexation-Precipitation 80-9070-85>98Highly effective for removing a wide range of impurities.
Simple Extraction and Washing >95 (before product separation)Dependent on reactionDependent on separation efficiencyPrimarily a recovery method; subsequent purification is often necessary for high-purity catalyst.
Vacuum Distillation 60-80Variable>97Risk of thermal degradation and peroxide formation. May not remove all impurities effectively.

Visualizing the Regeneration Workflow

The following diagrams illustrate the key steps in the regeneration and recycling of the this compound catalyst.

cluster_0 Reaction and Initial Recovery cluster_1 Regeneration via Complexation Reaction Mixture Reaction Mixture Extraction Extraction Reaction Mixture->Extraction Add organic solvent & water Crude Catalyst Crude Catalyst Extraction->Crude Catalyst Separate organic phase & evaporate Dissolution Dissolution Crude Catalyst->Dissolution Dissolve in Methanol Precipitation Precipitation Dissolution->Precipitation Add NaSCN Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Wash with cold Methanol Drying Drying Washing->Drying Dissolve in CHCl3, wash with water, evaporate Pure Catalyst Pure Catalyst Drying->Pure Catalyst

Caption: Workflow for this compound catalyst regeneration.

Start Start Reduced_Activity Reduced Activity? Start->Reduced_Activity Check_Emulsion Emulsion Formed? Reduced_Activity->Check_Emulsion Yes Continue_Reaction Continue Reaction Reduced_Activity->Continue_Reaction No Check_Poisoning Poisoning Suspected? Check_Emulsion->Check_Poisoning No Break_Emulsion Break Emulsion (e.g., add brine) Check_Emulsion->Break_Emulsion Yes Regenerate_Catalyst Regenerate Catalyst (Protocol 1) Check_Poisoning->Regenerate_Catalyst Yes End End Check_Poisoning->End No Optimize_Concentration Optimize Catalyst Concentration Optimize_Concentration->Continue_Reaction Break_Emulsion->Optimize_Concentration Regenerate_Catalyst->Continue_Reaction

Caption: Troubleshooting logic for this compound catalyst issues.

References

Validation & Comparative

A Comparative Guide to Spectroscopic Validation of Cation Complexation with 15-Crown-5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of spectroscopic methods for validating the complexation of cations with 15-Crown-5 ether. It includes supporting experimental data, detailed protocols for key experiments, and visualizations to elucidate experimental workflows and molecular interactions.

Introduction

This compound is a versatile crown ether known for its ability to selectively bind various cations. The validation and characterization of these host-guest interactions are crucial in diverse fields, including drug delivery, sensor development, and catalysis. Spectroscopic techniques offer powerful tools to probe these complexation events, providing both qualitative and quantitative insights into binding affinities and structural changes. This guide compares the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Fluorescence Spectroscopy in the study of this compound cation complexation.

Data Presentation: Comparison of Stability Constants

The stability of the complex formed between this compound and a cation is a critical parameter. The following table summarizes the stability constants (log K) for the complexation of various cations with this compound and its derivatives, as determined by different spectroscopic and analytical methods.

CationThis compound DerivativeSpectroscopic MethodSolventLog KReference
Na⁺Perfluoro-15-Crown-5 (B1224359)¹⁹F NMR-0.74[1][2][3]
K⁺Perfluoro-15-Crown-5¹⁹F NMR-0.23[1][2]
Na⁺Monoaza-15-Crown-5 derivativeFluorescence SpectroscopyAcetonitrile3.75
Ba²⁺Aza-15-Crown-5 derivativeSpectrophotometryAcetonitrile1.90
Ba²⁺Phenylaza-15-Crown-5SpectrophotometryAcetonitrile4.30
Ag⁺Phenylaza-15-Crown-5PotentiometryAcetonitrile0.78
Mn²⁺Benzo-15-Crown-5UV-Vis Spectroscopy40% (v/v) Ethanol + Water1.83
Co²⁺This compoundConductometryMethanol2.85
Ni²⁺This compoundConductometryMethanol2.75
Zn²⁺This compoundConductometryMethanol2.50
Cu²⁺This compoundConductometryMethanol2.95

Mandatory Visualization

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic analysis of cation complexation with this compound.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Analysis prep_crown Prepare this compound Solution mix Mix Solutions at Desired Ratios prep_crown->mix prep_cation Prepare Cation Salt Solution prep_cation->mix nmr NMR Spectroscopy mix->nmr Acquire Spectra ir IR Spectroscopy mix->ir Acquire Spectra uv_vis UV-Vis Spectroscopy mix->uv_vis Acquire Spectra fluorescence Fluorescence Spectroscopy mix->fluorescence Acquire Spectra process_spectra Process Raw Spectral Data nmr->process_spectra ir->process_spectra uv_vis->process_spectra fluorescence->process_spectra analyze_shifts Analyze Spectral Shifts / Intensity Changes process_spectra->analyze_shifts calc_constants Calculate Stability Constants analyze_shifts->calc_constants

Experimental workflow for spectroscopic analysis.
This compound Cation Complexation

This diagram illustrates the general principle of a cation being complexed by the this compound molecule.

G cluster_complex This compound Cation Complex This compound This compound Cation Cation This compound->Cation Electrostatic Interaction Oxygen Cation->Oxygen Cation->Oxygen Cation->Oxygen Cation->Oxygen Cation->Oxygen

Cation complexation by this compound.

Experimental Protocols

¹⁹F NMR Spectroscopy for Perfluoro-15-Crown-5

This method is particularly useful for fluorinated crown ethers, leveraging the high sensitivity of the ¹⁹F nucleus to its chemical environment.

Objective: To determine the binding constant of a cation to perfluoro-15-crown-5.

Materials:

  • Perfluoro-15-crown-5

  • Cation salt (e.g., NaCl, KCl)

  • Appropriate deuterated solvent (if not using the crown ether as the solvent)

  • NMR tubes

Procedure:

  • Prepare a stock solution of the cation salt in a suitable solvent.

  • Prepare a series of NMR samples containing a constant concentration of perfluoro-15-crown-5 and varying concentrations of the cation salt. A sample containing only the crown ether should be prepared as a reference.

  • Acquire ¹⁹F NMR spectra for each sample. The 20 magnetically equivalent fluorine atoms in perfluoro-15-crown-5 give a single resonance, making it a sensitive probe.

  • Observe the chemical shift of the ¹⁹F resonance. Complexation will induce a change in the chemical shift.

  • Assuming a 1:1 stoichiometry, the binding constant (K) can be determined by fitting the chemical shift changes as a function of cation concentration to a suitable binding isotherm model.

Infrared Multiphoton Dissociation (IRMPD) Spectroscopy

IRMPD spectroscopy is a powerful technique for studying the structure of gas-phase ions, such as cation-crown ether complexes.

Objective: To characterize the vibrational modes and structure of a gaseous [Cation(this compound)]⁺ complex.

Materials:

  • This compound

  • Cation salt (e.g., Co(NO₃)₂)

  • Solvent (e.g., 1:1 Methanol:Water)

Procedure:

  • Prepare a solution containing equimolar amounts (e.g., 1 µM) of the this compound and the cation salt in the chosen solvent.

  • Generate the gaseous [Cation(this compound)]⁺ complex using electrospray ionization (ESI).

  • Mass-select the ion of interest in a quadrupole ion trap mass spectrometer.

  • Irradiate the trapped ions with a tunable infrared free-electron laser (FEL).

  • Monitor the fragmentation of the complex as a function of the IR wavelength. The IRMPD spectrum is generated by plotting the fragmentation efficiency versus the IR wavenumber.

  • Compare the experimental IRMPD spectrum with theoretical spectra calculated using methods like Density Functional Theory (DFT) to determine the complex's structure and vibrational modes.

UV-Visible (UV-Vis) Spectrophotometric Titration

This method is suitable when the crown ether or an attached chromophore exhibits a change in its UV-Vis absorption spectrum upon cation binding.

Objective: To determine the stability constant of a cation with a chromogenic this compound derivative.

Materials:

  • Chromogenic this compound derivative (e.g., a derivative with a phenylazo group)

  • Cation salt (e.g., Ba(ClO₄)₂)

  • Spectrophotometric grade solvent (e.g., acetonitrile)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of the crown ether derivative in the chosen solvent.

  • Prepare a stock solution of the cation salt in the same solvent.

  • In a cuvette, place a known concentration of the crown ether solution.

  • Record the initial UV-Vis spectrum.

  • Perform a titration by making successive additions of the cation salt solution to the cuvette.

  • Record the UV-Vis spectrum after each addition and equilibration.

  • Monitor the changes in absorbance at a specific wavelength where the maximum spectral change occurs.

  • The stability constant can be calculated by fitting the absorbance data to a binding isotherm, often using a non-linear least-squares analysis.

Fluorescence Spectroscopic Titration

This technique is highly sensitive and is applicable when the crown ether is fluorescent or is linked to a fluorophore whose emission properties are altered by cation complexation.

Objective: To determine the binding constant of a cation with a fluorescent this compound derivative.

Materials:

  • Fluorescent this compound derivative

  • Cation salt (e.g., NaClO₄)

  • Spectroscopic grade solvent (e.g., acetonitrile)

  • Spectrofluorometer

Procedure:

  • Prepare a dilute stock solution of the fluorescent crown ether derivative.

  • Prepare a stock solution of the cation salt.

  • Place a known concentration of the crown ether solution in a fluorescence cuvette.

  • Record the initial fluorescence emission spectrum at a fixed excitation wavelength.

  • Titrate the crown ether solution with the cation salt solution, recording the fluorescence spectrum after each addition.

  • Monitor the changes in fluorescence intensity or the emission maximum wavelength.

  • The binding constant is determined by analyzing the change in fluorescence as a function of the cation concentration, often using the Benesi-Hildebrand equation for a 1:1 complex.

Conclusion

The choice of spectroscopic method for validating cation complexation with this compound depends on the specific system under investigation, including the nature of the crown ether derivative and the cation of interest. NMR and IR spectroscopy provide detailed structural information, with ¹⁹F NMR being particularly powerful for fluorinated analogues and IRMPD offering insights into gas-phase structures. UV-Vis and fluorescence spectroscopy are highly sensitive techniques for determining binding constants, especially when using chromogenic or fluorogenic crown ether derivatives. By selecting the appropriate spectroscopic tool and following rigorous experimental protocols, researchers can effectively characterize and quantify the interactions between this compound and various cations.

References

A Comparative Guide: 15-Crown-5 vs. 18-Crown-6 for Potassium Binding Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective binding of ions is a cornerstone of many chemical and biological processes, with applications ranging from ion-selective electrodes to targeted drug delivery. Crown ethers, a class of macrocyclic polyethers, have emerged as powerful tools for achieving such selectivity. This guide provides an in-depth, objective comparison of two of the most common crown ethers, 15-crown-5 and 18-crown-6 (B118740), with a specific focus on their binding selectivity for the potassium ion (K⁺). This analysis is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their specific applications.

The "Size-Fit" Principle: A Tale of Two Cavities

The remarkable selectivity of crown ethers for specific cations is primarily governed by the "size-fit" principle. This concept posits that the most stable complex is formed when the ionic radius of the cation closely matches the size of the crown ether's central cavity. The oxygen atoms lining the cavity create a hydrophilic environment that can coordinate with the positively charged cation, while the exterior of the ring remains hydrophobic.

  • 18-Crown-6 possesses a cavity diameter ranging from 2.6 to 3.2 Å, which is an almost perfect match for the ionic radius of the potassium ion (2.66 Å). This optimal fit leads to strong and stable complexation, making 18-crown-6 highly selective for K⁺.[1][2][3][4]

  • This compound , with a smaller cavity size of 1.7 to 2.2 Å, is ideally suited to bind the smaller sodium ion (Na⁺), which has an ionic radius of 2.04 Å.[1] While it can still form a complex with K⁺, the fit is not as snug, resulting in a weaker interaction.

This fundamental difference in cavity size is the primary determinant of the distinct selectivities of these two crown ethers.

Host-Guest Chemistry: Crown Ethers and Potassium Ion cluster_18c6 18-Crown-6 cluster_15c5 This compound 18C6 18-Crown-6 (Cavity: 2.6-3.2 Å) Complex_18C6_K [K·18-Crown-6]⁺ (Stable Complex) 18C6->Complex_18C6_K Strong Binding K_ion_1 K⁺ (2.66 Å) K_ion_1->Complex_18C6_K 15C5 This compound (Cavity: 1.7-2.2 Å) Complex_15C5_K [K·this compound]⁺ (Less Stable Complex) 15C5->Complex_15C5_K Weaker Binding K_ion_2 K⁺ (2.66 Å) K_ion_2->Complex_15C5_K

Caption: Host-Guest Complexation of K⁺ with 18-Crown-6 and this compound.

Quantitative Comparison of Binding Affinities

The strength of the interaction between a crown ether and a cation is quantified by the binding constant (K), often expressed as its logarithm (log K). A higher log K value indicates a more stable complex and, therefore, a stronger binding affinity. The following tables summarize the experimentally determined log K values for the complexation of this compound and 18-crown-6 with various alkali metal ions in different solvents.

Table 1: Ionic Radii of Alkali Metals and Cavity Sizes of Crown Ethers

Ion/MoleculeIonic/Cavity Radius (Å)
Li⁺0.76
Na⁺1.02
K⁺1.33
Rb⁺1.52
Cs⁺1.67
This compound 1.7 - 2.2
18-Crown-6 2.6 - 3.2

Table 2: Log K Values for this compound and 18-Crown-6 with Alkali Metal Ions

CationThis compound (Methanol)18-Crown-6 (Methanol)This compound (Propylene Carbonate)18-Crown-6 (Propylene Carbonate)
Li⁺2.631.903.33-
Na⁺3.31 4.324.23 4.35
K⁺3.436.05 3.676.10
Rb⁺-5.203.005.39
Cs⁺-4.602.544.62

Data presented as log K. Higher values indicate stronger binding.

The data clearly demonstrates the superior selectivity of 18-crown-6 for potassium ions , as evidenced by the significantly higher log K value in all tested solvents compared to other alkali metals. Conversely, This compound exhibits a preference for sodium ions , although its selectivity is less pronounced than that of 18-crown-6 for potassium.

Experimental Protocols: Determining Binding Constants

The binding constants presented in this guide are typically determined using techniques such as Isothermal Titration Calorimetry (ITC), Nuclear Magnetic Resonance (NMR) spectroscopy, or conductometric titrations. Below is a detailed protocol for determining crown ether-cation binding constants using Isothermal Titration Calorimetry.

Isothermal Titration Calorimetry (ITC) Protocol

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Materials:

  • Isothermal Titration Calorimeter

  • Crown ether (this compound or 18-crown-6)

  • Alkali metal salt (e.g., KCl, NaCl)

  • Anhydrous solvent (e.g., methanol, acetonitrile)

  • Syringe for titration

  • Sample cell

Procedure:

  • Solution Preparation:

    • Prepare a solution of the crown ether (e.g., 0.1 mM) in the chosen anhydrous solvent. This will be the sample in the cell.

    • Prepare a more concentrated solution of the alkali metal salt (e.g., 1-2 mM) in the same solvent. This will be the titrant in the syringe. It is crucial that both solutions are prepared in the exact same batch of solvent to minimize heats of dilution.

  • Instrument Setup:

    • Thoroughly clean the sample cell and the titration syringe with the solvent.

    • Load the crown ether solution into the sample cell and the alkali metal salt solution into the titration syringe.

    • Place the cell and syringe in the ITC instrument and allow the system to equilibrate to the desired temperature (e.g., 25 °C).

  • Titration:

    • Perform a series of small, sequential injections of the alkali metal salt solution into the crown ether solution while continuously monitoring the heat change.

    • The initial injections will produce larger heat changes as the binding sites on the crown ether become saturated. Subsequent injections will produce smaller heat changes, eventually approaching the heat of dilution of the salt solution.

  • Data Analysis:

    • The raw ITC data will be a series of peaks, with the area of each peak corresponding to the heat change for that injection.

    • Integrate the peaks to obtain the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of the alkali metal to the crown ether.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the instrument's software to determine the binding constant (Kₐ), enthalpy (ΔH), and stoichiometry (n).

Experimental Workflow: Isothermal Titration Calorimetry prep 1. Solution Preparation (Crown Ether & Metal Salt) setup 2. Instrument Setup (Loading Cell & Syringe) prep->setup titrate 3. Titration (Sequential Injections) setup->titrate analysis 4. Data Analysis (Integration & Curve Fitting) titrate->analysis results Binding Parameters (K, ΔH, n) analysis->results

Caption: Workflow for determining binding constants using ITC.

Conclusion

The choice between this compound and 18-crown-6 for potassium binding is unequivocally in favor of 18-crown-6 . Its cavity size is ideally matched to the ionic radius of K⁺, resulting in a significantly higher binding affinity and, consequently, superior selectivity over other alkali metal ions. While this compound can bind potassium, its preference for the smaller sodium ion makes it a suboptimal choice for applications requiring specific potassium recognition. Researchers and drug development professionals should leverage the pronounced selectivity of 18-crown-6 for the precise targeting and manipulation of potassium ions in their respective fields. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for designing and interpreting experiments involving these versatile macrocyclic compounds.

References

A Comparative Guide to 15-Crown-5 and Other Phase Transfer Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phase transfer catalysis (PTC) is a powerful and versatile technique in organic synthesis, enabling reactions between reactants located in immiscible phases. This approach often leads to higher yields, milder reaction conditions, and increased selectivity, making it an invaluable tool in research, and particularly in drug development. The choice of a phase transfer catalyst is critical to the success of a reaction. This guide provides an objective comparison of 15-crown-5 with other common phase transfer catalysts, supported by experimental data and detailed methodologies.

Introduction to Phase Transfer Catalysts

Phase transfer catalysts facilitate the transfer of a reactant from one phase (typically aqueous or solid) to another (typically organic), where the reaction occurs. This is crucial when one reactant is soluble in an organic solvent and the other is not. The catalyst essentially renders the insoluble reactant soluble in the organic phase, thereby enabling the reaction to proceed.

Common classes of phase transfer catalysts include:

  • Crown Ethers: Cyclic polyethers that can complex with cations, transporting them into the organic phase. The size of the crown ether's cavity determines its selectivity for specific cations. This compound, with its 15-membered ring and 5 oxygen atoms, is particularly effective at complexing sodium ions (Na⁺)[1].

  • Quaternary Ammonium and Phosphonium Salts: These "onium" salts have a positively charged nitrogen or phosphorus atom surrounded by lipophilic alkyl or aryl groups. They form ion pairs with anions, which are then soluble in the organic phase. Common examples include Tetrabutylammonium (B224687) Bromide (TBAB) and Aliquat 336[2].

  • Cryptands: Bicyclic or polycyclic multidentate ligands that can encapsulate cations with high selectivity and stability, often greater than that of crown ethers[3].

Performance Comparison of Phase Transfer Catalysts

The effectiveness of a phase transfer catalyst is highly dependent on the specific reaction, substrates, and conditions. Below, we compare the performance of this compound and its alternatives in two common types of organic reactions: nucleophilic substitution (Williamson Ether Synthesis) and the synthesis of nitriles (synthesis of benzyl (B1604629) cyanide).

Data Presentation

Table 1: Comparison of Phase Transfer Catalysts in the Williamson Ether Synthesis of Benzyl Phenyl Ether

CatalystSubstrateNucleophileSolventTemperature (°C)Yield (%)
Benzo-15-crown-5Benzyl chloridePotassium phenoxideToluene8092
18-Crown-6Benzyl chloridePotassium phenoxideToluene8095
TBABBenzyl chloridePotassium phenoxideToluene8088

Note: The data in this table is based on hypothetical examples provided in the literature to illustrate the relative performance of different catalyst types in a typical Williamson ether synthesis[1].

Table 2: Comparison of Phase Transfer Catalysts in the Synthesis of Benzyl Cyanide from Benzyl Chloride

CatalystCyanide SourceSolventTemperature (°C)Reaction TimeYield (%)Reference
Tetrabutylammonium bromide (TBAB)NaCNWater/Toluene1002 hours95[4]
18-Crown-6KCNAcetonitrileReflux15 minutes>95
Aliquat 336NaCN-751.5 hours92

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following are representative experimental protocols for the synthesis of benzyl cyanide and the Williamson ether synthesis using phase transfer catalysts.

Protocol 1: Synthesis of Benzyl Cyanide using a Phase Transfer Catalyst

This protocol is a general procedure that can be adapted for different phase transfer catalysts.

Materials:

  • Benzyl chloride

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB)

  • 50% aqueous sodium hydroxide (B78521) solution

  • Organic solvent (e.g., toluene)

  • Water

  • Dilute hydrochloric acid

  • Anhydrous magnesium sulfate

Procedure:

  • In a four-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, thermometer, and reflux condenser, charge the 50% aqueous sodium hydroxide solution, benzyl chloride, and the phase-transfer catalyst (e.g., TBAB).

  • With vigorous stirring, the reaction will proceed with the cyanide from the aqueous phase.

  • Maintain the temperature between 28-35°C, using a cold-water bath if necessary.

  • After the initial reaction, continue stirring for 2 hours, then increase the temperature to 40°C for an additional 30 minutes.

  • Cool the reaction mixture and add water and an organic solvent (e.g., toluene).

  • Separate the layers and extract the aqueous phase with the organic solvent.

  • Combine the organic layers and wash successively with water, dilute hydrochloric acid, and water again.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzyl cyanide.

  • The product can be further purified by distillation.

Protocol 2: Williamson Ether Synthesis using a Phase Transfer Catalyst

This protocol describes a general procedure for the Williamson ether synthesis.

Materials:

  • 4-Ethylphenol

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Methyl iodide

  • Ether

  • 5% Sodium hydroxide solution

  • Distilled water

  • Anhydrous sodium sulfate

Procedure:

  • Add 4-ethylphenol, sodium hydroxide, and a spin vane to a 5 ml conical vial and heat gently until the mixture becomes a liquid.

  • Add tetrabutylammonium bromide to the vial.

  • Top the vial with a reflux condenser and add methyl iodide through the top of the condenser.

  • Reflux the mixture gently for one hour. It is important to maintain a gentle boil to prevent the volatile methyl iodide from escaping.

  • After one hour, allow the reaction to cool to room temperature, then briefly cool it in an ice bath.

  • Remove the spin vane and rinse it into the vial with 1-2 ml of ether. Add a small amount of distilled water to the vial.

  • Remove the aqueous layer with a pipette and transfer it to a separatory funnel. Extract the aqueous layer with ether.

  • Combine the original ether layer with the ether extract in the separatory funnel.

  • Wash the combined ether extracts with a 5% sodium hydroxide solution, followed by a wash with distilled water.

  • Dry the ether layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude ether product.

  • The product can be further purified by column chromatography.

Mandatory Visualization

Mechanism of Phase Transfer Catalysis by a Crown Ether

PTC_Crown_Ether cluster_aqueous Aqueous Phase cluster_organic Organic Phase K_aq K+ Crown_K_org [Crown-K]⁺ K_aq->Crown_K_org Complexation at Interface X_aq X⁻ X_org X⁻ X_aq->X_org Anion Transfer R_Y R-Y Crown_K_org->R_Y Reaction X_org->R_Y Crown_org Crown Ether R_Y->Crown_org Catalyst Regeneration R_X R-X R_X->R_Y Y_org Y⁻ Y_org->R_Y Crown_org->Crown_K_org

Caption: Mechanism of phase transfer catalysis by a crown ether.

Experimental Workflow for a Phase-Transfer Catalyzed Reaction

PTC_Workflow start Start: Prepare Reactants setup Reaction Setup: Combine organic substrate, aqueous reagent, and phase transfer catalyst start->setup reaction Reaction: Heat and stir vigorously setup->reaction Initiate reaction workup Work-up: Phase separation, extraction reaction->workup Reaction complete purification Purification: Distillation or chromatography workup->purification Isolate crude product product Final Product purification->product Obtain pure product PTC_Types cluster_types cluster_onium_examples cluster_crown_examples PTC Phase Transfer Catalysts Onium Onium Salts PTC->Onium Crown Crown Ethers PTC->Crown Cryptand Cryptands PTC->Cryptand QuatAmmonium Quaternary Ammonium Salts Onium->QuatAmmonium QuatPhosphonium Quaternary Phosphonium Salts Onium->QuatPhosphonium Crown15 This compound Crown->Crown15 Crown18 18-Crown-6 Crown->Crown18

References

Navigating the Complex World of Sodium Ion Binders: A Comparative Guide to Alternatives for 15-Crown-5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective complexation of sodium ions (Na⁺) is a critical aspect of various applications, from ion-selective electrodes to transmembrane transport studies. 15-Crown-5 has long been a staple for this purpose due to its complementary cavity size for the sodium ion.[1][2] However, the quest for enhanced selectivity, stability, and functionality necessitates a thorough understanding of the available alternatives. This guide provides an objective comparison of various macrocyclic and acyclic compounds for sodium ion complexation, supported by experimental data and detailed methodologies to assist in the selection of the most suitable agent for your research needs.

Alternatives to this compound: A Performance Overview

The primary alternatives to this compound for sodium ion complexation can be broadly categorized into other crown ethers, cryptands, and calixarenes. Each class offers a unique set of properties in terms of binding affinity, selectivity, and structural flexibility.

Crown Ethers and their Derivatives: This class includes other simple crown ethers like 12-crown-4 (B1663920) and 18-crown-6, as well as more complex structures such as aza-crown ethers and lariat (B8276320) ethers. The substitution of oxygen with nitrogen (aza-crowns) or the addition of side arms (lariat ethers) can significantly influence the binding characteristics and introduce additional functionalities.[3][4]

Cryptands: These three-dimensional, bicyclic molecules offer a higher degree of pre-organization for ion binding compared to the two-dimensional crown ethers.[5] This structural rigidity often leads to exceptionally high stability constants and selectivity for specific cations. Cryptand[2.2.1] is particularly noteworthy for its strong affinity for sodium ions.

Calixarenes: These are macrocycles formed from phenolic units linked by methylene (B1212753) bridges. Their three-dimensional, basket-like shape can be functionalized at the upper and lower rims to create highly selective binding pockets for ions.

Quantitative Comparison of Sodium Ion Complexation

The following tables summarize the stability constants (log K) and selectivity of various ligands for sodium ions in comparison to other relevant cations. The data has been compiled from various studies, and it is important to note that the binding affinity is highly dependent on the solvent system used. Methanol is a common solvent for these studies and is used here as a primary medium for comparison.

Table 1: Stability Constants (log K) for Na⁺ Complexation in Methanol

CompoundLog K (Na⁺) in MethanolReference(s)
This compound 3.25 - 3.44
12-Crown-42.0
18-Crown-64.32 - 4.4
N-phenylaza-15-crown-52.59
N-octylaza-15-crown-53.52
N-benzylaza-15-crown-52.94
Cryptand [2.2.1] 5.4 (in water)
Calixarene derivative (ethoxycarbonylmethyl)High extraction efficiency for Na⁺

Table 2: Selectivity of Ligands for Sodium Ion (Na⁺) over Potassium Ion (K⁺) in Methanol

CompoundNa⁺/K⁺ Selectivity (log KNa⁺ - log KK⁺)Reference(s)
This compound ~1.3
12-Crown-4Higher for Na⁺
18-Crown-6Favors K⁺ (log KK⁺ ~6.05)
N-octylaza-15-crown-5High (Selectivity ratio up to 13)
Cryptand [2.2.1] Prefers Na⁺ over K⁺

Experimental Protocols for Determining Binding Constants

Accurate determination of binding constants is crucial for comparing the efficacy of different ionophores. Below are detailed methodologies for key experimental techniques.

UV-Vis Titration

This method is based on monitoring the change in the absorbance spectrum of the ionophore upon complexation with the metal ion.

Protocol:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the ionophore (e.g., 1 mM) in a suitable solvent (e.g., methanol, acetonitrile). The solvent must be of high purity and dry.

    • Prepare a stock solution of the sodium salt (e.g., NaClO₄, 100 mM) in the same solvent. Perchlorate salts are often used as they are less prone to ion pairing.

  • Titration Procedure:

    • Place a known concentration of the ionophore solution (e.g., 0.05 mM) in a quartz cuvette.

    • Record the initial UV-Vis spectrum.

    • Add small aliquots of the sodium salt solution to the cuvette.

    • After each addition, mix the solution thoroughly and allow it to equilibrate before recording the new UV-Vis spectrum.

    • Continue the additions until no further significant changes in the spectrum are observed.

  • Data Analysis:

    • Job's Plot (Method of Continuous Variation): To determine the stoichiometry of the complex, prepare a series of solutions with varying mole fractions of the ionophore and the metal ion, while keeping the total molar concentration constant. Plot the absorbance at a wavelength of maximum change against the mole fraction. The maximum of the plot indicates the stoichiometry.

    • Benesi-Hildebrand Method: For a 1:1 complex, a double reciprocal plot of 1/ΔA versus 1/[M] (where ΔA is the change in absorbance and [M] is the metal ion concentration) should yield a straight line. The stability constant (K) can be calculated from the slope and intercept.

    • Non-linear Regression: More accurately, the titration data can be fitted to a binding isotherm equation using specialized software to determine the stability constant.

NMR Titration

NMR spectroscopy is a powerful tool to study host-guest interactions by monitoring changes in the chemical shifts of the host or guest nuclei upon complexation.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the ionophore (e.g., 1 mM) in a suitable deuterated solvent (e.g., CD₃OD, CD₃CN).

    • Prepare a stock solution of the sodium salt (e.g., NaClO₄, 50 mM) in the same deuterated solvent.

    • Prepare a series of NMR tubes containing a constant concentration of the ionophore and increasing concentrations of the sodium salt. It is crucial to maintain a constant concentration of the host to simplify data analysis.

  • Data Acquisition:

    • Acquire ¹H NMR spectra for each sample. Other nuclei such as ²³Na can also be monitored if applicable.

    • Ensure the temperature is stable and accurately recorded.

  • Data Analysis:

    • Identify a proton on the ionophore whose chemical shift is sensitive to sodium ion binding.

    • Plot the change in chemical shift (Δδ) as a function of the total concentration of the sodium ion.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis software to extract the stability constant (K). Global fitting, where multiple proton shifts are analyzed simultaneously, can provide more robust results.

Conductometric Titration

This technique measures the change in the electrical conductivity of a solution as the metal ion is added to the ionophore. The formation of a complex alters the mobility of the ions, leading to a change in conductivity.

Protocol:

  • Instrument Setup:

    • Use a calibrated conductivity meter with a dipping-type conductivity cell.

    • Maintain a constant temperature using a water bath.

  • Titration Procedure:

    • Place a solution of the sodium salt of known concentration in a beaker.

    • Measure the initial conductivity.

    • Add small, precise volumes of a concentrated solution of the ionophore from a burette.

    • After each addition, stir the solution and record the conductivity once it stabilizes.

  • Data Analysis:

    • Plot the molar conductivity as a function of the molar ratio of the ionophore to the metal ion.

    • The plot will typically consist of two linear segments with different slopes. The intersection of these lines corresponds to the stoichiometry of the complex.

    • The stability constant can be determined by fitting the titration curve to a theoretical model that relates conductivity to the concentrations of the free and complexed species.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K), enthalpy (ΔH), and stoichiometry (n) in a single experiment.

Protocol:

  • Sample Preparation:

    • Prepare solutions of the ionophore and the sodium salt in the same, carefully matched buffer or solvent. Mismatched buffers can lead to large heats of dilution, obscuring the binding signal.

    • Degas both solutions thoroughly before the experiment to prevent air bubbles.

  • Titration Procedure:

    • Fill the sample cell with the ionophore solution and the injection syringe with the sodium salt solution.

    • Perform a series of small injections of the sodium salt solution into the sample cell while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of the total sodium ion to the total ionophore.

    • Fit the resulting binding isotherm to a suitable binding model using the instrument's software to determine K, ΔH, and n.

Visualizing Relationships and Workflows

To better understand the landscape of alternatives and the process of their evaluation, the following diagrams are provided.

Alternatives Alternatives to this compound for Sodium Ion Complexation cluster_CrownEthers cluster_Cryptands cluster_Calixarenes This compound This compound Alternatives Alternatives This compound->Alternatives is a CrownEthers Other Crown Ethers Alternatives->CrownEthers Cryptands Cryptands Alternatives->Cryptands Calixarenes Calixarenes Alternatives->Calixarenes 12-Crown-4 12-Crown-4 CrownEthers->12-Crown-4 18-Crown-6 18-Crown-6 CrownEthers->18-Crown-6 Aza-Crowns Aza-Crowns CrownEthers->Aza-Crowns Lariat Ethers Lariat Ethers CrownEthers->Lariat Ethers Cryptand[2.2.1] Cryptand[2.2.1] Cryptands->Cryptand[2.2.1] Functionalized\nCalix[4]arenes Functionalized Calix[4]arenes Calixarenes->Functionalized\nCalix[4]arenes

Caption: A logical diagram illustrating the main classes of alternatives to this compound for Na⁺ complexation.

ExperimentalWorkflow Experimental Workflow for Determining Binding Constants start Define Research Question (e.g., Compare Na+ affinity) select_method Select Appropriate Method (UV-Vis, NMR, ITC, etc.) start->select_method prepare_solutions Prepare High-Purity Host and Guest Solutions select_method->prepare_solutions perform_titration Perform Titration Experiment prepare_solutions->perform_titration acquire_data Acquire Spectroscopic or Calorimetric Data perform_titration->acquire_data analyze_data Analyze Titration Curve (e.g., non-linear regression) acquire_data->analyze_data determine_constants Determine Stability Constant (K) and Stoichiometry (n) analyze_data->determine_constants compare Compare with this compound and other alternatives determine_constants->compare

Caption: A generalized workflow for the experimental determination of ion-ligand binding constants.

References

Validating 15-Crown-5 Experimental Data with Computational Modeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The study of host-guest chemistry, particularly the selective binding of cations by crown ethers like 15-Crown-5, relies on a synergistic relationship between experimental measurements and computational modeling. While experimental techniques provide tangible data on thermodynamic and kinetic parameters, computational models offer a molecular-level understanding of the interactions that govern these observations. This guide provides a comparative overview of common experimental and computational methods used to study this compound, offering protocols and data to facilitate the validation of experimental results.

Data Presentation: A Comparative Look at Cation Binding

The primary function of this compound is its ability to selectively bind cations, with a notable preference for Na⁺ due to the complementary size of the cation and the ether's cavity[1]. Validating the strength of these interactions is a key area where computational and experimental methods converge.

Table 1: Comparison of Experimental and Computational Binding Energies for Alkali Metal Cation Complexes with this compound.

CationExperimental Bond Dissociation Energy (BDE) (kJ/mol)[2]Computational BDE (B3LYP/def2-TZVPPD) (kJ/mol)[2]
Na⁺296.1 ± 15.5290.4
K⁺215.6 ± 10.6211.7
Rb⁺175.0 ± 9.7179.1
Cs⁺159.4 ± 9.6165.7

Table 2: Stability Constants (log K) for this compound Complexes with Various Cations.

CationSolvent SystemExperimental MethodStability Constant (log K)
Co²⁺Acetonitrile-NitrobenzeneConductometry> 4.5[3]
Co²⁺Acetonitrile-MethanolConductometry~2.9[3]
Ba²⁺AcetonitrileSpectrophotometry/Potentiometry4.3 (for a similar aza-15-crown-5)
Ag⁺AcetonitrilePotentiometry4.06 (for a similar aza-15-crown-5)
Na⁺AcetonitrilePotentiometry5.3 (for non-fluorinated this compound)
K⁺AcetonitrilePotentiometry3.9 (for non-fluorinated this compound)

Note: Direct comparison between gas-phase computational data (Table 1) and solution-phase experimental data (Table 2) requires consideration of solvation effects in the computational models.

Experimental and Computational Protocols

A robust validation framework requires rigorous and well-defined protocols for both experimental and computational work.

Experimental Protocols

1. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy (ΔH°), and stoichiometry (n).

  • Methodology:

    • Sample Preparation: A dilute solution of this compound is placed in the sample cell of the calorimeter. A more concentrated solution of the metal salt (e.g., NaCl, KCl) is loaded into an injection syringe. All solutions should be prepared in the same buffer or solvent to minimize heats of dilution.

    • Instrumentation: An isothermal titration microcalorimeter is used for the measurements.

    • Titration: The metal salt solution is injected in small aliquots into the this compound solution. The heat released or absorbed after each injection is measured.

    • Data Analysis: The resulting data, a plot of heat change versus the molar ratio of the reactants, is fitted to a binding model (e.g., one-site binding) to extract the thermodynamic parameters.

2. NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can probe the structural changes in this compound upon cation binding by monitoring changes in the chemical shifts of its protons or other nuclei.

  • Methodology:

    • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent.

    • Titration: The ¹H NMR spectrum of the free this compound is recorded. A solution of the metal salt is then incrementally added, and a spectrum is acquired after each addition.

    • Data Analysis: Changes in the chemical shifts of the crown ether's protons are monitored. The magnitude of the shift can be related to the concentration of the complex, which can be used to determine the binding constant. For example, the interaction between this compound and perovskite precursors showed a shift in the -CH₂OCH₂- peaks from 3.54 ppm to 3.47 ppm, indicating complex formation.

Computational Protocols

1. Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method used to calculate the electronic structure of molecules and predict properties like binding energies and vibrational frequencies.

  • Methodology:

    • Structure Optimization: The 3D structures of the isolated this compound, the cation, and the resulting complex are optimized to find their lowest energy conformations. A common functional used for this is B3LYP with a basis set like 6-31+G(d,p).

    • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima (i.e., no imaginary frequencies) and to obtain thermal corrections.

    • Binding Energy Calculation: The binding energy (ΔE) is calculated as the difference between the energy of the optimized complex and the sum of the energies of the isolated crown ether and the cation.

    • Solvation Modeling (Optional but Recommended): To compare with experimental results in solution, implicit or explicit solvent models can be incorporated into the calculations to account for the effect of the solvent on the binding thermodynamics.

2. Molecular Dynamics (MD) Simulations

MD simulations model the physical movements of atoms and molecules over time, providing insights into the dynamics and conformational changes of the this compound complex.

  • Methodology:

    • Force Field Selection: A crucial step is choosing an appropriate force field, which is a set of parameters that defines the potential energy of the system. For crown ethers, force fields like AMBER and the Transferable Potentials for Phase Equilibria (TraPPE) have been successfully used. The TraPPE force field has been specifically refined for cyclic crown ethers by adjusting torsional potentials.

    • System Setup: The this compound molecule and any interacting ions are placed in a simulation box, which is then typically filled with solvent molecules (e.g., water) to mimic experimental conditions.

    • Simulation: The simulation is run for a sufficient length of time to allow the system to reach equilibrium and to sample relevant conformations.

    • Analysis: The resulting trajectory is analyzed to compute properties such as radial distribution functions, binding free energies, and to observe the stability and dynamics of the complex.

Visualization of Validation Workflow

The process of validating experimental results with computational modeling follows a logical workflow. This can be visualized to better understand the interplay between the two approaches.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_validation Validation & Refinement exp_design Experiment Design (e.g., ITC, NMR) exp_run Data Acquisition exp_design->exp_run exp_data Experimental Results (e.g., Binding Affinity) exp_run->exp_data compare Compare Results exp_data->compare comp_design Model Selection (e.g., DFT, MD) comp_run Simulation / Calculation comp_design->comp_run comp_data Predicted Properties (e.g., Binding Energy) comp_run->comp_data comp_data->compare analysis Analysis of Discrepancies (e.g., Solvation, Conformation) compare->analysis refine Refine Model / Hypothesis analysis->refine refine->exp_design Iterate refine->comp_design Iterate

References

A Comparative Guide to Analytical Techniques for Confirming 15-Crown-5 Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural confirmation of 15-Crown-5 (1,4,7,10,13-pentaoxacyclopentadecane), a versatile macrocyclic polyether, is paramount for its application in diverse fields, including host-guest chemistry, phase-transfer catalysis, and drug delivery. This guide provides a comprehensive comparison of the primary analytical techniques employed for its structural elucidation, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography for the structural confirmation of this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Technique Nucleus Chemical Shift (δ) ppm Multiplicity Notes
¹H NMR¹H3.67SingletDue to the rapid conformational averaging at room temperature, all 20 protons are chemically equivalent, resulting in a single sharp peak.[1]
¹³C NMR¹³C70.8SingletSimilar to the proton NMR, all 10 carbon atoms are chemically equivalent under standard conditions, leading to a single resonance.[2]
Table 2: Mass Spectrometry (MS) Data
Technique Parameter Value (m/z) Interpretation
Electron Ionization (EI)-MSMolecular Ion [M]⁺220Corresponds to the molecular weight of this compound (C₁₀H₂₀O₅).[3]
EI-MSMajor Fragment Ions45, 58, 73, 89, 103, 117, 133Result from the characteristic cleavage of the polyether chain. The fragment at m/z 45 ([C₂H₅O]⁺) is often a prominent peak.
Table 3: Infrared (IR) Spectroscopy Data
Vibrational Mode Absorption Band (cm⁻¹) Intensity
C-H Stretch (alkane)2920 - 2850Strong
C-O-C Stretch (ether)1100 - 1080Strong, Broad
CH₂ Bend1465Medium
Table 4: X-ray Crystallography Data for a [Co(this compound)(H₂O)₂]²⁺ Complex
Parameter Value Notes
Coordination GeometryDistorted OctahedralThe cobalt ion is coordinated to the five oxygen atoms of the crown ether and two water molecules.[4]
Co-O (crown) Bond Lengths~2.06 - 2.12 ÅIllustrates the interaction between the metal center and the ether oxygens.[4]
O-Co-O Bond Angles (within the crown)~73.5° - 76.1°Shows the bite angle of the macrocyclic ligand.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon environments in the this compound molecule.

Materials:

  • This compound sample

  • Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

  • NMR tubes

  • NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform directly in an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune the probe for the desired nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-100 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Volatile organic solvent (e.g., methanol (B129727) or dichloromethane)

  • Mass spectrometer with an Electron Ionization (EI) source

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent.

  • Instrument Setup:

    • Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph inlet.

    • Set the ionization mode to Electron Ionization (EI).

    • Set the electron energy to a standard value (typically 70 eV).

    • Set the mass analyzer to scan a suitable mass range (e.g., m/z 30-300).

  • Data Acquisition: Acquire the mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

    • Analyze the fragmentation pattern by identifying the m/z values of the major fragment ions.

    • Propose fragmentation pathways consistent with the observed peaks.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

  • This compound sample (neat liquid)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr) for thin-film analysis.

Procedure:

  • Sample Preparation (ATR):

    • Place a small drop of this compound directly onto the ATR crystal.

  • Sample Preparation (Thin Film):

    • Place a small drop of this compound between two salt plates to create a thin liquid film.

  • Instrument Setup:

    • Record a background spectrum of the empty ATR crystal or clean salt plates.

    • Set the spectral range to the mid-infrared region (e.g., 4000-400 cm⁻¹).

    • Select a suitable resolution (e.g., 4 cm⁻¹).

  • Data Acquisition: Record the IR spectrum of the sample.

  • Data Analysis:

    • Identify the characteristic absorption bands for the functional groups present.

    • Assign the major peaks to specific vibrational modes (e.g., C-H stretch, C-O-C stretch).

X-ray Crystallography

Objective: To determine the three-dimensional structure of this compound in the solid state, typically as a complex with a suitable guest.

Materials:

  • This compound

  • A suitable metal salt (e.g., Co(ClO₄)₂) or other guest molecule for co-crystallization

  • Appropriate solvents for crystallization

  • Single-crystal X-ray diffractometer

Procedure:

  • Crystal Growth:

    • Grow single crystals of a this compound complex by slow evaporation of a solution containing the crown ether and the guest molecule, or by vapor diffusion.

  • Crystal Mounting:

    • Select a suitable single crystal and mount it on a goniometer head.

  • Data Collection:

    • Place the mounted crystal in the X-ray diffractometer.

    • Collect diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model.

    • Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.

  • Data Analysis:

    • Analyze the final crystal structure to determine the conformation of the this compound ring, the coordination environment of the guest, and any intermolecular interactions.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the structural confirmation of this compound.

analytical_workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure Synthesis/Purification Synthesis/Purification NMR NMR Spectroscopy (¹H & ¹³C) Synthesis/Purification->NMR MS Mass Spectrometry Synthesis/Purification->MS IR IR Spectroscopy Synthesis/Purification->IR Xray X-ray Crystallography Synthesis/Purification->Xray

Analytical Workflow for this compound

logical_relationship Initial_Characterization Initial Characterization (Purity, Functional Groups) Connectivity_Info Connectivity Information (¹H-¹H, ¹H-¹³C) 3D_Structure Definitive 3D Structure (Solid State) Connectivity_Info->3D_Structure Molecular_Formula Molecular Formula Confirmation (Molecular Weight) Molecular_Formula->3D_Structure NMR NMR (¹H, ¹³C) NMR->Initial_Characterization NMR->Connectivity_Info MS Mass Spec. MS->Molecular_Formula IR IR Spec. IR->Initial_Characterization Xray X-ray Crystallography Xray->3D_Structure

Logical Interrelation of Techniques

References

Unveiling Molecular Interactions: A Comparative Guide to Isothermal Titration Calorimetry for 15-Crown-5 Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance of molecular recognition is paramount. Isothermal Titration Calorimetry (ITC) stands as a powerful tool, offering a direct and label-free method to quantify the thermodynamics of binding events. This guide provides a comprehensive comparison of ITC in the study of 15-Crown-5, a versatile crown ether known for its selective cation binding properties. We will delve into supporting experimental data, detailed protocols, and a comparative look at alternative analytical techniques.

This compound, a cyclic ether with the formula (C₂H₄O)₅, exhibits a remarkable ability to form stable complexes with various cations. The size of its central cavity is particularly suited for cations like sodium (Na⁺), making it a valuable model system for studying host-guest chemistry.[1] Understanding the thermodynamics of these interactions is crucial for applications ranging from ion sensing and separation to the development of phase-transfer catalysts.

Quantitative Analysis of this compound Cation Binding

Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) in a single experiment. From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction.

Below is a summary of thermodynamic data for the binding of various cations to this compound, collated from studies utilizing different analytical techniques. It is important to note that the experimental conditions, particularly the solvent, can significantly influence the binding thermodynamics.

CationTechniqueSolventBinding Constant (K) / log KEnthalpy (ΔH) (kcal/mol)Entropy (ΔS) (cal/mol·K)Stoichiometry (n)
Na⁺ ConductometryAcetonitrilelog K = 4.36-8.5-9.31:1
K⁺ ConductometryAcetonitrilelog K = 3.75-7.9-9.01:1
Li⁺ ConductometryAcetonitrilelog K = 2.53--1:1
Rb⁺ ConductometryAcetonitrilelog K = 3.28--1:1
Cs⁺ ConductometryAcetonitrilelog K = 2.92--1:1
Ag⁺ CalorimetryWater--1.9-1:1
Pb²⁺ CalorimetryWater--3.1-1:1

Note: Data has been compiled from multiple sources and experimental conditions may vary. The absence of a value indicates that it was not reported in the cited literature.

Experimental Protocol: Isothermal Titration Calorimetry

A typical ITC experiment for studying the binding of a cation to this compound involves the following steps:

1. Sample Preparation:

  • This compound Solution (in the sample cell): A solution of this compound is prepared in a suitable solvent (e.g., deionized water, methanol, or acetonitrile) at a known concentration, typically in the range of 0.1 to 1 mM.

  • Cation Solution (in the injection syringe): A solution of the cation salt (e.g., NaCl, KCl) is prepared in the exact same solvent as the this compound solution. The concentration of the cation solution is typically 10 to 20 times higher than the crown ether concentration.

  • Buffer Matching: It is critical that the solvent in the sample cell and the injection syringe are identical to minimize heats of dilution.[2][3]

  • Degassing: Both solutions should be thoroughly degassed to prevent the formation of air bubbles in the calorimeter, which can interfere with the measurements.[3]

2. ITC Instrument Setup:

  • The sample cell is filled with the this compound solution, and the injection syringe is filled with the cation solution.

  • The system is allowed to equilibrate to the desired experimental temperature (e.g., 25 °C).

3. Titration:

  • A series of small, precise injections of the cation solution are made into the this compound solution.

  • The heat change associated with each injection is measured by the instrument.

4. Data Analysis:

  • The raw data, a series of heat spikes corresponding to each injection, is integrated to determine the heat change per injection.

  • These values are then plotted against the molar ratio of the cation to this compound.

  • The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters (Kₐ, ΔH, and n).

A simplified workflow of an Isothermal Titration Calorimetry experiment.

Comparison with Alternative Techniques

While ITC provides a comprehensive thermodynamic characterization, other techniques can also be employed to study this compound binding, each with its own advantages and limitations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide information about the stoichiometry and binding constants of crown ether-cation complexes by monitoring changes in the chemical shifts of the crown ether protons or the cation nucleus upon complexation.[4] It is particularly useful for determining the structure of the complex in solution.

  • Fluorescence Spectroscopy: This technique requires the crown ether to be functionalized with a fluorescent probe. Cation binding can then be monitored by changes in the fluorescence intensity or wavelength, providing a highly sensitive method for determining binding affinities.

  • Potentiometry: Ion-selective electrodes (ISEs) incorporating crown ethers can be used to measure the activity of specific cations in a solution. The change in potential upon addition of the crown ether can be used to calculate the binding constant.

  • Conductometry: The binding of a charged cation to a neutral crown ether results in a change in the molar conductivity of the solution. By monitoring this change during a titration, the stoichiometry and stability constant of the complex can be determined.

Alternatives_Comparison cluster_alternatives Alternative Techniques cluster_info Information Provided ITC Isothermal Titration Calorimetry (ITC) NMR NMR Spectroscopy ITC->NMR Fluorescence Fluorescence Spectroscopy ITC->Fluorescence Potentiometry Potentiometry ITC->Potentiometry Conductometry Conductometry ITC->Conductometry Thermo Full Thermodynamic Profile (Kₐ, ΔH, ΔS, n) ITC->Thermo Structure Structural Information NMR->Structure Stoich_K Stoichiometry & K NMR->Stoich_K High_Sensitivity High Sensitivity Fluorescence->High_Sensitivity Fluorescence->Stoich_K Activity Ion Activity Potentiometry->Activity Potentiometry->Stoich_K Conductometry->Stoich_K

Comparison of ITC with alternative methods for studying crown ether binding.

References

comparing the efficacy of 15-Crown-5 and cryptands for ion capture

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective capture of ions is a fundamental process with wide-ranging applications, from the synthesis of novel compounds to the development of ion-selective sensors and drug delivery systems. Among the arsenal (B13267) of synthetic ionophores, 15-crown-5 and cryptands represent two distinct classes of molecules with remarkable ion-binding capabilities. This guide provides an objective comparison of their efficacy in ion capture, supported by experimental data, detailed methodologies, and structural insights.

At a Glance: Key Differences in Ion Capture

The primary distinction between the two lies in their structural architecture. This compound is a two-dimensional, cyclic polyether, while cryptands, such as the common [2.2.2]cryptand, possess a three-dimensional, bicyclic cage-like structure. This fundamental difference in topology significantly influences their ion-binding affinity and selectivity. Cryptands generally exhibit superior binding strength and selectivity compared to crown ethers due to a phenomenon known as the "cryptate effect," which builds upon the macrocyclic effect observed in crown ethers. The three-dimensional cavity of cryptands allows for the complete encapsulation of a cation, leading to a more stable complex. This is in contrast to the planar arrangement of donor atoms in this compound, which results in a less encompassing interaction with the guest ion.

Quantitative Comparison of Binding Efficacy

The efficacy of an ionophore is quantitatively expressed by its stability constant (Ks), often presented in its logarithmic form (log K). A higher log K value indicates a more stable complex and thus, more effective ion capture. The following tables summarize the log K values for the complexation of this compound and [2.2.2]cryptand with various alkali and alkaline earth metal cations in methanol, a common solvent for such studies.

Table 1: Stability Constants (log K) for 1:1 Complexation with Alkali Metal Ions in Methanol at 25°C

CationIonic Radius (Å)This compound[2.2.2]Cryptand
Li⁺0.762.655.50
Na⁺1.023.297.60
K⁺1.383.4310.50
Rb⁺1.522.958.70
Cs⁺1.672.754.40

Table 2: Stability Constants (log K) for 1:1 Complexation with Alkaline Earth Metal Ions in Methanol at 25°C

CationIonic Radius (Å)This compound[2.2.2]Cryptand
Ca²⁺1.002.367.00
Sr²⁺1.183.489.50
Ba²⁺1.353.8912.00

The data clearly illustrates the superior binding affinity of [2.2.2]cryptand for all tested cations compared to this compound. Notably, the "size-fit" relationship is also evident. This compound, with a cavity diameter of 1.7-2.2 Å, shows the highest affinity for Na⁺ among the alkali metals. In contrast, the larger cavity of [2.2.2]cryptand (diameter ~2.8 Å) is ideally suited for the K⁺ ion, resulting in a remarkably high stability constant.

Principles of Ion Capture: A Visual Explanation

The enhanced efficacy of cryptands can be attributed to the principles of preorganization and the cryptate effect.

G Conceptual Comparison of Ion Binding cluster_0 This compound (2D Binding) cluster_1 Cryptand (3D Binding) 15C5 Flexible, Planar Structure Complex_C5 Partially Encapsulated Complex (Macrocyclic Effect) 15C5->Complex_C5 Binding Cryptand Preorganized, 3D Cage Ion_C5 Guest Ion Ion_C5->Complex_C5 Complex_Cryptand Fully Encapsulated Complex (Cryptate Effect) Cryptand->Complex_Cryptand Binding Ion_Cryptand Guest Ion Ion_Cryptand->Complex_Cryptand

Comparison of 2D vs. 3D ion binding.

Crown ethers rely on the macrocyclic effect , where the cyclic arrangement of donor atoms leads to a more stable complex compared to their acyclic counterparts. However, the molecule is relatively flexible and must reorganize to bind the ion. Cryptands, on the other hand, are preorganized , meaning their three-dimensional structure is already ideally suited for ion capture, minimizing the entropic penalty of binding. This, combined with the complete encapsulation of the ion, results in the significantly more stable "cryptate" complexes.

Experimental Protocols for Determining Ion Capture Efficacy

The stability constants presented in this guide are typically determined using one of several established experimental techniques. Below are detailed methodologies for three common approaches.

Conductometric Titration

This method relies on the change in the molar conductivity of a solution as the complexation reaction proceeds.

Experimental Workflow:

G prep Prepare a dilute solution of the metal salt in a thermostated conductivity cell. titration Add small, precise aliquots of the titrant to the metal salt solution. prep->titration titrant Prepare a concentrated solution of the This compound or cryptand (titrant). titrant->titration measurement Measure the conductivity of the solution after each addition, allowing for equilibration. titration->measurement plot Plot the molar conductivity against the ligand-to-metal mole ratio. measurement->plot analysis Analyze the titration curve to determine the stoichiometry and stability constant (Ks). plot->analysis

Workflow for conductometric titration.

Detailed Protocol:

  • Solution Preparation: Prepare a solution of the metal salt (e.g., NaCl, KCl) of known concentration (typically in the range of 10⁻⁴ to 10⁻³ M) in a suitable solvent (e.g., methanol). Prepare a titrant solution of the crown ether or cryptand that is at least 10 times more concentrated than the metal salt solution to minimize volume changes during the titration.

  • Instrumentation: Place a known volume of the metal salt solution in a thermostated conductivity cell maintained at a constant temperature (e.g., 25.0 ± 0.1 °C).

  • Titration: Add small, precise volumes of the titrant solution to the conductivity cell using a calibrated micropipette or burette.

  • Measurement: After each addition, stir the solution gently to ensure homogeneity and allow it to reach thermal equilibrium. Record the conductivity of the solution.

  • Data Analysis: Correct the measured conductivity for the change in volume. Plot the molar conductivity as a function of the ligand-to-metal mole ratio. The resulting titration curve will show a change in slope at the equivalence point, from which the stoichiometry of the complex can be determined. The stability constant (Ks) is calculated by fitting the experimental data to a suitable binding model using non-linear regression analysis.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction.

Experimental Workflow:

G cell_prep Fill the ITC sample cell with a solution of the metal salt of known concentration. titration_itc Inject small, precise aliquots of the ligand solution into the sample cell at regular intervals. cell_prep->titration_itc syringe_prep Fill the injection syringe with a solution of the this compound or cryptand. syringe_prep->titration_itc heat_measurement Measure the heat change associated with each injection. titration_itc->heat_measurement isotherm Plot the heat change per injection against the molar ratio of ligand to metal. heat_measurement->isotherm thermo_analysis Fit the binding isotherm to a suitable model to determine Ks, ΔH, and ΔS. isotherm->thermo_analysis

Workflow for Isothermal Titration Calorimetry.

Detailed Protocol:

  • Sample Preparation: Prepare solutions of the metal salt and the crown ether or cryptand in the same buffer or solvent to avoid heats of mixing. The concentrations should be chosen such that the c-value (c = n * Ks * [Macromolecule]) is in the optimal range of 10 to 1000 for accurate determination of Ks.

  • Instrumentation: Degas the solutions to prevent the formation of air bubbles in the ITC cell and syringe. Load the metal salt solution into the sample cell and the ligand solution into the injection syringe of the ITC instrument.

  • Titration: Set the experimental parameters, including the cell temperature, injection volume, and spacing between injections. The experiment consists of a series of small injections of the ligand into the metal salt solution.

  • Data Acquisition: The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells. The heat change for each injection is recorded.

  • Data Analysis: Integrate the heat flow peaks to obtain the heat change per injection. Plot these values against the molar ratio of ligand to metal to generate a binding isotherm. Fit the isotherm using appropriate software to a binding model (e.g., one-site binding) to determine the stability constant (Ks), enthalpy of binding (ΔH), and stoichiometry (n). The entropy of binding (ΔS) can then be calculated.

Nuclear Magnetic Resonance (NMR) Titration

NMR titration monitors the changes in the chemical shifts of the host or guest protons upon complexation.

Experimental Workflow:

G host_prep Prepare a solution of the host (crown ether or cryptand) of known concentration in a suitable deuterated solvent. initial_spectrum Acquire an initial NMR spectrum of the host solution. host_prep->initial_spectrum guest_prep Prepare a stock solution of the guest (metal salt) in the same deuterated solvent. titration_nmr Add increasing amounts of the guest solution to the host solution. guest_prep->titration_nmr initial_spectrum->titration_nmr spectral_acquisition Acquire an NMR spectrum after each addition of the guest. titration_nmr->spectral_acquisition shift_analysis Monitor the changes in the chemical shifts of specific protons of the host. spectral_acquisition->shift_analysis binding_isotherm Plot the change in chemical shift (Δδ) against the guest/host molar ratio. shift_analysis->binding_isotherm ks_determination Fit the binding isotherm to a suitable model to calculate the stability constant (Ks). binding_isotherm->ks_determination

Workflow for NMR titration.

Detailed Protocol:

  • Sample Preparation: Prepare a solution of the host molecule (this compound or cryptand) at a fixed concentration in a suitable deuterated solvent (e.g., CD₃OD). Prepare a stock solution of the guest (metal salt) in the same solvent at a much higher concentration.

  • Initial Spectrum: Record a high-resolution NMR spectrum (typically ¹H NMR) of the host solution alone.

  • Titration: Add small, precise aliquots of the guest stock solution to the NMR tube containing the host solution.

  • Spectral Acquisition: After each addition, thoroughly mix the solution and acquire an NMR spectrum.

  • Data Analysis: Identify one or more protons on the host molecule whose chemical shifts change significantly upon complexation. Plot the change in chemical shift (Δδ) for these protons as a function of the guest-to-host molar ratio. The resulting binding isotherm is then fitted to a 1:1 binding model using non-linear regression to determine the stability constant (Ks).

Conclusion

Both this compound and cryptands are powerful tools for ion capture. While this compound offers a simpler structure and is effective for certain applications, the preorganized, three-dimensional structure of cryptands provides a significant advantage in terms of binding affinity and selectivity. The choice between these two classes of ionophores will ultimately depend on the specific requirements of the application, including the target ion, the desired binding strength, and the solvent system. The experimental protocols detailed in this guide provide a robust framework for quantitatively assessing the efficacy of these and other ion-binding molecules.

Performance Evaluation of 15-Crown-5 in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate complexing agent and solvent system is paramount for optimizing reaction kinetics, stability, and product yield. This guide provides a comprehensive comparison of the performance of 15-Crown-5 in various solvent systems, supported by experimental data. We also explore its performance relative to alternative complexing agents.

This compound, a cyclic polyether with the formula (C₂H₄O)₅, is renowned for its ability to selectively form stable complexes with various cations.[1][2] Its cavity size is particularly complementary to the sodium ion (Na⁺), making it a highly effective phase-transfer catalyst and complexing agent in reactions involving sodium salts.[1][3] The efficiency of this compound is, however, profoundly influenced by the solvent system in which it is employed. This guide delves into the nuances of this relationship, offering data-driven insights to inform your experimental design.

Comparative Performance Data

The stability of the complex formed between this compound and a cation is quantified by the stability constant (log K_f). A higher log K_f value indicates a more stable complex. The following tables summarize the stability constants of this compound with various cations in a range of solvent systems, compiled from multiple studies.

Table 1: Stability Constants (log K_f) of this compound Complexes with Alkali Metal Cations in Various Solvents at 25°C

CationAcetonitrile (AN)Methanol (MeOH)Acetonitrile-Water (AN-H₂O) Mixtures1-Propanol-Water (1-PrOH-H₂O) Mixtures
Li⁺--Non-linear behavior observed[4]Non-linear behavior observed
Na⁺--Stability sequence: (15C5-Na)⁺ > (15C5-Li)⁺ > (15C5-K)⁺ in most casesStability sequence: (15C5-Na)⁺ > (15C5-Li)⁺ > (15C5-K)⁺ in most cases
K⁺--Non-linear behavior observedNon-linear behavior observed

Table 2: Stability Constants (log K_f) of this compound Complexes with Divalent Cations in Various Solvents at 25°C

CationSolvent Systemlog K_f
Co²⁺Acetonitrile-Nitrobenzene (AN/NB)> Acetonitrile-Dichloromethane (AN/DCM) ≈ Acetonitrile-1,2-Dichloroethane (AN/DCE) > Acetonitrile-Methanol (AN/MeOH)
Cr³⁺Acetonitrile (AN), Ethanol (EtOH), and binary mixturesForms 1:1 complexes
Mn²⁺Acetonitrile (AN), Ethanol (EtOH), and binary mixturesForms 1:1 complexes
Zn²⁺Acetonitrile (AN), Ethanol (EtOH), and binary mixturesForms 1:1 complexes

Note: The stability of these complexes is influenced not only by the solvent but also by the nature of the cation, including its size and charge density.

Experimental Protocols

The determination of stability constants is crucial for evaluating the performance of this compound. Two common experimental techniques are conductometric titration and cyclic voltammetry.

Conductometric Titration

This method involves measuring the change in molar conductance of a metal salt solution upon the incremental addition of the crown ether. The formation of a complex between the cation and the crown ether alters the mobility of the ions, leading to a change in conductance.

Experimental Workflow for Conductometric Titration:

G cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis prep_salt Prepare metal salt solution (e.g., 5.0 x 10⁻⁴ M) cell Place metal salt solution in titration cell prep_salt->cell prep_crown Prepare this compound solution (e.g., 5.0 x 10⁻² M) titrate Add aliquots of this compound solution to the cell prep_crown->titrate cell->titrate measure Measure molar conductance after each addition titrate->measure Equilibrate plot Plot molar conductance vs. [15C5]/[M⁺] ratio measure->plot calculate Calculate stability constant (log K_f) using a suitable computer program plot->calculate G uncomplexed Uncomplexed Metal Cation complexed [M(15C5)]ⁿ⁺ Complex uncomplexed->complexed + this compound potential_shift Shift in Reduction Potential (ΔE) complexed->potential_shift Causes stability Stability Constant (log K_f) potential_shift->stability Proportional to G solvent Solvent System solvation_cation Cation Solvation solvent->solvation_cation solvation_crown Crown Ether Solvation solvent->solvation_crown donicity Solvent Donicity (Gutmann Donor Number) solvent->donicity dielectric Dielectric Constant solvent->dielectric stability Complex Stability (log K_f) solvation_cation->stability Competes with complexation solvation_crown->stability Affects availability donicity->solvation_cation Influences dielectric->stability Affects electrostatic interactions

References

literature review comparing experimental data for 15-Crown-5 complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data for 15-Crown-5 ether complexes, a class of synthetic macrocyclic polyethers with significant applications in catalysis, ion separation, and as models for biological ion transport. This document summarizes key thermodynamic and structural data from the literature and details the experimental protocols used to obtain this information, offering a valuable resource for researchers in supramolecular chemistry and related fields.

Introduction to this compound and its Complexes

This compound is a cyclic ether with the formula (C₂H₄O)₅. Its central cavity, lined with five oxygen atoms, is particularly suited for complexing with various cations. The stability and selectivity of these "host-guest" complexes are governed by several factors, including the relative size of the cation and the crown ether cavity (the "size-fit" concept), the nature of the cation, the solvent system, and the presence of substituents on the crown ether ring. Understanding the thermodynamics and structural features of these complexes is crucial for their application in diverse scientific and industrial processes.

Thermodynamic Data for this compound Complexes

The stability of this compound complexes is quantified by the stability constant (log K), which is related to the Gibbs free energy of complexation (ΔG). The enthalpy (ΔH) and entropy (ΔS) of complexation provide further insight into the nature of the binding process. The following tables summarize key thermodynamic data for this compound and its derivatives with various cations in different solvent systems.

Table 1: Stability Constants (log K) of this compound Complexes with Alkali Metal Cations

CationSolventTemperature (°C)log KReference
Li⁺Propylene (B89431) Carbonate25>4
Na⁺Propylene Carbonate253.33
K⁺Propylene Carbonate252.93
Rb⁺Propylene Carbonate252.43
Cs⁺Propylene Carbonate251.83
Na⁺Acetonitrile254.83
K⁺Acetonitrile254.53
Rb⁺Acetonitrile253.83
Cs⁺Acetonitrile253.23

Table 2: Thermodynamic Parameters for Benzo-15-Crown-5 Complexes in Acetonitrile at 25°C

Cationlog KΔG (kJ/mol)ΔH (kJ/mol)ΔS (J/mol·K)Reference
Na⁺4.34-24.8-35.6-36.2
K⁺3.75-21.4-32.2-36.2
Rb⁺3.12-17.8-29.3-38.5
Cs⁺2.76-15.8-27.2-38.2

Experimental Protocols

The data presented in this guide were obtained using a variety of experimental techniques. Below are detailed methodologies for the key experiments cited.

Conductometric Titration

Conductometric titration is a widely used method for determining the stability constants of crown ether complexes. The principle lies in the change in molar conductivity of a solution as the complex is formed.

Experimental Workflow for Conductometric Titration

cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_solution Prepare standard solutions of metal salt and this compound in a specific solvent. calibrate Calibrate the conductivity meter with standard KCl solutions. prep_solution->calibrate titration_cell Place a known volume of the metal salt solution in the titration cell. calibrate->titration_cell measure_initial Measure the initial conductance of the solution. titration_cell->measure_initial add_crown Add small, precise aliquots of the this compound solution to the cell. measure_initial->add_crown measure_conductance Measure the conductance after each addition, allowing for equilibration. add_crown->measure_conductance repeat Repeat addition and measurement until the desired molar ratio is reached. measure_conductance->repeat Loop repeat->add_crown plot_data Plot the molar conductance versus the [Crown Ether]/[Metal Ion] molar ratio. repeat->plot_data fit_curve Fit the titration curve using a suitable non-linear regression model to determine the stability constant (K). plot_data->fit_curve

Caption: Workflow for Conductometric Titration.

Detailed Protocol:

  • Solution Preparation: Prepare standard solutions of the metal salt (e.g., NaCl, KCl) and this compound in a solvent of known purity and low conductivity (e.g., acetonitrile, propylene carbonate).

  • Instrumentation: Use a high-precision conductivity meter and a thermostated titration cell to maintain a constant temperature.

  • Titration: Place a known volume and concentration of the metal salt solution into the titration cell. After thermal equilibrium is reached, measure the initial conductance.

  • Data Acquisition: Add small, precise volumes of the this compound solution to the metal salt solution using a calibrated micropipette or burette. After each addition, stir the solution to ensure homogeneity and record the conductance once the reading stabilizes.

  • Data Analysis: Plot the molar conductance (Λ) as a function of the molar ratio of this compound to the metal ion. The stability constant (K) is then calculated by fitting the experimental data to a theoretical model that relates the change in conductance to the formation of the complex.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) directly measures the heat change (enthalpy, ΔH) associated with a binding event, allowing for the simultaneous determination of the binding affinity (Kₐ, from which log K and ΔG can be calculated), stoichiometry (n), and enthalpy (ΔH). The entropy (ΔS) can then be calculated using the Gibbs free energy equation.

Experimental Workflow for Isothermal Titration Calorimetry

cluster_prep Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis prep_solutions Prepare precisely concentrated solutions of the metal salt and this compound in the same buffer/solvent. degas Degas the solutions to prevent air bubbles. prep_solutions->degas load_cell Load the metal salt solution into the sample cell and the this compound solution into the injection syringe. degas->load_cell equilibrate Allow the system to thermally equilibrate. load_cell->equilibrate inject Perform a series of small, automated injections of the crown ether solution into the metal salt solution. equilibrate->inject measure_heat Measure the heat change after each injection. inject->measure_heat integrate_peaks Integrate the heat-rate peaks to obtain the heat change per injection. measure_heat->integrate_peaks plot_isotherm Plot the heat change per mole of injectant against the molar ratio. integrate_peaks->plot_isotherm fit_model Fit the binding isotherm to a suitable model to determine K, n, and ΔH. plot_isotherm->fit_model calculate_thermo Calculate ΔG and ΔS from the determined parameters. fit_model->calculate_thermo cluster_cations Cations (Ionic Diameter) Li Li⁺ (1.52 Å) Crown This compound Cavity (1.7-2.2 Å) Li->Crown Smaller than cavity Na Na⁺ (2.04 Å) Na->Crown Good Fit K K⁺ (2.76 Å) K->Crown Larger than cavity Mg Mg²⁺ (1.44 Å) Mg->Crown Smaller than cavity Ca Ca²⁺ (2.00 Å) Ca->Crown Good Fit

Safety Operating Guide

Proper Disposal of 15-Crown-5: A Procedural Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of 15-Crown-5, a common crown ether. Adherence to these protocols is critical for minimizing risk, preventing environmental contamination, and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

This compound is a chemical that presents several hazards. It is harmful if swallowed or inhaled and can cause skin and serious eye irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE) is mandatory to prevent exposure.[4]

Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Eye and Face Protection: Chemical safety goggles or a full-face shield are necessary to protect against splashes and airborne particles.[1]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile, and inspect them before use. Dispose of contaminated gloves properly after handling.

  • Body Protection: A laboratory coat should be worn to provide a barrier against accidental spills.

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.

Hazard and Physical Data

The following table summarizes key hazard classifications and physical properties for this compound.

Property Value
Chemical Name 1,4,7,10,13-Pentaoxacyclopentadecane
CAS Number 33100-27-5
Molecular Formula C₁₀H₂₀O₅
Molecular Weight 220.26 g/mol
Appearance Clear colorless liquid
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation
Acute Toxicity (Oral) LD50 Oral - Rat - 1,410 mg/kg
Incompatible Materials Strong oxidizing agents, Strong acids
Hazardous Combustion Products Carbon monoxide (CO), Carbon dioxide (CO₂)

Step-by-Step Disposal Protocol

The proper disposal of this compound and any contaminated materials is crucial. Do not empty into drains. The following steps outline the general procedure for its disposal as hazardous chemical waste.

  • Waste Collection:

    • Collect unused this compound and any materials contaminated with it (e.g., gloves, weighing papers, pipette tips) in a designated, properly labeled, and sealed hazardous waste container.

    • The container must be made of a compatible material.

  • Labeling:

    • Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name, "this compound".

  • Storage:

    • Store the sealed waste container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.

  • Institutional Procedures:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and to determine the approved disposal method. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.

Spill Cleanup Procedure

In the event of a small spill, follow these steps:

  • Ensure Proper PPE: Wear the appropriate personal protective equipment before beginning cleanup.

  • Absorb the Spill: For small spills, absorb the material with an inert absorbent material such as sand, silica (B1680970) gel, or vermiculite.

  • Collect and Contain: Carefully sweep or scoop up the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste.

  • Decontaminate: Clean the spill area thoroughly.

  • Large Spills: For large spills, evacuate the area and immediately contact your institution's EHS office.

Below is a diagram illustrating the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_disposal Disposal Procedure cluster_spill Spill Response A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in a Well-Ventilated Area (Fume Hood) A->B C Collect Waste this compound & Contaminated Materials B->C After Use G Small Spill Occurs B->G If Spill Occurs D Place in a Labeled, Sealed Hazardous Waste Container C->D E Store in a Cool, Dry, Well-Ventilated Area D->E F Contact EHS for Pickup and Approved Disposal Method E->F H Absorb with Inert Material (e.g., Sand, Vermiculite) G->H I Collect Absorbed Material into a Sealed Waste Container H->I J Dispose of as Hazardous Waste I->J J->F

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 15-Crown-5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 15-Crown-5. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

Personal Protective Equipment (PPE)

When handling this compound, proper personal protective equipment is the first line of defense against exposure.[1][2] It is mandatory to wear the following PPE:

  • Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[3][4] Standard prescription glasses are not a substitute for safety eyewear.

  • Body Protection: A laboratory coat or chemical-resistant apron must be worn to protect against skin contact. Closed-toe shoes are also mandatory.

Hazard and Toxicity Data

This compound is classified as harmful if swallowed and is a skin and eye irritant. Acute toxicity data is summarized in the table below.

Toxicity Data for this compound
Acute Oral Toxicity (LD50) 1,410 mg/kg (Rat)
Acute Dermal Toxicity (LD50) 2,520 mg/kg (Rabbit)
Primary Hazards Harmful if swallowed, Skin irritant, Serious eye irritant
Reported Effects in Animal Studies Tremors, convulsions, weight loss

Experimental Protocol: General Handling and Use

The following is a general step-by-step protocol for the safe handling and use of this compound in a laboratory setting. This protocol should be adapted to the specific requirements of your experiment.

  • Preparation:

    • Ensure a chemical fume hood is operational and available for use.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.

    • Assemble all necessary equipment and reagents before handling this compound.

    • Don the appropriate PPE as outlined in Section 1.

  • Handling:

    • Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.

    • Avoid direct contact with skin and eyes.

    • Use compatible labware (e.g., glass, PTFE).

    • If transferring, use a calibrated pipette with disposable tips or a glass syringe.

    • Keep containers of this compound tightly closed when not in use.

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area.

    • Keep it away from incompatible materials such as strong oxidizing agents and strong acids.

    • Ensure the container is properly labeled.

Spill and Emergency Procedures

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

    • Collect the absorbed material into a designated, labeled hazardous waste container.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's Environmental Health and Safety (EHS) department.

    • Prevent entry into the affected area.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

    • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all this compound waste, including contaminated consumables (e.g., gloves, pipette tips), in a designated and properly labeled hazardous waste container.

    • Ensure the waste container is made of a compatible material and is kept closed.

  • Disposal:

    • Dispose of the hazardous waste through your institution's EHS-approved waste disposal program.

    • Do not dispose of this compound down the drain or in regular trash.

Visualizations

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Prep Don Appropriate PPE FumeHood Verify Fume Hood Operation Prep->FumeHood Emergency Check Eyewash/Shower FumeHood->Emergency WorkInHood Work in Fume Hood Emergency->WorkInHood AvoidContact Avoid Skin/Eye Contact WorkInHood->AvoidContact Spill Spill Response WorkInHood->Spill StoreClosed Keep Container Closed AvoidContact->StoreClosed FirstAid First Aid AvoidContact->FirstAid Waste Collect Hazardous Waste StoreClosed->Waste Dispose Dispose via EHS Waste->Dispose Decontaminate Decontaminate Work Area Dispose->Decontaminate ToxicologicalEffects cluster_effects Potential Toxicological Effects Exposure Exposure to this compound (Dermal, Oral, Inhalation) Irritation Skin & Eye Irritation Exposure->Irritation Direct Contact Neurotoxicity Neurotoxicity (Tremors, Convulsions) Exposure->Neurotoxicity Absorption Systemic Systemic Effects (Weight Loss) Exposure->Systemic Absorption

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.